molecular formula C42H82NaO10P B3067548 Mpeg-dspe

Mpeg-dspe

货号: B3067548
分子量: 801.1 g/mol
InChI 键: YNQYZBDRJZVSJE-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MPEG-DSPE (Methoxy Polyethylene Glycol-Distearoylphosphatidylethanolamine) is an amphiphilic polymer-lipid conjugate that is fundamental to advanced drug delivery research. Its structure comprises a hydrophobic DSPE anchor, which integrates into lipid bilayers, and a hydrophilic mPEG chain, which extends into the aqueous environment to form a protective "stealth" layer. This configuration is critical for the development of long-circulating nanocarriers . The primary research value of this compound lies in its ability to confer "stealth" properties to nanocarriers. The dense PEG corona creates a steric barrier that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby significantly prolonging the circulation half-life of liposomes and lipid nanoparticles (LNPs) in vivo . This prolonged circulation enhances the potential for passive targeting to tumor sites via the Enhanced Permeability and Retention (EPR) effect. Furthermore, the PEGylation provided by this compound improves the colloidal stability of formulations, preventing aggregation in physiological media . This compound is a versatile building block for various nanocarriers. It is indispensable for formulating stealth liposomes, which are used to deliver a wide range of chemotherapeutic agents . It also plays a critical role in the construction of lipid nanoparticles (LNPs) for nucleic acid delivery, including mRNA vaccines, where it contributes to stability and influences biodistribution . Additionally, above a critical concentration, this compound can self-assemble into polymeric micelles, providing a solubilizing vehicle for poorly water-soluble drugs . When selecting this compound, researchers can choose from various molecular weights of the PEG chain (e.g., 2000 Da, 5000 Da). Recent research is also exploring advanced architectures, such as branched PEG-lipids like DSPE-mPEG2,n, which have been shown to further mitigate the accelerated blood clearance (ABC) phenomenon that can occur with repeated administration of linear PEGylated nanocarriers . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

属性

IUPAC Name

sodium;2,3-dihydroxypropyl 2,3-di(octadecanoyloxy)propyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQYZBDRJZVSJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NaO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to MPEG-DSPE and its Role in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy(polyethylene glycol)-distearoylphosphatidylethanolamine (MPEG-DSPE), a critical component in modern drug delivery systems. We will delve into its core properties, its pivotal role in enhancing the efficacy of therapeutic agents, detailed experimental protocols for its use, and the cellular mechanisms governing the fate of this compound-formulated nanoparticles.

Core Concepts: Understanding this compound

Methoxy(polyethylene glycol)-distearoylphosphatidylethanolamine (this compound) is an amphiphilic block copolymer that has garnered significant attention in the field of pharmaceutical sciences.[1][2][3] Its unique structure, comprising a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) chain and a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, allows it to spontaneously integrate into lipid-based nanocarriers such as liposomes and lipid nanoparticles (LNPs).

The primary function of this compound in drug delivery is to create a hydrophilic, protective layer on the surface of these nanocarriers. This "stealth" coating sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[2] This evasion of the body's natural clearance mechanisms leads to a significantly prolonged circulation half-life of the encapsulated therapeutic agent, a critical factor for effective drug targeting and efficacy.[2][3][4]

Key Properties of this compound:

  • Amphiphilicity: Possesses both hydrophilic (mPEG) and hydrophobic (DSPE) regions, enabling its incorporation into lipid bilayers.

  • Biocompatibility: Composed of biocompatible and biodegradable materials, minimizing toxicity.[2]

  • Stealth Characteristics: The mPEG chain forms a hydration layer that reduces opsonization and clearance by the immune system.

  • Versatility: The terminal end of the mPEG chain can be functionalized with targeting ligands for site-specific drug delivery.[1]

Data Presentation: Quantitative Impact of this compound on Drug Delivery Systems

The inclusion of this compound in nanoparticle formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following table summarizes key quantitative data from various studies, illustrating the effects of this compound on particle size, encapsulation efficiency, drug release, and circulation half-life.

DrugFormulation DetailsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release ProfileCirculation Half-life (t½)Reference
Podophyllotoxin Lc-PTOX-Lps with DSPE-mPEG2000168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77Significant slow-release effectProlonged half-life, reduced in vivo clearance[5]
Curcumin CUR-NSps with mPEG2000-DSPE and soybean lecithin186.33 ± 2.73--19.00 ± 1.31High drug payload of 67.07%-Significantly greater AUC0–24 and prolonged MRT[6]
Isoliquiritigenin ISL-M with DSPE-mPEG200040.87 ± 4.820.26 ± 0.01-34.23 ± 3.3568.17 ± 6.23Good sustained-release effect and pH sensitivitySignificantly prolonged in vivo circulation time[7]
SN38 Prodrug DSPE-mPEG2000/NPs137.2--23.7--Prolonged circulation time[8]
Vincristine HSPC/Chol/DSPE-PEG2000 LN111 ± 47---T½ for release > 300 min (D/L ratio dependent)10.1 h[9]
Gold Nanoparticles PEG-AuNPs-----16.74 h[10]
Lipid-Calcium-Phosphate NPs LCP-DOPC NPs with 20% PEG~35----~40% ID remaining in circulation after 4h[11]

Experimental Protocols

Synthesis of Functionalized this compound for Targeted Delivery

This protocol describes a general method for synthesizing a peptide-targeted this compound conjugate, exemplified by the synthesis of Octreotide-PEG(2000)-DSPE (OPD(2000)). This illustrates the functionalization of the mPEG chain for active targeting.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • DSPE-PEG(2000)-NH2

  • HOBt (1-Hydroxybenzotriazole)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Piperidine (B6355638)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

Methodology:

  • Peptide Synthesis:

    • The octreotide (B344500) peptide is synthesized on Rink Amide MBHA resin using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

    • The N-terminal Fmoc protecting group is removed with 20% piperidine in DMF.

  • Conjugation of DSPE-PEG-NH2:

    • DSPE-PEG(2000)-NH2 is activated with HOBt/HBTU in the presence of DIEA in DMF.

    • The activated DSPE-PEG is added to the resin-bound peptide and allowed to react to form a stable amide bond.

  • Cleavage and Deprotection:

    • The peptide-PEG-lipid conjugate is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.

  • Purification:

    • The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • The final product, OPD(2000), is characterized by mass spectrometry and NMR to confirm its structure and purity.[12]

Preparation of this compound Liposomes by the Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of liposomes.[9][13][14][15]

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound (e.g., mPEG2000-DSPE)

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Methodology:

  • Lipid Dissolution:

    • The lipids (primary phospholipid, cholesterol, and this compound) and the lipophilic drug (if applicable) are dissolved in an organic solvent in a round-bottom flask.[16]

  • Film Formation:

    • The organic solvent is removed under reduced pressure using a rotary evaporator. This results in the formation of a thin, uniform lipid film on the inner surface of the flask.[13][16]

    • The film is further dried under vacuum to remove any residual solvent.[16]

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[13][16] This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the MLV suspension is subjected to size reduction techniques such as:

      • Sonication: Using a probe or bath sonicator.[16]

      • Extrusion: Passing the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size.[14]

  • Purification:

    • Unencapsulated drug is removed from the liposome formulation by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Mandatory Visualizations: Pathways and Workflows

Experimental Workflow for Liposome Preparation

G cluster_prep Liposome Preparation start Start: Dissolve Lipids (e.g., DSPC, Cholesterol, this compound) and Lipophilic Drug in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film 1 hydration Hydration with Aqueous Buffer (containing Hydrophilic Drug) film->hydration 2 mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv 3 size_reduction Size Reduction (Sonication or Extrusion) mlv->size_reduction 4 suv Formation of Small Unilamellar Vesicles (SUVs) size_reduction->suv 5 purification Purification (Removal of Unencapsulated Drug) suv->purification 6 final Final this compound Liposome Formulation purification->final 7

Caption: Workflow for this compound liposome preparation by thin-film hydration.

Cellular Uptake and Intracellular Trafficking of this compound Nanoparticles

G cluster_cell Cellular Fate of this compound Nanoparticles np This compound Nanoparticle in Extracellular Space endocytosis Endocytosis (Clathrin-mediated) np->endocytosis membrane Cell Membrane early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome Internalization late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion escape Endosomal Escape (e.g., via proton sponge effect or fusogenic lipids) late_endosome->escape degradation Lysosomal Degradation of Nanoparticle and Drug lysosome->degradation cytosol Cytosol escape->cytosol drug_release Drug Release at Target Site cytosol->drug_release exocytosis Exocytosis of Degradation Products degradation->exocytosis

Caption: Cellular uptake and intracellular fate of this compound nanoparticles.

This compound-coated nanoparticles are primarily internalized by cells through endocytosis, with clathrin-mediated endocytosis being a significant pathway.[17][18] Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway, encountering progressively lower pH environments.[19][20][21] A critical step for the efficacy of the encapsulated drug is the ability of the nanoparticle to escape the endosome before it fuses with the lysosome, where the drug would be degraded.[19][20][22] Strategies to enhance endosomal escape include the incorporation of pH-sensitive lipids or fusogenic peptides into the nanoparticle formulation.[19] Upon successful escape into the cytosol, the drug is released to interact with its intracellular target.[22]

Conclusion

This compound is a cornerstone of modern nanomedicine, enabling the development of long-circulating and targeted drug delivery systems. Its ability to shield nanoparticles from the immune system and its versatility for surface functionalization have revolutionized the treatment of various diseases, including cancer. A thorough understanding of its properties, the methods for its incorporation into drug carriers, and the cellular mechanisms that govern the fate of these carriers is essential for the rational design and optimization of next-generation nanotherapeutics. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the full potential of this compound in their therapeutic applications.

References

An In-depth Technical Guide to Methoxypolyethylene Glycol-Distearoylphosphatidylethanolamine (MPEG-DSPE)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxypolyethylene glycol-distearoylphosphatidylethanolamine (MPEG-DSPE) is a biocompatible, amphiphilic block copolymer that has garnered significant attention in the field of drug delivery.[1] Its unique structure, comprising a hydrophilic methoxypolyethylene glycol (mPEG) chain and a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, allows for its self-assembly into various nanostructures such as micelles and liposomes.[2] This property, coupled with the "stealth" characteristics conferred by the PEG chain, makes this compound a critical component in the development of advanced drug delivery systems, including those utilized in mRNA vaccines.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, along with detailed experimental protocols for its characterization and use in liposome (B1194612) formulations.

Chemical Structure and Properties

This compound is composed of two main components: a linear methoxy-capped polyethylene (B3416737) glycol (mPEG) polymer and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a saturated phospholipid. The DSPE portion contains two C18 stearoyl fatty acid chains, which form the hydrophobic core, while the mPEG chain provides a hydrophilic shell.[3][5] This amphiphilic nature is fundamental to its function in forming and stabilizing lipid-based nanoparticles.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound can vary depending on the molecular weight of the mPEG chain. Commonly used variants include this compound with PEG molecular weights of 750, 2000, 3000, and 5000 Da.

PropertyMPEG-2000-DSPEMPEG-3000-DSPEMPEG-5000-DSPEReferences
Appearance White to off-white solid--[6]
Melting Point (°C) 53-54--[6]
Solubility Chloroform (B151607) (Sparingly), Methanol (Sparingly)--[6][7]
Critical Micelle Concentration (CMC) ~1 x 10⁻⁶ M (in HEPES buffered saline)[5], 10-25 µM (in water)[8]0.5-1 mM1-1.5 mM[5][8][9]
Storage Temperature (°C) -20--[6]

The "Stealth" Effect of this compound

A key feature of this compound is its ability to create "stealth" nanoparticles (e.g., liposomes) that can evade the body's mononuclear phagocyte system (MPS).[6] This is achieved through the hydrophilic and flexible mPEG chains that form a protective layer on the nanoparticle surface. This layer creates a steric barrier that reduces the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for clearance by immune cells.[6] The mechanism of this steric hindrance involves the formation of a structured water shell around the PEG chains, which repels protein interactions.[6] This prolonged circulation time in the bloodstream enhances the probability of the drug-loaded nanoparticle reaching its target tissue.[4][10]

Stealth_Effect cluster_explanation Mechanism Liposome This compound Liposome Macrophage Macrophage (Immune Cell) PEG_Layer Hydrophilic PEG Layer (Steric Hindrance) Opsonin Opsonin (Plasma Protein) Opsonin->Liposome Binding Blocked Macrophage->Liposome Recognition Avoided

Caption: Mechanism of the this compound "stealth" effect.

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common method involves the reaction of an activated mPEG derivative with DSPE. A general procedure is outlined below:

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • mPEG-succinimidyl succinate (B1194679) (mPEG-NHS) or other activated mPEG

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Lyophilizer

Procedure:

  • Dissolve DSPE and a molar excess of mPEG-NHS in anhydrous DCM.

  • Add TEA to the reaction mixture to act as a catalyst and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • Redissolve the crude product in deionized water.

  • Purify the product by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted mPEG and other small molecules.

  • Freeze-dry the dialyzed solution to obtain pure this compound as a white powder.

Characterization of this compound

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the synthesized this compound.

Protocol:

  • Dissolve a small amount of the lyophilized this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire ¹H NMR and ³¹P NMR spectra.

  • In the ¹H NMR spectrum, characteristic peaks for the mPEG (a large singlet around 3.6 ppm), the fatty acid chains of DSPE (multiple peaks between 0.8 and 2.4 ppm), and the glycerol (B35011) and ethanolamine (B43304) backbones should be present.

  • The ³¹P NMR spectrum should show a single peak corresponding to the phosphate (B84403) group, confirming its integrity.[11]

B. High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD can be used to determine the purity of this compound and quantify it in liposomal formulations.[12]

Protocol:

  • Prepare a standard solution of this compound of known concentration.

  • Dissolve the sample in the mobile phase.

  • Use a suitable C18 column.

  • The mobile phase can be a mixture of methanol, tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer.[12]

  • Set the ELSD drift tube temperature and nebulizer gas flow rate according to the instrument manufacturer's recommendations.

  • Inject the sample and the standard solution.

  • The purity is determined by the peak area percentage of the main this compound peak.

Preparation of this compound Containing Liposomes (Thin-Film Hydration Method)

This is a common method for preparing liposomes incorporating this compound.[13][14]

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This is typically done for an odd number of passes (e.g., 11 or 21 times).[13]

Characterization of Liposomes

A. Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is used to determine the size distribution and polydispersity index (PDI) of the liposomes, while electrophoretic light scattering is used to measure their surface charge (zeta potential).

Protocol:

  • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

  • Transfer the diluted sample to a cuvette.

  • Perform the measurements using a DLS instrument. The Z-average diameter and PDI are the key parameters for size, and the zeta potential indicates the surface charge.[13]

Targeted Drug Delivery Workflow

This compound can be functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.

Targeted_Drug_Delivery cluster_formulation 1. Formulation cluster_circulation 2. Systemic Circulation cluster_targeting 3. Target Site Accumulation cluster_internalization 4. Internalization & Drug Release Lipids Lipids (DSPC, Cholesterol) Hydration Thin-film Hydration & Extrusion Lipids->Hydration MPEG_DSPE This compound MPEG_DSPE->Hydration Targeted_MPEG_DSPE Ligand-MPEG-DSPE Targeted_MPEG_DSPE->Hydration Drug Drug Drug->Hydration Targeted_Liposome Targeted Liposome Hydration->Targeted_Liposome Targeted Liposome Bloodstream Evades Immune Clearance Targeted_Liposome->Bloodstream Binding Ligand-Receptor Binding Bloodstream->Binding Target_Cell Target Cell with Specific Receptors Endocytosis Endocytosis Target_Cell->Endocytosis Binding->Target_Cell Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Workflow for targeted drug delivery using ligand-functionalized this compound liposomes.

Conclusion

This compound is a versatile and indispensable polymer-lipid conjugate in modern drug delivery. Its well-defined amphiphilic structure, coupled with the steric shielding properties of the mPEG chain, enables the formulation of stable, long-circulating nanoparticles. The ability to further functionalize the mPEG terminus with targeting moieties opens up possibilities for precision medicine. The experimental protocols provided herein offer a foundational framework for researchers and drug development professionals working with this critical excipient. As nanotechnology in medicine continues to advance, the role of this compound in enabling new therapeutic modalities is set to expand.

References

The "Stealth" Advantage: A Technical Guide to MPEG-DSPE in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in medicine has revolutionized drug delivery, and at the forefront of this evolution are liposomes—versatile, biocompatible nanocarriers. However, the efficacy of conventional liposomes is often hampered by their rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). The incorporation of methoxy (B1213986) polyethylene (B3416737) glycol-distearoyl phosphatidylethanolamine (B1630911) (MPEG-DSPE) has been a pivotal advancement, leading to the development of "stealth" liposomes with significantly prolonged circulation times and enhanced therapeutic outcomes. This technical guide provides an in-depth exploration of the core mechanisms by which this compound imparts its stealth characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

The Core Mechanism: Steric Hindrance and Evasion of the Mononuclear Phagocyte System

The primary role of this compound in stealth liposomes is to create a protective hydrophilic barrier on the liposomal surface. This phenomenon, known as steric hindrance, physically prevents the adsorption of opsonins—blood serum proteins such as immunoglobulins and complement components—onto the liposome (B1194612).[1] Opsonization is the critical first step in the recognition and subsequent phagocytosis of foreign particles by macrophages and other cells of the MPS, primarily located in the liver and spleen.[2]

The this compound molecule is an amphiphile, consisting of two key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A hydrophobic lipid anchor that integrates into the lipid bilayer of the liposome.

  • Methoxy Polyethylene Glycol (mPEG): A hydrophilic, flexible, and uncharged polymer chain that extends into the aqueous environment.[3]

The dense layer of hydrated PEG chains on the liposome surface creates a "steric barrier" that repels proteins through a combination of excluded volume effects and repulsive forces arising from the loss of conformational entropy of the PEG chains upon protein approach.[1] This prevention of opsonization effectively renders the liposome "invisible" to the MPS, leading to a dramatic increase in its circulation half-life.[3]

Quantitative Impact of this compound on Liposome Properties

The effectiveness of the stealth effect is critically dependent on the physicochemical properties of the this compound and its concentration within the liposome formulation. Key parameters include the molecular weight (MW) of the PEG chain and the molar percentage (mol%) of this compound incorporated into the lipid bilayer.

This compound MW (Da)Molar Percentage (%)Liposome CompositionCirculation Half-life (t½) in mice (hours)Reference
20002DSPC~18[4]
20005DSPC~20[4]
50005POPCSignificantly increased vs. non-PEGylated[5]
200010DOPC:Chol~3-fold increase in circulation vs. non-PEGylated[6]
20006DSPC/CH> 24[7]

Table 1: Effect of this compound Molecular Weight and Molar Percentage on Liposome Circulation Half-life. DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol.

ParameterConventional LiposomesStealth Liposomes (with this compound)Reference
Particle Size (nm) 100 - 40080 - 200[3]
Zeta Potential (mV) Highly negative or positiveNear-neutral (-5 to -25)[8]
Encapsulation Efficiency (%) Variable (drug-dependent)Generally comparable or slightly higher[8]

Table 2: Typical Physicochemical Properties of Conventional vs. Stealth Liposomes.

Visualizing the Molecular and Cellular Interactions

To better understand the complex processes involved, the following diagrams illustrate the key pathways and workflows.

macrophage_uptake_pathway Signaling Pathway of Macrophage Phagocytosis of Opsonized Liposomes cluster_bloodstream Bloodstream cluster_macrophage Macrophage Conventional_Liposome Conventional Liposome Opsonized_Liposome Opsonized Liposome Conventional_Liposome->Opsonized_Liposome Opsonization Opsonins Opsonins (e.g., IgG, C3b) Opsonins->Opsonized_Liposome Fc_Receptor Fc Receptor Opsonized_Liposome->Fc_Receptor Binding Complement_Receptor Complement Receptor Opsonized_Liposome->Complement_Receptor Binding Stealth_Liposome Stealth Liposome (with this compound) No_Opsonization Steric Hindrance Prevents Binding Stealth_Liposome->No_Opsonization Phagocytosis Phagocytosis Fc_Receptor->Phagocytosis Complement_Receptor->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Phagolysosome Phagolysosome (Degradation) Phagosome->Phagolysosome

Caption: Macrophage uptake of conventional vs. stealth liposomes.

experimental_workflow Experimental Workflow for Stealth Liposome Characterization cluster_characterization Physicochemical Characterization Lipid_Film_Hydration 1. Lipid Film Hydration (Lipids + this compound + Drug) Extrusion 2. Extrusion (Size Homogenization) Lipid_Film_Hydration->Extrusion Purification 3. Purification (Removal of unencapsulated drug) Extrusion->Purification Particle_Size Particle Size & PDI (DLS) Purification->Particle_Size Zeta_Potential Zeta Potential Purification->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency (HPLC/Spectroscopy) Purification->Encapsulation_Efficiency In_Vivo_Study 5. In Vivo Circulation Study (Animal Model) Encapsulation_Efficiency->In_Vivo_Study Blood_Sampling 6. Serial Blood Sampling In_Vivo_Study->Blood_Sampling Pharmacokinetic_Analysis 7. Pharmacokinetic Analysis (Determine t½) Blood_Sampling->Pharmacokinetic_Analysis

Caption: A typical workflow for preparing and evaluating stealth liposomes.

logical_relationships Factors Influencing Stealth Liposome Efficacy MPEG_DSPE_Properties MPEG_DSPE_Properties PEG_MW PEG Molecular Weight MPEG_DSPE_Properties->PEG_MW PEG_Density PEG Grafting Density MPEG_DSPE_Properties->PEG_Density Lipid_Anchor Lipid Anchor (Acyl Chain Length) MPEG_DSPE_Properties->Lipid_Anchor Stealth_Effect Enhanced Stealth Effect PEG_MW->Stealth_Effect PEG_Density->Stealth_Effect Lipid_Anchor->Stealth_Effect Reduced_Opsonization Reduced Opsonization Stealth_Effect->Reduced_Opsonization Prolonged_Circulation Prolonged Circulation (t½) Reduced_Opsonization->Prolonged_Circulation EPR_Effect Increased EPR Effect Prolonged_Circulation->EPR_Effect Therapeutic_Efficacy Improved Therapeutic Efficacy EPR_Effect->Therapeutic_Efficacy

Caption: Interplay of factors governing the therapeutic success of stealth liposomes.

Detailed Experimental Protocols

Preparation of Stealth Liposomes by Thin-Film Hydration

This is a widely used method for the preparation of liposomes.

Materials:

  • Phospholipids (e.g., DSPC, HSPC)

  • Cholesterol

  • This compound (e.g., MPEG-2000-DSPE)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

  • Dissolve the lipids (phospholipid and cholesterol) and this compound in the organic solvent in a round-bottom flask. The desired molar ratio of components should be used (e.g., DSPC:Chol:this compound 55:40:5).

  • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

  • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 60-65°C for DSPC).

  • Reduce the pressure to evaporate the solvent, resulting in the formation of a thin, dry lipid film on the inner surface of the flask.

  • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in this buffer. The hydration is performed by adding the buffer to the flask and continuing the rotation in the water bath at a temperature above the lipid transition temperature for 1-2 hours.

  • The resulting suspension contains multilamellar vesicles (MLVs).

Liposome Sizing by Extrusion

To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

Materials:

  • Liposome suspension (MLVs)

  • Extruder device

  • Polycarbonate membranes with defined pore sizes (e.g., 200 nm, 100 nm)

Procedure:

  • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

  • Load the liposome suspension into one of the extruder's syringes.

  • Pass the suspension back and forth through the membrane for a specified number of cycles (e.g., 11-21 times). This process is performed at a temperature above the lipid transition temperature.

  • For smaller vesicle sizes, the process can be repeated with a smaller pore size membrane (e.g., 100 nm).

Characterization of Stealth Liposomes

a) Particle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., PBS or deionized water).

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

  • The instrument will provide the mean particle size (Z-average), polydispersity index (PDI), and zeta potential.

b) Determination of Encapsulation Efficiency

Principle: To separate the encapsulated drug from the unencapsulated (free) drug, followed by quantification of the drug in the liposomes.

Materials:

  • Liposome suspension

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or dialysis membrane (MWCO > drug MW) or ultracentrifugation equipment.

  • Method for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).

  • Lysis agent (e.g., Triton X-100, methanol).

Procedure (using SEC):

  • Equilibrate the SEC column with the appropriate buffer.

  • Apply a known volume of the liposome suspension to the top of the column.

  • Elute the liposomes with the buffer. The liposomes, being larger, will elute first, while the free drug will be retained and elute later.

  • Collect the liposome-containing fractions.

  • Disrupt the collected liposomes by adding a lysis agent to release the encapsulated drug.

  • Quantify the concentration of the drug in the lysed liposome fraction using a pre-established calibration curve.

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Amount of drug in liposomes / Initial amount of drug used) x 100

In Vivo Circulation Half-Life Determination

Principle: To measure the concentration of a liposomal marker in the blood over time after intravenous administration to an animal model.

Materials:

  • Stealth liposome formulation containing a non-exchangeable, non-metabolizable radioactive or fluorescent label.

  • Animal model (e.g., mice, rats).

  • Blood collection supplies.

  • Instrumentation for label quantification (e.g., gamma counter, fluorescence spectrophotometer).

Procedure:

  • Administer a known dose of the labeled liposome formulation intravenously to the animals.

  • At predetermined time points (e.g., 5 min, 1, 2, 4, 8, 24, 48 hours), collect small blood samples from the animals.

  • Process the blood samples to isolate the plasma.

  • Measure the amount of the label in the plasma samples.

  • Plot the percentage of the injected dose remaining in the blood versus time on a semi-logarithmic scale.

  • Determine the circulation half-life (t½) from the elimination phase of the curve.

Conclusion

The incorporation of this compound into liposomal formulations represents a cornerstone of modern nanomedicine, enabling the development of long-circulating drug delivery systems with enhanced efficacy and reduced toxicity. The "stealth" properties conferred by the PEG corona are a direct result of its ability to sterically hinder the opsonization process, thereby evading clearance by the mononuclear phagocyte system. A thorough understanding of the interplay between PEG molecular weight, grafting density, and the resulting physicochemical and in vivo behavior of the liposomes is crucial for the rational design and optimization of these advanced drug carriers. The experimental protocols outlined in this guide provide a framework for the systematic characterization and evaluation of stealth liposome formulations, facilitating their translation from the laboratory to clinical applications.

References

The Multifaceted Role of MPEG-DSPE in Lipid Nanoparticle Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The success of these delivery systems is critically dependent on their formulation, which dictates their stability, in vivo fate, and therapeutic efficacy. A key component in many clinically advanced LNP formulations is methoxy-polyethylene glycol-distearoylphosphatidylethanolamine (mPEG-DSPE). This technical guide provides an in-depth examination of the pivotal functions of this compound in LNP technology. We will explore its role as a steric stabilizer, its impact on nanoparticle physicochemical properties, its influence on in vivo pharmacokinetics and biodistribution, and its complex interactions with the immune system. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for LNP formulation and characterization, and provides visual representations of key biological and experimental processes to offer a comprehensive resource for professionals in the field of drug development.

Introduction: The Critical Role of PEGylation in LNP Formulations

This compound is an amphiphilic polymer-lipid conjugate, comprising a hydrophilic methoxy-polyethylene glycol (mPEG) chain and a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor.[1] The DSPE portion integrates into the lipid bilayer of the nanoparticle, while the flexible, water-soluble mPEG chain extends into the aqueous surroundings.[1] This "PEGylation" of the LNP surface is a cornerstone of modern nanomedicine, imparting several crucial properties that enhance the drug delivery capabilities of the nanoparticle.

The primary function of the this compound layer is to create a hydrophilic shield around the LNP.[2][3] This steric barrier inhibits the adsorption of opsonin proteins from the bloodstream, a process that would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4] By reducing opsonization, this compound bestows "stealth" characteristics upon the LNPs, significantly prolonging their circulation half-life.[5][6] This extended circulation time is critical for allowing the nanoparticles to accumulate at their target site, whether through passive targeting via the enhanced permeability and retention (EPR) effect in tumors or through active targeting moieties conjugated to the PEG chain.

However, the presence of this compound also introduces a challenge known as the "PEG dilemma".[4] While the PEG shield is beneficial for prolonging circulation, it can also hinder the interaction of the LNP with target cells and impede the endosomal escape of the encapsulated payload, potentially reducing transfection efficiency.[4] The density, molecular weight, and lipid anchor of the PEG-lipid are therefore critical parameters that must be optimized to balance these opposing effects.

Physicochemical Impact of this compound on Lipid Nanoparticles

The incorporation of this compound into an LNP formulation has a direct and predictable impact on the nanoparticle's fundamental physicochemical properties. These properties, including particle size, polydispersity index (PDI), and surface charge (zeta potential), are critical quality attributes that influence the LNP's stability, in vivo behavior, and overall performance.

Particle Size and Polydispersity Index (PDI)

The molar percentage of this compound in the lipid mixture is a key determinant of the final LNP size. Generally, increasing the concentration of PEGylated lipids leads to the formation of smaller nanoparticles.[7][8] This is attributed to the role of this compound in stabilizing the particle during its formation and preventing aggregation. The hydrophilic PEG chains create a steric barrier that limits the fusion of smaller lipid aggregates into larger particles. The molecular weight of the PEG chain also plays a role, with longer chains (e.g., mPEG5000-DSPE) tending to produce slightly larger particles than shorter chains (e.g., mPEG2000-DSPE) at the same molar ratio, due to the larger hydrodynamic radius of the PEG polymer.[5]

The PDI is a measure of the heterogeneity of particle sizes in a sample. A low PDI (typically < 0.2) is desirable for pharmaceutical applications, as it indicates a monodisperse and uniform particle population. The inclusion of this compound is crucial for achieving a low PDI by preventing aggregation during formulation and storage.[9]

Zeta Potential

The zeta potential is a measure of the surface charge of the nanoparticles. While the core of many LNPs designed for nucleic acid delivery contains ionizable cationic lipids that are positively charged at acidic pH for RNA complexation, the surface of the formulated LNP at physiological pH should be near-neutral to minimize non-specific interactions with biological components and reduce toxicity. The dense, hydrophilic layer of this compound shields the surface charge of the LNP core, resulting in a zeta potential that is typically close to neutral.[5][9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies, illustrating the impact of this compound concentration and molecular weight on the physicochemical properties and in vivo performance of LNPs.

This compound Parameter LNP Formulation Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Molar Ratio 1.5 mol% DMG-PEG2000~70< 0.06Near-neutral>90%[5]
2.5 mol% DMG-PEG200071.04 ± 6.18--87.6 ± 4.5%[8]
3 mol% DMG-mPEG2000~35---[8]
5 mol% mPEG2000-DSPE----[9]
Molecular Weight DSPE-PEG2000~125~0.147~ -35High[5]
DSPE-PEG5000Larger than DSPE-PEG2000-More neutral than DSPE-PEG2000High[5]
This compound Parameter LNP Formulation In Vivo Circulation Half-life Cellular Uptake Transfection Efficiency Reference
Anchor Length DMG-PEG (C14)ShorterHigher in vitroHigher in vitro and in vivo[10]
DSG-PEG (C18)LongerLower in vitroLower in vitro and in vivo[10]
Molecular Weight DSPE-PEG2000ProlongedGenerally efficient-[5][6]
DSPE-PEG5000Potentially longer than DSPE-PEG2000Can be reduced compared to DSPE-PEG2000-[5][6]

Immunological Implications of this compound

While PEGylation is designed to help LNPs evade the immune system, it can also, paradoxically, elicit immune responses. The primary mechanism of this immune activation is through the complement system, a key component of innate immunity.

Complement Activation

The complement system can be activated by PEGylated LNPs through both the classical and alternative pathways.[11][12] Pre-existing or induced anti-PEG antibodies (primarily IgM) can bind to the this compound on the LNP surface, triggering the classical complement pathway.[13][11] This leads to a cascade of enzymatic reactions, resulting in the opsonization of the nanoparticles with complement proteins (such as C3b) and the production of inflammatory mediators (anaphylatoxins like C3a and C5a).[1][11] This opsonization can lead to the accelerated blood clearance (ABC) of a second dose of PEGylated LNPs and can, in some cases, cause hypersensitivity reactions.[13][9] The alternative pathway can also be activated directly by the nanoparticle surface and serves to amplify the complement cascade initiated by the classical pathway.[11]

Complement_Activation_Pathway cluster_classical Classical Pathway cluster_alternative Alternative Pathway (Amplification) cluster_outcomes Biological Outcomes LNP PEGylated LNP C1 C1 Complex LNP->C1 activates AntiPEG_IgM Anti-PEG IgM AntiPEG_IgM->LNP binds to C4_C2 C4, C2 C1->C4_C2 cleaves C3_Convertase_Classical C3 Convertase (C4b2a) C4_C2->C3_Convertase_Classical forms C3 C3 C3_Convertase_Classical->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b Inflammation Inflammation C3a->Inflammation FactorB_D Factor B, Factor D C3b->FactorB_D binds C5_Convertase C5 Convertase C3b->C5_Convertase forms Phagocytosis Phagocytosis & Accelerated Clearance C3b->Phagocytosis leads to C3_Convertase_Alternative C3 Convertase (C3bBb) FactorB_D->C3_Convertase_Alternative forms C3_Convertase_Alternative->C3 cleaves (amplification) C5 C5 C5_Convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b C5a->Inflammation MAC Membrane Attack Complex (C5b-9) C5b->MAC initiates formation of

Caption: Complement activation by PEGylated LNPs.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro evaluation of this compound-containing LNPs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with controlled size and low PDI.[8]

LNP_Formulation_Workflow Lipid_Ethanol Lipid Mixture in Ethanol (B145695) (Ionizable Lipid, DSPC, Cholesterol, this compound) Microfluidic_Mixer Microfluidic Mixer (e.g., Staggered Herringbone) Lipid_Ethanol->Microfluidic_Mixer RNA_Buffer mRNA/siRNA in Aqueous Buffer (pH 4.0) RNA_Buffer->Microfluidic_Mixer Self_Assembly Nanoprecipitation & LNP Self-Assembly Microfluidic_Mixer->Self_Assembly Rapid Mixing Dialysis Dialysis against PBS (pH 7.4) (Buffer exchange & ethanol removal) Self_Assembly->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Caption: LNP formulation workflow using microfluidics.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and this compound at a molar ratio of 50:10:38.5:1.5) in absolute ethanol.[5]

    • Prepare a stock solution of the nucleic acid (mRNA or siRNA) in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).[5]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous buffer solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).[8]

    • Set the total flow rate (e.g., 1.5 - 15 mL/min) to control the mixing speed and resulting particle size.[8]

    • Initiate the flow to rapidly mix the two solutions, inducing nanoprecipitation and the self-assembly of LNPs.

  • Purification and Concentration:

    • Collect the resulting LNP dispersion.

    • Dialyze the dispersion against phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH.

    • Concentrate the LNP solution if necessary using centrifugal filter units.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and PDI of LNPs in solution.

Protocol:

  • Sample Preparation:

    • Dilute the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis (typically to achieve a count rate between 100 and 500 kcps).

    • Filter the buffer used for dilution through a 0.22 µm filter to remove any dust or particulate contaminants.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure temperature stabilization.

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water or PBS), temperature (e.g., 25°C), and measurement angle (e.g., 173°).

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for 1-2 minutes.

    • Perform the measurement, typically consisting of multiple runs (e.g., 3 runs of 10-15 seconds each).

  • Data Analysis:

    • The software will generate a correlation function from the scattered light intensity fluctuations.

    • Analyze the correlation function to obtain the intensity-weighted size distribution, the Z-average diameter, and the PDI.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of LNPs by cells in culture using a fluorescently labeled LNP.

Cellular_Uptake_Assay_Workflow Seed_Cells 1. Seed cells in a multi-well plate (e.g., HEK293, HeLa) Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_LNPs 3. Add fluorescently labeled LNPs (e.g., DiI or DiD labeled) to cells Incubate_24h->Add_LNPs Incubate_Time_Course 4. Incubate for desired time points (e.g., 4, 24, 48 hours) Add_LNPs->Incubate_Time_Course Wash_Cells 5. Wash cells with PBS to remove non-internalized LNPs Incubate_Time_Course->Wash_Cells Analysis 6. Analyze cellular uptake Wash_Cells->Analysis Flow_Cytometry Flow Cytometry (Quantify % fluorescent cells and MFI) Analysis->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Visualize intracellular localization) Analysis->Confocal_Microscopy Plate_Reader Plate Reader (Lyse cells and measure fluorescence) Analysis->Plate_Reader

Caption: Workflow for an in vitro cellular uptake assay.

Protocol:

  • Preparation of Labeled LNPs:

    • Incorporate a lipophilic fluorescent dye (e.g., DiI or DiD) into the lipid mixture during the formulation process.

  • Cell Culture:

    • Seed cells (e.g., HEK293 or HeLa) into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the fluorescently labeled LNPs to the desired concentration in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells with the LNPs for various time points (e.g., 4, 24, 48 hours) at 37°C and 5% CO2.

  • Analysis:

    • Flow Cytometry: Wash the cells with PBS, detach them (e.g., with trypsin), and resuspend in PBS. Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

    • Fluorescence Microscopy: Wash the cells with PBS and fix them (e.g., with 4% paraformaldehyde). Stain the nuclei (e.g., with DAPI) and image the cells using a confocal or fluorescence microscope to visualize the intracellular localization of the LNPs.

    • Plate Reader Quantification: Wash the cells with PBS and lyse them (e.g., with 1% Triton X-100). Measure the fluorescence intensity of the cell lysate using a microplate reader.

Assessment of Protein Corona Formation

This protocol outlines a general workflow for isolating and identifying proteins that bind to the surface of LNPs in a biological fluid.

Protocol:

  • Incubation:

    • Incubate the LNPs with a biological fluid (e.g., human plasma or serum) at 37°C for a specified time (e.g., 1 hour).

  • Isolation of LNP-Protein Complexes:

    • Separate the LNP-protein complexes from unbound proteins. Common methods include:

      • Ultracentrifugation: Pellet the LNP-protein complexes by high-speed centrifugation.

      • Size Exclusion Chromatography (SEC): Separate the larger LNP-protein complexes from smaller, unbound proteins.

  • Protein Elution and Digestion:

    • Wash the isolated LNP-protein complexes to remove loosely bound proteins.

    • Elute the strongly bound corona proteins from the LNP surface using a lysis buffer (containing detergents like SDS).

    • Reduce, alkylate, and digest the eluted proteins into peptides using a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database (e.g., UniProt) to identify and quantify the proteins in the corona.

Conclusion

This compound is an indispensable component in the formulation of effective and clinically relevant lipid nanoparticles. Its primary role in providing steric stabilization and prolonging circulation is fundamental to the success of LNP-based drug delivery. However, the influence of this compound extends beyond simple "stealth" properties, with its concentration, molecular weight, and lipid anchor all having profound effects on the physicochemical characteristics, biological interactions, and immunogenicity of the nanoparticles. A thorough understanding and careful optimization of these parameters are therefore essential for the rational design of LNP-based therapeutics. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to systematically investigate and control the function of this compound in their LNP formulations, ultimately accelerating the development of the next generation of nanomedicines.

References

Determining the Critical Micelle Concentration of Mpeg-DSPE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the critical micelle concentration (CMC) of methoxy (B1213986) polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (Mpeg-DSPE). Understanding the CMC is a critical parameter in the development of lipid-based drug delivery systems, as it defines the concentration at which the amphiphilic this compound molecules self-assemble into stable micelles. This guide details the experimental protocols for the most common determination techniques, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Introduction to this compound and its Critical Micelle Concentration

This compound is a biocompatible and biodegradable amphiphilic polymer widely utilized in the pharmaceutical industry for the formulation of "stealth" liposomes and micelles.[1] Its structure consists of a hydrophilic Mpeg (methoxy polyethylene glycol) block and a hydrophobic DSPE (distearoylphosphatidylethanolamine) lipid anchor. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into core-shell structures, or micelles. The hydrophobic DSPE tails form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona, providing a steric barrier that reduces opsonization and prolongs circulation time in the body.

The CMC is a fundamental property of this compound and is influenced by several factors, including the molecular weight of the PEG chain, the temperature, and the ionic strength and pH of the medium.[2][3] Accurate determination of the CMC is crucial for optimizing formulation stability, drug loading, and release characteristics.

Quantitative Data Summary

The following table summarizes the critical micelle concentration (CMC) values for this compound under various experimental conditions as reported in the scientific literature.

This compound (PEG Molecular Weight)MethodMediumTemperature (°C)CMC (µM)Reference
Mpeg2000-DSPEFluorescence Spectroscopy (Pyrene)Aqueous dispersion2518[1]
Mpeg2000-DSPEFluorescence SpectroscopyNot SpecifiedNot Specified0.5 - 1.0[4]
Mpeg3000-DSPEFluorescence SpectroscopyNot SpecifiedNot Specified0.5 - 1.0[4]
Mpeg5000-DSPEFluorescence SpectroscopyNot SpecifiedNot Specified1.0 - 1.5[4]
Mpeg2000-DSPEFluorescence Spectroscopy (DPH)Water2510 - 20[3][5]
Mpeg2000-DSPEFluorescence Spectroscopy (DPH)HEPES Buffered Saline250.5 - 1.0[3]
Mpeg3400-DSPEMicrotensiometryAqueous solutionsNot SpecifiedIn µg/mL range[6]

Experimental Protocols

This section provides detailed methodologies for the three most common techniques used to determine the CMC of this compound: Fluorescence Spectroscopy, Surface Tensiometry, and Dynamic Light Scattering.

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This is one of the most sensitive and widely used methods for CMC determination. It relies on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene (B120774), as it partitions from a polar aqueous environment to the nonpolar core of the micelles.

Materials:

  • This compound

  • Pyrene (fluorescent probe)

  • Acetone (B3395972) or other suitable organic solvent for pyrene

  • High-purity water or buffer of choice

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of approximately 0.18 mM.[7]

  • Prepare a series of this compound solutions: Prepare a range of this compound concentrations in the desired aqueous medium (e.g., water or buffer) that brackets the expected CMC. A logarithmic dilution series is often effective.

  • Incorporate the pyrene probe: Add a small aliquot of the pyrene stock solution to each this compound solution. The final concentration of pyrene should be very low (e.g., ~0.6 µM) to avoid self-quenching.[8]

  • Solvent Evaporation: If an organic solvent was used for the probe, it must be removed. This can be achieved by gentle heating or by purging with nitrogen gas. A common method is to add the pyrene solution to empty vials, evaporate the solvent to form a thin film, and then add the this compound solutions.[9]

  • Equilibration: Allow the samples to equilibrate, typically overnight at room temperature and protected from light, to ensure the pyrene has partitioned into the micellar cores.[8]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 334 nm for pyrene.[9]

    • Record the emission spectra from 350 nm to 450 nm.[10]

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum, typically around 372 nm and 383 nm, respectively.[10]

  • Data Analysis:

    • Calculate the intensity ratio I₁/I₃ or I₃/I₁.[8]

    • Plot the intensity ratio as a function of the logarithm of the this compound concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by fitting the data or by the intersection of the two linear portions of the curve representing the pre-micellar and post-micellar regions.[8]

Visualization of the Experimental Workflow:

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Add Pyrene to this compound Solutions A->C B Prepare Pyrene Stock Solution B->C D Evaporate Organic Solvent C->D E Equilibrate Samples Overnight D->E F Excite at 334 nm E->F G Record Emission Spectra (350-450 nm) F->G H Measure Intensities of I1 and I3 Peaks G->H I Calculate I1/I3 Intensity Ratio H->I J Plot Ratio vs. log[this compound] I->J K Determine CMC from Inflection Point J->K

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

Surface Tensiometry

This classical method is based on the principle that amphiphilic molecules like this compound are surface-active and will accumulate at the air-water interface, thereby reducing the surface tension of the solution.

Materials:

  • This compound

  • High-purity water or buffer of choice

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Glassware with clean, grease-free surfaces

Procedure:

  • Prepare a series of this compound solutions: Prepare a range of this compound concentrations in the desired aqueous medium, starting from a concentration below the expected CMC to a concentration well above it.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Surface Tension Measurement:

    • Measure the surface tension of each this compound solution.

    • Ensure that the temperature is constant throughout the measurements.

    • Allow sufficient time for each solution to reach equilibrium at the interface before taking a reading.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will show a decrease in surface tension with increasing concentration.

    • At the CMC, the interface becomes saturated with monomers, and the surface tension reaches a plateau.

    • The CMC is determined as the concentration at the intersection of the two linear regions of the plot (the steeply decreasing region and the plateau region).

Visualization of the Experimental Workflow:

Surface_Tensiometry_Workflow cluster_prep Sample Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Measure Surface Tension of Each Dilution A->C B Calibrate Tensiometer B->C D Plot Surface Tension vs. log[this compound] C->D E Identify Breakpoint in the Curve D->E F Determine CMC at the Breakpoint E->F

Caption: Workflow for CMC determination using surface tensiometry.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It can be used to detect the formation of micelles by observing the appearance of a population of nanoparticles at a certain concentration.

Materials:

  • This compound

  • High-purity water or buffer of choice (filtered through a 0.22 µm filter to remove dust)

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes for DLS measurement

Procedure:

  • Prepare a series of this compound solutions: Prepare a range of this compound concentrations in a dust-free aqueous medium.

  • Sample Preparation for DLS:

    • Filter each solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or aggregates.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate (typically for 1-2 minutes at 25°C).[8]

    • Perform measurements to determine the scattered light intensity, average hydrodynamic diameter (Z-average), and polydispersity index (PDI).[8]

  • Data Analysis:

    • Plot the scattered light intensity (or count rate) as a function of the this compound concentration.

    • A sharp increase in the scattering intensity indicates the formation of micelles.

    • The CMC is determined as the concentration at which this sharp increase begins.

    • Alternatively, the appearance of a distinct peak in the size distribution corresponding to the micelle size can be used to identify the CMC.

Visualization of the Experimental Workflow:

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis A Prepare this compound Serial Dilutions B Filter Samples into DLS Cuvettes A->B C Equilibrate Sample in DLS Instrument B->C D Measure Scattered Light Intensity & Size C->D E Plot Scattered Intensity vs. [this compound] D->E F Identify Onset of Intensity Increase E->F G Determine CMC at the Onset F->G

Caption: Workflow for CMC determination using dynamic light scattering.

Conclusion

The determination of the critical micelle concentration is a fundamental step in the characterization of this compound and the development of micelle-based drug delivery systems. This guide has provided an in-depth overview of the core principles and detailed experimental protocols for the most common and reliable methods: fluorescence spectroscopy, surface tensiometry, and dynamic light scattering. By carefully selecting the appropriate method and adhering to the detailed protocols, researchers can accurately determine the CMC of their this compound formulations, a critical parameter for ensuring the stability and efficacy of their nanomedicines. The provided quantitative data and workflow visualizations serve as a valuable resource for drug development professionals in this field.

References

The Pivotal Role of MPEG-DSPE in mRNA Vaccine Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unprecedented success of mRNA vaccines has brought to the forefront the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. These LNPs are meticulously engineered multi-component systems designed to protect the delicate mRNA payload and facilitate its delivery into target cells. Among the key components, PEGylated lipids, and specifically 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (MPEG-DSPE), play a crucial and multifaceted role. This technical guide provides an in-depth exploration of the function of this compound in mRNA vaccine formulations, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to offer a comprehensive resource for the scientific community.

This compound is an amphiphilic molecule, possessing a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (MPEG) chain.[1] This unique structure allows it to embed within the lipid bilayer of the LNP while extending the PEG chain into the aqueous environment.[1] This "PEGylation" confers several advantageous properties to the LNP, profoundly influencing its stability, circulation time, and interaction with the immune system.[2][3]

Core Functions of this compound in mRNA Lipid Nanoparticles

The primary functions of this compound in mRNA LNP formulations are to:

  • Provide Steric Stability: The hydrophilic PEG chains form a protective layer around the LNP, creating a "stealth" effect.[2] This steric hindrance prevents the aggregation of nanoparticles, which is crucial for maintaining a consistent particle size and preventing the formation of larger, potentially immunogenic or ineffective, aggregates.[1] This contributes significantly to the stability and shelf-life of the vaccine.[4]

  • Prolong Circulation Time: The "stealth" layer provided by this compound reduces the opsonization of LNPs by plasma proteins.[1] This minimizes their recognition and clearance by the mononuclear phagocyte system (MPS), thereby extending their circulation half-life in the bloodstream.[2] A longer circulation time increases the probability of the LNPs reaching their target cells and delivering the mRNA payload effectively.

  • Control Particle Size: The inclusion of PEGylated lipids during the LNP formulation process is a critical factor in controlling the final particle size. The concentration of this compound can influence the size of the self-assembled nanoparticles.[5]

  • Modulate Immunogenicity: While the "stealth" effect reduces unwanted immune clearance, the PEG component itself can, in some instances, elicit an immune response, leading to the production of anti-PEG antibodies.[6][7] This is a complex aspect of PEGylation that is an active area of research, as pre-existing or induced anti-PEG antibodies can potentially affect the efficacy and safety of subsequent doses of PEGylated therapeutics.[7][8]

Quantitative Impact of this compound on LNP Characteristics

The molar percentage of this compound in the lipid composition is a critical parameter that is carefully optimized during vaccine development. It significantly influences the physicochemical properties of the LNPs, including their size, polydispersity index (PDI), and mRNA encapsulation efficiency.

This compound (mol%)LNP Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
1.5~80 - 100< 0.2> 90%[9]
3.0Significantly smaller-Reduced[10]
5.0---[11]

Note: The exact values can vary depending on the other lipid components, the formulation process, and the specific mRNA cargo. A molar content of this compound exceeding 3.0% has been shown to significantly reduce the encapsulation efficiency of mRNA.[10]

Experimental Protocols

The characterization of mRNA LNPs containing this compound is essential to ensure their quality, stability, and efficacy. The following are detailed methodologies for key experiments:

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing uniform LNPs.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound dissolved in ethanol

  • mRNA dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and this compound at the desired molar ratio (e.g., 50:10:38.5:1.5).[9]

  • Prepare the aqueous phase by dissolving the mRNA in the appropriate buffer.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (e.g., 3:1 aqueous to organic).

  • Connect the syringes to the microfluidic mixing device and initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Collect the resulting LNP dispersion.

  • Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis to remove the ethanol and non-encapsulated components.

Characterization of LNP Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles.

Materials:

  • LNP dispersion

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Dilute a small aliquot of the LNP dispersion in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs.

  • The software will analyze the data to provide the average particle size (Z-average), polydispersity index (PDI), and size distribution.

  • For zeta potential measurement, a similar procedure is followed using a specific zeta potential cuvette. The instrument applies an electric field and measures the velocity of the particles to determine their surface charge.

Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive method for quantifying RNA. By measuring the fluorescence before and after disrupting the LNPs, the encapsulation efficiency can be determined.

Materials:

  • LNP dispersion

  • Quant-iT RiboGreen RNA Assay Kit (contains RiboGreen reagent and TE buffer)

  • Triton X-100 (or other suitable detergent)

  • Fluorometer or plate reader with appropriate filters

  • 96-well black microplate

Procedure:

  • Prepare a RiboGreen working solution by diluting the concentrated RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.

  • Prepare RNA standards of known concentrations to generate a standard curve.

  • Prepare two sets of LNP samples:

    • Intact LNPs: Dilute the LNP dispersion in TE buffer. This will measure the amount of free, unencapsulated mRNA.

    • Lysed LNPs: Dilute the LNP dispersion in TE buffer containing a final concentration of 0.5-2% Triton X-100. This will disrupt the LNPs and release the encapsulated mRNA, allowing for the measurement of total mRNA.

  • Incubate the lysed LNP samples for a short period (e.g., 10 minutes at 37°C) to ensure complete disruption.

  • Add the RiboGreen working solution to the standards and both sets of LNP samples in the 96-well plate.

  • Measure the fluorescence using a fluorometer with excitation at ~480 nm and emission at ~520 nm.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizing the Role and Workflow of this compound

To better illustrate the complex processes involving this compound, the following diagrams have been generated using the Graphviz DOT language.

LNP_Formation_and_Function cluster_formulation LNP Self-Assembly (Microfluidics) cluster_function In Vivo Fate and Action mrna mRNA in Aqueous Buffer mixing Rapid Mixing mrna->mixing lipids Lipids (including this compound) in Ethanol lipids->mixing lnp mRNA-LNP Formation mixing->lnp injection Intramuscular Injection lnp->injection circulation Systemic Circulation injection->circulation stealth "Stealth" Effect (Reduced Opsonization) circulation->stealth This compound Mediated target_cell Target Cell (e.g., Muscle Cell, APC) circulation->target_cell uptake Cellular Uptake (Endocytosis) target_cell->uptake escape Endosomal Escape uptake->escape translation mRNA Translation (Antigen Production) escape->translation immune_response Immune Response translation->immune_response

Figure 1: LNP Formulation and In Vivo Mechanism of Action.

LNP_Characterization_Workflow start LNP Formulation dls Dynamic Light Scattering (DLS) - Size (Z-average) - Polydispersity Index (PDI) start->dls zeta Zeta Potential Measurement start->zeta ribogreen RiboGreen Assay - Encapsulation Efficiency start->ribogreen hplc HPLC Analysis - Lipid Composition & Purity start->hplc tem Transmission Electron Microscopy (TEM) - Morphology start->tem end Comprehensive LNP Profile dls->end zeta->end ribogreen->end hplc->end tem->end

Figure 2: Experimental Workflow for LNP Characterization.

Cellular_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosomal Pathway lnp mRNA-LNP early_endosome Early Endosome lnp->early_endosome Endocytosis late_endosome Late Endosome early_endosome->late_endosome Maturation cytosol Cytosol early_endosome->cytosol Endosomal Escape (mRNA Release) lysosome Lysosome (Degradation) late_endosome->lysosome ribosome Ribosome cytosol->ribosome mRNA antigen Antigen Protein ribosome->antigen Translation

Figure 3: LNP Cellular Uptake and Endosomal Escape Pathway.

Conclusion

This compound is an indispensable component of modern mRNA vaccine formulations, contributing critically to the stability, bioavailability, and ultimately, the efficacy of these life-saving medicines. Its role in providing steric stabilization and prolonging circulation time are well-established. However, the nuanced effects of its concentration on LNP characteristics and the potential for immunogenicity highlight the importance of careful formulation optimization. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers and developers working to advance the field of mRNA therapeutics. A thorough understanding of the role of each LNP component, including this compound, is paramount for the rational design of the next generation of nucleic acid delivery systems.

References

Biocompatibility and Biodegradability of MPEG-DSPE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methoxy (B1213986) polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (MPEG-DSPE) is a pivotal excipient in the field of advanced drug delivery, particularly in the formulation of liposomes and lipid nanoparticles (LNPs). Its amphiphilic nature, comprising a hydrophilic methoxy polyethylene glycol (mPEG) chain and a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, imparts unique properties that enhance the stability, circulation time, and solubility of therapeutic agents.[1] This technical guide provides a comprehensive overview of the biocompatibility and biodegradability of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the available quantitative data on its safety profile, detail the experimental protocols for its evaluation, and visualize the key metabolic and signaling pathways associated with its fate in biological systems.

Introduction to this compound

This compound is a block copolymer that self-assembles in aqueous environments to form micelles or integrates into lipid bilayers, presenting a hydrated PEG layer on the exterior of the nanoparticle.[2] This "stealth" characteristic reduces opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging the systemic circulation time of the encapsulated drug.[1][3] this compound is available in various PEG molecular weights, with MPEG2000-DSPE being one of the most commonly used variants.[2] Its established role in FDA-approved nanomedicines, such as Doxil® and Onivyde®, underscores its clinical significance.[4]

Biocompatibility Profile

The biocompatibility of this compound is a cornerstone of its widespread use. Extensive research has generally demonstrated its low toxicity at concentrations relevant to drug delivery applications.

In Vitro Biocompatibility

In vitro assays are crucial for the initial screening of the biocompatibility of this compound and its formulations. The primary assessments include cytotoxicity and hemocompatibility.

The inherent cytotoxicity of this compound is low. However, when incorporated into nanocarriers, the overall formulation's cytotoxicity can be influenced by the encapsulated drug and other lipid components. The 50% inhibitory concentration (IC50) is a common metric for cytotoxicity.

FormulationCell LineIncubation TimeIC50 ValueReference
ICD-85 loaded nanoparticles (with DSPE-mPEG)HeLa72 h15.5 ± 2.4 µg/mL[5]
Free ICD-85HeLa72 h25 ± 2.9 µg/mL[5]
DSPE-mPEG2000/SN38 Prodrug NanoparticlesCT2648 h~4-fold less cytotoxic than Cremophor EL/NPs[6]

Note: The data above reflects the cytotoxicity of formulations containing this compound, not the excipient alone.

Hemocompatibility is a critical parameter for intravenously administered nanoparticles. The hemolytic potential of this compound-containing formulations is generally low.

FormulationConcentrationHemolysis (%)Reference
Liposomes with 8 mol% DSPE-PEG2000< 0.16 mg lipid/mL bloodMinimal[2]
Pegylated arsonoliposomes< 0.16 mg lipid/mL bloodSignificant[2]
Liposomes (general)Relevant to drug administrationNegligible[2]
DSPE-PEG-RGD@ICG micellesWithin a certain concentration range~5%[7]
In Vivo Biocompatibility

In vivo studies in animal models have largely confirmed the favorable safety profile of this compound. Histological analyses of major organs after administration of this compound-containing nanoparticles have generally shown no significant pathological changes at therapeutic doses.[1][8][9] However, some studies have indicated that the size of the nanoparticles can influence which organs are primarily affected, with smaller nanoparticles showing more liver accumulation and larger ones targeting the spleen.[9] Repeated administration of PEGylated liposomes has been associated with an "accelerated blood clearance" (ABC) phenomenon, mediated by the production of anti-PEG IgM antibodies.[10]

Biodegradability of this compound

The biodegradability of this compound is attributed to the metabolic pathways of its constituent parts: the mPEG chain and the DSPE lipid.

Metabolism of the mPEG Component

The biodegradation of polyethylene glycol is dependent on its molecular weight.[11] Low molecular weight PEGs can be metabolized by alcohol dehydrogenase in the liver.[12] Higher molecular weight PEGs, like those typically used in this compound, are less readily metabolized and are primarily cleared through the kidneys for smaller chains, while very high molecular weight PEGs can accumulate in the liver.[12] Biodegradation can also occur through oxidation and by certain bacteria.[13][14]

Metabolism of the DSPE Component

Distearoylphosphatidylethanolamine (DSPE) is a phospholipid that can be metabolized by cellular enzymes. Phosphatidylethanolamine (B1630911) (PE) is a natural component of cell membranes and is involved in various cellular processes.[15][16] The primary pathways for PE metabolism are the CDP-ethanolamine pathway (Kennedy pathway) and the phosphatidylserine (B164497) decarboxylase pathway.[1][16] These pathways are responsible for both the synthesis and turnover of PE in the body.

Signaling Pathways and Cellular Uptake

The interaction of this compound-containing nanoparticles with cells is a complex process involving various uptake mechanisms and potential immune responses.

Cellular Uptake Mechanisms

Nanoparticles formulated with this compound are typically internalized by cells through endocytosis. The specific pathway can vary depending on the cell type and the surface characteristics of the nanoparticle. The main endocytotic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[17][18][19]

Complement Activation

PEGylated liposomes can sometimes trigger the complement system, which is a part of the innate immune system.[10][20][21] This can occur through the classical, alternative, or lectin pathways and may lead to opsonization and rapid clearance of the nanoparticles, or in some cases, hypersensitivity reactions.[10][22] The activation can be influenced by the surface charge and the specific anchor molecule of the PEG-lipid.[21]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the biocompatibility of this compound-containing nanomaterials.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24]

  • Nanoparticle Treatment: Prepare serial dilutions of the this compound-containing nanoparticle formulation in cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions.[24]

  • Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for formazan crystal formation.[4][23]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.[23]

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Hemolysis Assay

This assay evaluates the compatibility of a biomaterial with red blood cells (RBCs).

Principle: The assay measures the amount of hemoglobin released from RBCs upon contact with the test material.[25] The released hemoglobin is quantified spectrophotometrically.

Protocol:

  • Blood Collection and Preparation: Obtain fresh blood from healthy donors and prepare an erythrocyte suspension by washing the cells with phosphate-buffered saline (PBS).[8]

  • Incubation: Incubate the this compound-containing nanoparticle formulation with the erythrocyte suspension at 37°C for a defined period (e.g., 1-4 hours).[2][8] Positive (e.g., Triton X-100) and negative (PBS) controls should be included.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Histological Analysis

Histological analysis is used to examine the microscopic anatomy of tissues after in vivo exposure to nanoparticles.

Principle: Tissues of interest (e.g., liver, spleen, kidney) are collected, preserved, sectioned, stained, and examined under a microscope to identify any morphological changes or signs of toxicity.[1][9]

Protocol:

  • Tissue Collection and Fixation: Euthanize the animal and carefully dissect the organs of interest. Fix the tissues in a 10% buffered formalin solution for 24-48 hours.

  • Tissue Processing:

    • Dehydration: Gradually dehydrate the fixed tissues by passing them through a series of increasing concentrations of ethanol (B145695) (e.g., 70%, 95%, 100%).[6]

    • Clearing: Remove the ethanol using a clearing agent like xylene.

    • Infiltration: Infiltrate the tissues with molten paraffin (B1166041) wax.

  • Embedding: Embed the infiltrated tissues in paraffin blocks.

  • Sectioning: Cut thin sections (typically 4-5 µm) from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain them with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize cellular structures.[8]

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for any signs of inflammation, necrosis, apoptosis, or other pathological changes.[1]

Visualizations

Metabolic Pathways

Biodegradation_of_MPEG_DSPE cluster_mpeg mPEG Metabolism cluster_dspe DSPE Metabolism MPEG mPEG ADH Alcohol Dehydrogenase MPEG->ADH Oxidation Bacterial Bacterial Degradation MPEG->Bacterial Excretion Renal Excretion (for smaller chains) MPEG->Excretion PEG_metabolites Oxidized Metabolites ADH->PEG_metabolites DSPE DSPE PE Phosphatidylethanolamine (PE) DSPE->PE Hydrolysis Kennedy CDP-Ethanolamine Pathway (Kennedy) PE->Kennedy PSD Phosphatidylserine Decarboxylase Pathway PE->PSD Cell_Membranes Incorporation into Cell Membranes PE->Cell_Membranes PC_Synthesis Precursor for Phosphatidylcholine PE->PC_Synthesis MPEG_DSPE This compound MPEG_DSPE->MPEG Component MPEG_DSPE->DSPE Component

Caption: Metabolic fate of this compound components.

Cellular Uptake and Immune Response

Cellular_Interaction cluster_uptake Cellular Uptake cluster_complement Complement Activation NP This compound Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropino Macropinocytosis NP->Macropino Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Maturation NP_blood This compound Nanoparticle (in bloodstream) Complement Complement System (Classical, Alternative, Lectin) NP_blood->Complement Activation Opsonization Opsonization (C3b) Complement->Opsonization MAC Membrane Attack Complex (C5b-9) Complement->MAC Phagocytosis Phagocytosis by Immune Cells Opsonization->Phagocytosis

Caption: Cellular interaction with this compound nanoparticles.

Conclusion

This compound is a well-established and essential component in the nanomedicine toolkit, offering significant advantages in drug delivery. Its biocompatibility is generally considered to be high, with low in vitro cytotoxicity and minimal in vivo toxicity at therapeutic concentrations. The biodegradability of this compound proceeds through the established metabolic pathways of its polyethylene glycol and phosphatidylethanolamine constituents. While generally safe, potential immunogenic responses, such as the ABC phenomenon and complement activation, should be considered during the development of this compound-based therapeutics. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the safety and biocompatibility of novel this compound formulations. Future research should continue to explore the long-term fate and potential subtle biological effects of these polymers to further enhance the safety and efficacy of next-generation nanomedicines.

References

A Technical Guide to MPEG-DSPE for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical role of methoxy (B1213986) polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (MPEG-DSPE) in the surface modification of nanoparticles. We delve into the core principles, quantitative effects, and detailed methodologies that underpin its use in advanced drug delivery systems.

Introduction to this compound

Methoxy polyethylene glycol-distearoylphosphatidylethanolamine (this compound) is an amphiphilic polymer-lipid conjugate that has become indispensable in the field of nanomedicine. It consists of two primary components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A hydrophobic phospholipid with two saturated C18 stearoyl fatty acid chains that readily anchor into the lipid bilayer of nanoparticles like liposomes or the hydrophobic core of polymeric nanoparticles.[1]

  • Methoxy Polyethylene Glycol (mPEG): A hydrophilic, electrically neutral polymer chain that, once the DSPE anchor is embedded, forms a protective, water-loving corona on the nanoparticle surface.[1][2]

This unique amphiphilic structure allows this compound to be easily incorporated into various nanoparticle formulations, where it imparts crucial "stealth" characteristics. The PEGylated surface creates a hydrophilic shield that reduces the adsorption of plasma proteins (opsonins), thereby preventing recognition and rapid clearance by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[3][4] This evasion of the body's immune surveillance significantly prolongs the circulation half-life of nanoparticles, a prerequisite for effective drug delivery.[5][6]

The extended circulation time is paramount for leveraging passive targeting strategies, such as the Enhanced Permeability and Retention (EPR) effect . The leaky vasculature and poor lymphatic drainage characteristic of tumor tissues allow these long-circulating nanoparticles to preferentially accumulate at the cancer site.[3][7][8]

Quantitative Impact of this compound on Nanoparticle Properties

The incorporation of this compound into a nanoparticle formulation systematically alters its physicochemical properties. The concentration (usually expressed as a molar percentage of total lipid) and the molecular weight of the PEG chain are critical parameters that can be tuned to optimize the final product.

Table 1: Effect of this compound Concentration on Nanoparticle Physicochemical Properties
Nanoparticle SystemThis compound 2000 (mol%)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Liposomes (HSPC/Chol) 0>300 (aggregation)--[6]
2~100--[6]
4Decreased Size--[9][10]
7-8Peak Size (~115)--[9][10]
>8Decreased Size--[9][10]
Micelles (CPT-11) -15.1 ± 0.8--4.6 ± 1.3[11]
LPHNPs (PLGA Core) -1240.285-1.14[12]
Cationic Liposomes -150 ± 1.02<0.2+19.8 ± 0.249[13]

Note: PDI values closer to 0 indicate a more monodisperse and uniform particle population. Zeta potential provides an indication of surface charge and colloidal stability.[5][14]

Table 2: Effect of this compound on Drug Loading and Encapsulation Efficiency
DrugNanoparticle SystemThis compound Conc.Drug Loading (DL%)Encapsulation Efficiency (EE%)Reference
Doxorubicin Mesoporous Carbon NPCoated59.7 ± 2.6-[15]
Irinotecan (CPT-11) Micelles--90.0 ± 1.0[11]
Rosuvastatin LPHNPs (PLGA Core)-~2.5~50[12]
Ezetimibe LPHNPs (PLGA Core)-~1.2~16[12]
Paclitaxel Polymer Micelles--37.6 ± 14.4[16]
OC-2 shRNA Cationic LiposomescRGD-modified-Up to 96[13]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-modified nanoparticles.

Protocol 1: Liposome (B1194612) Preparation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes incorporating this compound.[17][18]

Materials & Equipment:

  • Primary Lipid (e.g., DSPC, DPPC, Soy PC)

  • Cholesterol

  • This compound (e.g., MPEG-2000-DSPE)

  • Drug (lipophilic or hydrophilic)

  • Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)[1]

  • Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or Ammonium Sulfate (300 mM, pH 4)[1]

  • Round-bottom flask

  • Rotary evaporator with water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Probe or bath sonicator (optional)

Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve the primary lipid, cholesterol, and this compound in the desired molar ratio (e.g., 55:40:5) in the chloroform/methanol mixture within a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.[19]

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 65°C).[1] Reduce the pressure (e.g., to 200 mbar) and rotate the flask to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2-3 hours, or overnight.[20]

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should also be above the Tc of the lipids.[20] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[21] Agitate the flask vigorously (e.g., by rotation or vortexing) to hydrate (B1144303) the lipid film. This process causes the lipids to swell and self-assemble into multilamellar vesicles (MLVs).[18]

  • Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[21] Load the suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) housed in an extruder assembly. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure homogeneity.[7]

  • Purification: Remove any unencapsulated drug by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against fresh buffer.[21]

Protocol 2: Nanoparticle Characterization (Size and Zeta Potential)

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for determining hydrodynamic size, polydispersity index (PDI), and zeta potential.[17][22]

Materials & Equipment:

  • DLS/ELS Instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes (for sizing)

  • Disposable folded capillary cells (for zeta potential)

  • Filtered, appropriate dispersant (e.g., PBS or 10 mM NaCl)[23]

Procedure:

  • Sample Preparation: Dilute the final nanoparticle suspension in the appropriate filtered dispersant to a suitable concentration. This is crucial to avoid multiple scattering effects which can lead to inaccurate readings. The optimal concentration depends on the nanoparticle material and should be determined empirically (typically a light gray, slightly turbid appearance is a good starting point).[21][23]

  • Instrument Setup: Turn on the instrument and allow it to warm up and stabilize. Select the appropriate measurement parameters in the software, including dispersant viscosity and refractive index, and the material properties of the nanoparticles. Set the equilibration temperature (e.g., 25°C).[21]

  • Size and PDI Measurement (DLS):

    • Transfer the diluted sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument.

    • Allow the sample to thermally equilibrate for at least 2 minutes.[23]

    • Perform the measurement. The instrument analyzes the intensity fluctuations of scattered laser light caused by the Brownian motion of the particles.

    • Record the Z-average diameter (nm) and the Polydispersity Index (PDI). Perform at least three replicate measurements.[23]

  • Zeta Potential Measurement (ELS):

    • Carefully inject the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped.

    • Place the cell into the instrument, ensuring contact with the electrodes.

    • Allow the sample to thermally equilibrate.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility).

    • The software calculates the zeta potential (mV) using the Henry equation. Record the value and the pH of the sample.[23]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of drug encapsulated within nanoparticles.[24]

Principle: EE% is the ratio of the actual amount of drug entrapped in the nanoparticles to the total amount of drug initially added. The most common approach is to measure the amount of unencapsulated (free) drug and subtract this from the total.[25]

EE% = [(Total Drug Added - Free Drug) / Total Drug Added] x 100 [25]

Materials & Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)[11]

  • Mobile phase (e.g., Acetonitrile/Methanol/Buffer mixture)[11]

  • Centrifugal filter units (with a Molecular Weight Cut-Off (MWCO) that retains the nanoparticle but allows the free drug to pass)[11]

  • Centrifuge

  • Solvent to disrupt nanoparticles (e.g., Methanol or Triton X-100)[21]

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle formulation.

    • Place it into a centrifugal filter unit.

    • Centrifuge at a specified speed and time (e.g., 7200 g for 30 min at 4°C) to separate the nanoparticle-rich retentate from the filtrate containing the free drug.[11]

  • Quantification of Free Drug:

    • Carefully collect the filtrate.

    • Inject a known volume of the filtrate into the HPLC system.

    • Determine the concentration of the free drug (C_free) by comparing the peak area to a pre-established standard curve of the drug.[11]

  • Quantification of Total Drug:

    • Take a known volume of the original, un-centrifuged nanoparticle formulation.

    • Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a surplus of an organic solvent like methanol.[21]

    • Inject this solution into the HPLC to determine the total drug concentration (C_total).

  • Calculation:

    • Calculate the EE% using the formula: EE% = [(C_total - C_free) / C_total] x 100 .[11]

Visualizing Key Processes and Concepts

Diagrams created using Graphviz (DOT language) help to clarify complex workflows and mechanisms.

experimental_workflow Experimental Workflow for this compound Nanoparticle Development cluster_prep 1. Formulation & Preparation cluster_char 2. Physicochemical Characterization cluster_eval 3. Performance Evaluation a Lipid & Drug Dissolution in Organic Solvent b Thin-Film Formation (Rotovap) a->b c Hydration with Aqueous Buffer b->c d Size Reduction (Extrusion) c->d e Particle Size (DLS) d->e f Zeta Potential (ELS) d->f g Encapsulation Efficiency (HPLC) d->g h In Vitro Drug Release g->h i In Vitro / In Vivo Studies h->i

Caption: Workflow for this compound nanoparticle formulation and evaluation.

stealth_effect Mechanism of the this compound 'Stealth' Effect cluster_uncoated Unmodified Nanoparticle cluster_coated This compound Modified Nanoparticle NP1 Nanoparticle Macrophage Macrophage (MPS/RES) NP1->Macrophage Phagocytosis (Rapid Clearance) Opsonin Opsonin (Plasma Protein) Opsonin->NP1 Opsonization NP2 Nanoparticle Circulation Prolonged Circulation NP2->Circulation Evades MPS PEG Hydrated PEG Layer PEG->NP2 Opsonin2 Opsonin (Plasma Protein) Opsonin2->PEG Steric Hindrance (Reduced Opsonization) liposome_structure Structure of an this compound Modified Liposome cluster_liposome center Aqueous Core (Hydrophilic Drug) p1 Phospholipid Bilayer p1->center Hydrophilic Heads p2 Hydrophobic Drug p1->p2 Hydrophobic Tails p3 DSPE Anchor p3->p1 Anchored in Bilayer p4 mPEG Chain p4->p3 Forms Hydrophilic Corona

References

Methodological & Application

Application Notes and Protocols for MPEG-DSPE Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and characterization of PEGylated liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (MPEG-DSPE). The inclusion of this compound in the lipid bilayer creates a hydrophilic corona that sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation time. This "stealth" characteristic enhances the accumulation of liposomes in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

This document outlines two common and robust methods for liposome (B1194612) preparation: the thin-film hydration method and the ethanol (B145695) injection technique. Detailed experimental protocols for the encapsulation of the chemotherapeutic agents doxorubicin (B1662922) and paclitaxel (B517696) are provided as examples. Furthermore, standard procedures for the essential characterization of these liposomal formulations are described.

Data Presentation: Formulation Parameters and Characterization

The following tables summarize typical quantitative data for this compound liposome formulations prepared by the thin-film hydration and ethanol injection methods. These values serve as a reference and may vary depending on the specific lipids, drug, and processing parameters used.

Table 1: Thin-Film Hydration Formulation and Characterization

ParameterDoxorubicin-Loaded LiposomesReference
Lipid Composition (molar ratio) HSPC:Cholesterol:this compound (56:38:5)[1]
DSPC:Cholesterol:this compound (65:31:4)[2]
Drug-to-Lipid Ratio (w/w) 1:10[3]
Mean Particle Size (nm) 80 - 120[2][4]
Polydispersity Index (PDI) < 0.2[4]
Zeta Potential (mV) -15 to -30[5]
Encapsulation Efficiency (%) > 90%[6]

Table 2: Ethanol Injection Formulation and Characterization

ParameterPaclitaxel-Loaded LiposomesReference
Lipid Composition (molar ratio) DPPC:Cholesterol (1:1) with this compound[7][8]
HSPC:Cholesterol (1:1) with this compound[7][8]
Drug-to-Lipid Ratio (molar) 1:12 to 1:20[9]
Mean Particle Size (nm) 100 - 200[7]
Polydispersity Index (PDI) < 0.25[9]
Zeta Potential (mV) Varies with lipid composition[7]
Encapsulation Efficiency (%) 35 - 92% (dependent on lipid and drug conc.)[7][8]

Experimental Protocols

Protocol 1: Doxorubicin-Loaded this compound Liposomes via Thin-Film Hydration

This protocol describes the preparation of doxorubicin-loaded "stealth" liposomes using the thin-film hydration method followed by extrusion and remote drug loading via a transmembrane ammonium (B1175870) sulfate (B86663) gradient.

1. Materials:

  • Lipids:

  • Solvents: Chloroform, Methanol

  • Hydration Buffer: 120 mM Ammonium Sulfate solution[3]

  • Drug: Doxorubicin Hydrochloride

  • External Buffer: Sucrose/Histidine buffer (e.g., 10% sucrose, 10 mM histidine, pH 6.5)[10] or 0.9% NaCl[3]

  • Equipment: Rotary evaporator, water bath, probe sonicator, liposome extruder with polycarbonate membranes (e.g., 100 nm), dialysis tubing (10 kDa MWCO), UV-Vis spectrophotometer.

2. Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC (or DSPC), cholesterol, and this compound in a chloroform:methanol (e.g., 3:1 v/v) mixture in a round-bottom flask. A typical molar ratio is HSPC:Cholesterol:this compound at 56:38:5.[1]

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.[3]

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the 120 mM ammonium sulfate solution by rotating the flask in a water bath at 60°C for 1-2 hours.[3] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • The MLV suspension can be subjected to probe sonication (e.g., 2 minutes at 50 W) to facilitate the extrusion process.[3]

    • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature. This will produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Creation of Transmembrane Gradient:

    • Remove the external ammonium sulfate by dialyzing the liposome suspension against the external buffer (e.g., 0.9% NaCl) using a 10 kDa MWCO dialysis membrane.[3] This creates an ammonium sulfate gradient between the interior and exterior of the liposomes.

  • Remote Drug Loading:

    • Prepare a doxorubicin hydrochloride solution.

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:10 (w/w).[3]

    • Incubate the mixture at 60°C for up to 2 hours to allow for the active loading of doxorubicin into the liposomes.[3]

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.

Protocol 2: Paclitaxel-Loaded this compound Liposomes via Ethanol Injection

This protocol details the preparation of paclitaxel-loaded liposomes using the ethanol injection method, a rapid and scalable technique.

1. Materials:

  • Lipids:

    • Dipalmitoylphosphatidylcholine (DPPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)

    • Cholesterol

    • This compound

  • Solvent: Ethanol

  • Aqueous Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • Drug: Paclitaxel

  • Equipment: Stir plate, magnetic stirrer, syringe pump (optional), rotary evaporator or dialysis system.

2. Procedure:

  • Preparation of Lipid-Ethanol Phase:

    • Dissolve the lipids (e.g., DPPC:Cholesterol in a 1:1 mole ratio) and this compound in ethanol.[7][8]

    • Dissolve the paclitaxel in this lipid-ethanol solution. The drug-to-lipid molar ratio can range from 1:12 to 1:20.[9]

  • Injection:

    • Heat the aqueous phase (PBS) to a temperature above the phase transition temperature of the lipids (e.g., 60°C) and stir vigorously.

    • Rapidly inject the lipid-ethanol solution into the stirred aqueous phase. A constant injection rate using a syringe pump is recommended for reproducibility. The volume ratio of the ethanol phase to the aqueous phase can be optimized, with ratios from 1:4 to 1:6 being common.[9]

  • Liposome Formation and Solvent Removal:

    • Liposomes will spontaneously form upon injection.

    • Continue stirring the suspension at the elevated temperature to allow for the evaporation of ethanol. Alternatively, ethanol can be removed by dialysis against PBS.

  • Size Reduction (Optional):

    • For a more uniform size distribution, the resulting liposome suspension can be subjected to probe sonication or extrusion as described in Protocol 1.[7]

  • Purification:

    • Remove any unencapsulated paclitaxel by dialysis or centrifugation.

Protocol 3: Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrumentation: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension with the external buffer to an appropriate concentration to avoid multiple scattering.

    • Transfer the diluted sample to a clean cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

    • Perform the measurement according to the instrument's software to obtain the Z-average diameter and PDI.

2. Zeta Potential Measurement:

  • Instrumentation: Laser Doppler Velocimetry (integrated into many DLS instruments).

  • Procedure:

    • Dilute the liposome sample in a low ionic strength buffer (e.g., 10 mM NaCl).

    • Transfer the sample to a specific zeta potential measurement cell.

    • Perform the measurement to determine the surface charge of the liposomes. Values more negative than -30 mV or more positive than +30 mV generally indicate good colloidal stability.

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Quantification:

  • Principle: This involves separating the unencapsulated drug from the liposomes and then quantifying the amount of drug associated with the vesicles.

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposomal formulation using methods like size exclusion chromatography, dialysis, or ultrafiltration.

    • Quantification of Encapsulated Drug:

      • Disrupt the liposomes containing the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).

      • Quantify the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]

    • Calculations:

      • Encapsulation Efficiency (%EE):

      • Drug Loading (%DL):

Mandatory Visualization

Liposome_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization lipids Lipids (e.g., HSPC, Cholesterol, this compound) dissolve Dissolve Lipids & Drug in Solvent lipids->dissolve drug Drug (e.g., Doxorubicin) drug->dissolve solvent Organic Solvent (e.g., Chloroform/Methanol) solvent->dissolve hydration_buffer Hydration Buffer (e.g., Ammonium Sulfate) hydration Hydration of Lipid Film hydration_buffer->hydration film_formation Thin-Film Formation (Rotary Evaporation) dissolve->film_formation film_formation->hydration extrusion Size Reduction (Extrusion) hydration->extrusion drug_loading Remote Drug Loading extrusion->drug_loading purification Purification drug_loading->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential purification->zeta ee_dl Encapsulation Efficiency & Drug Loading purification->ee_dl stability Stability Assessment purification->stability

Caption: Workflow for this compound liposome formulation and characterization.

Signaling_Pathway_Example cluster_liposome Liposome Delivery cluster_cell Cellular Interaction liposome This compound Liposome circulation Prolonged Circulation liposome->circulation accumulation Tumor Accumulation (EPR Effect) circulation->accumulation uptake Cellular Uptake accumulation->uptake release Drug Release uptake->release target Intracellular Target (e.g., DNA) release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Logical flow of this compound liposome drug delivery.

References

Application Notes and Protocols for MPEG-DSPE Micelle Preparation using Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and characterization of methoxy (B1213986) (polyethylene glycol)-distearoylphosphatidylethanolamine (MPEG-DSPE) micelles using the thin-film hydration method. This technique is widely employed for the encapsulation of hydrophobic therapeutic agents within a biocompatible nanocarrier system, enhancing their solubility, stability, and pharmacokinetic profile.

Introduction

This compound is an amphiphilic block copolymer consisting of a hydrophilic MPEG block and a hydrophobic DSPE lipid tail. In an aqueous environment, these molecules self-assemble into core-shell micellar structures. The hydrophobic DSPE core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic MPEG corona provides a "stealth" shield, reducing recognition by the reticuloendothelial system and prolonging circulation time.[1] This property, combined with their small size, allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[2]

The thin-film hydration method is a robust and widely used technique for preparing drug-loaded this compound micelles.[1][3] It involves the dissolution of the polymer and drug in an organic solvent, followed by evaporation to form a thin film, and subsequent hydration with an aqueous solution to facilitate micelle self-assembly.

Experimental Protocols

Protocol for Preparation of Drug-Loaded this compound Micelles

This protocol details the steps for encapsulating a hydrophobic drug into this compound micelles using the thin-film hydration technique.

Materials:

  • This compound (e.g., MPEG-2000 DSPE)

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, methanol, or a mixture thereof)[1]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[1]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath or heating block

  • Probe or bath sonicator

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[1]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[3]

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to ensure complete removal of any residual organic solvent.[3]

  • Hydration: Hydrate the dried film by adding the pre-warmed aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the DSPE (e.g., >60°C).[1]

  • Micelle Formation: Gently agitate the flask at the elevated temperature for 30-60 minutes to facilitate the self-assembly of the polymer into micelles, encapsulating the drug. The solution should transition from a milky suspension to a clear or translucent solution.[1]

  • Sonication (Optional but Recommended): To reduce the particle size and improve the homogeneity of the micelle solution, sonicate the sample using a probe or bath sonicator. Sonication parameters (power, duration, and temperature) should be optimized for the specific formulation.

  • Filtration: Cool the micelle solution to room temperature and filter it through a 0.22 µm syringe filter to remove any large aggregates or non-encapsulated drug crystals.[1][3]

  • Storage: Store the final micelle formulation at 4°C for short-term use. For long-term storage, lyophilization may be considered.

Protocol for Characterization of this compound Micelles

Proper characterization is crucial to ensure the quality, stability, and efficacy of the micellar formulation.

2.2.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the micelle solution with the same aqueous buffer used for hydration to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter (particle size) and PDI using the DLS instrument. The PDI value indicates the uniformity of the micelle population, with values below 0.3 being desirable.[4]

2.2.2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry

  • Procedure:

    • To determine the total amount of drug, dissolve a known amount of the lyophilized micelle powder or a known volume of the micelle solution in a suitable organic solvent to disrupt the micelles and release the drug.

    • To determine the amount of free, unencapsulated drug, separate the micelles from the aqueous phase using techniques like ultracentrifugation or size exclusion chromatography.

    • Quantify the drug concentration in both the total and free drug samples using a validated HPLC or UV-Vis method.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

2.2.3. Critical Micelle Concentration (CMC) Determination

The CMC is the concentration of the amphiphilic polymer above which micelles start to form. A low CMC indicates high stability of the micelles upon dilution in the bloodstream.[5]

  • Instrument: Fluorescence Spectrophotometer

  • Probe: Pyrene (B120774)

  • Procedure:

    • Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.

    • Add a small aliquot of a pyrene stock solution (in a volatile organic solvent like acetone) to each dilution.

    • Evaporate the organic solvent completely.

    • Incubate the samples to allow for the partitioning of pyrene into the hydrophobic micelle cores.

    • Measure the fluorescence emission spectra of pyrene. A shift in the ratio of the intensities of the first and third emission peaks (I1/I3) with increasing polymer concentration indicates the formation of micelles.

    • Plot the I1/I3 ratio against the logarithm of the polymer concentration. The CMC is determined from the intersection of the two linear portions of the plot.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound micelles prepared by the thin-film hydration method, as reported in the literature.

ParameterMPEG-2000 DSPEMPEG-5000 DSPEReference(s)
Particle Size (nm) 10 - 10020 - 150[6][7]
Polydispersity Index (PDI) < 0.3< 0.3[4]
Drug Loading Content (%) 5 - 205 - 15[7]
Encapsulation Efficiency (%) > 80> 75
Critical Micelle Concentration (CMC) (µM) ~ 1 - 10~ 5 - 20[5]

Note: These values are indicative and can vary significantly depending on the specific drug, drug-to-polymer ratio, and precise preparation parameters.

Visualizations

Experimental Workflow

Thin_Film_Hydration_Workflow cluster_prep Preparation Phase cluster_assembly Self-Assembly Phase cluster_refinement Refinement Phase A 1. Dissolution This compound & Drug in Organic Solvent B 2. Film Formation (Rotary Evaporation) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Aqueous Buffer, >Tc) C->D E 5. Micelle Formation (Agitation) D->E F 6. Sonication (Optional) E->F G 7. Filtration (0.22 µm Filter) F->G H Final Drug-Loaded This compound Micelles G->H

Caption: Workflow for the Thin-Film Hydration Method.

Cellular Uptake Pathway

This compound micelles, particularly when functionalized with targeting ligands, are often internalized by cells through receptor-mediated endocytosis.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space micelle Targeted this compound Micelle binding 1. Binding to Receptor micelle->binding receptor Cell Surface Receptor receptor->binding invagination 2. Membrane Invagination (Clathrin-Coated Pit) binding->invagination endosome 3. Early Endosome Formation invagination->endosome lysosome 4. Maturation to Late Endosome/ Lysosome (pH decrease) endosome->lysosome release 5. Drug Release (pH-sensitive or enzymatic degradation) lysosome->release target Therapeutic Target release->target

Caption: Receptor-Mediated Endocytosis of Micelles.

Conclusion

The thin-film hydration method is a versatile and effective technique for the preparation of drug-loaded this compound micelles. The resulting nanocarriers offer significant potential for improving the therapeutic index of hydrophobic drugs. Careful control of formulation parameters and thorough characterization are essential for the development of stable and efficacious micellar drug delivery systems. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working in this field.

References

Application Notes & Protocols: Solvent Evaporation Technique for MPEG-DSPE Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to formulating drug-loaded nanoparticles using Methoxy Poly(ethylene glycol)-Distearoylphosphatidylethanolamine (MPEG-DSPE) via the oil-in-water (o/w) single emulsion solvent evaporation technique. This method is particularly suited for encapsulating hydrophobic therapeutic agents, enhancing their solubility, and enabling sustained release and targeted delivery.

Introduction to this compound Nanoparticles

This compound is an amphiphilic block copolymer widely used in drug delivery systems.[1] It consists of a hydrophilic MPEG block and a hydrophobic DSPE lipid anchor. In aqueous solutions, these molecules self-assemble into core-shell structures, such as micelles or nanoparticles, which can encapsulate poorly water-soluble drugs within their hydrophobic core.[2] The hydrophilic MPEG shell, often referred to as a "stealth" coating, reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the nanoparticles in the bloodstream.[3] This extended circulation increases the likelihood of the nanoparticles reaching their target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect.

The solvent evaporation technique is a robust and widely used method for preparing polymeric nanoparticles.[4] It involves dissolving the polymer and the hydrophobic drug in a volatile organic solvent, emulsifying this organic phase in an aqueous phase to form an oil-in-water emulsion, and finally evaporating the organic solvent to precipitate the nanoparticles.[5]

Experimental Protocols

This section details the protocols for the synthesis and characterization of this compound nanoparticles loaded with a model hydrophobic drug, Paclitaxel.

Materials and Equipment
  • This compound: (e.g., MPEG-2000-DSPE)

  • Hydrophobic Drug: Paclitaxel

  • Organic Solvent: Dichloromethane (B109758) (DCM) or Chloroform

  • Aqueous Phase: Deionized water

  • Surfactant (optional but recommended): Poly(vinyl alcohol) (PVA) or Poloxamer 188

  • Equipment:

    • High-speed homogenizer or sonicator (probe or bath)

    • Magnetic stirrer

    • Rotary evaporator or vacuum oven

    • Centrifuge

    • Dynamic Light Scattering (DLS) instrument

    • Zeta potential analyzer

    • Transmission Electron Microscope (TEM)

    • High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Preparation of Paclitaxel-Loaded this compound Nanoparticles

This protocol is based on the single emulsion-solvent evaporation method.

  • Preparation of the Organic Phase:

    • Accurately weigh 100 mg of MPEG-2000-DSPE and 10 mg of Paclitaxel.

    • Dissolve both components in 5 mL of dichloromethane in a glass vial. Ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water. Dissolve the PVA with gentle heating and stirring. Cool the solution to room temperature.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm) or sonicating on an ice bath.

    • Continue the emulsification process for 5-10 minutes to form a stable oil-in-water (o/w) emulsion. The resulting mixture should appear milky and uniform.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at a moderate speed (e.g., 400 rpm) at room temperature for 4-6 hours in a fume hood to allow the dichloromethane to evaporate.

    • Alternatively, use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 30-40°C) for faster solvent removal.

  • Nanoparticle Recovery and Purification:

    • Once the organic solvent is completely evaporated, the nanoparticles will be suspended in the aqueous phase.

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

    • Discard the supernatant, which contains unencapsulated drug and excess surfactant.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.

  • Final Product:

    • After the final wash, resuspend the nanoparticle pellet in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or deionized water for characterization and in vitro studies.

    • For long-term storage, the nanoparticles can be lyophilized (freeze-dried).

Protocol 2: Characterization of Nanoparticles
  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Measure the hydrodynamic diameter (particle size) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Measure the surface charge (Zeta Potential) using the same instrument or a dedicated zeta potential analyzer.

  • Perform measurements in triplicate and report the mean ± standard deviation.

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

  • Observe the morphology of the nanoparticles using a Transmission Electron Microscope (TEM).

  • Separate Free Drug:

    • Take a known volume of the nanoparticle suspension before the washing steps.

    • Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes).

    • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantify Free Drug:

    • Measure the concentration of the drug in the supernatant using a validated HPLC method.

  • Calculate EE and DL:

    • Use the following formulas to calculate the Encapsulation Efficiency and Drug Loading:

    Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Data Presentation

The following tables present representative data on how formulation variables can affect the physicochemical properties of this compound nanoparticles.

Table 1: Effect of this compound Concentration on Nanoparticle Properties

This compound Concentration (mg/mL)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
10180 ± 5.20.21 ± 0.02-15.6 ± 1.185.3 ± 3.1
20155 ± 4.80.18 ± 0.03-18.2 ± 0.992.1 ± 2.5
30130 ± 6.10.15 ± 0.02-20.5 ± 1.395.7 ± 1.8

Note: Data are presented as mean ± standard deviation (n=3). Trends are based on general principles observed in nanoparticle formulation.[6]

Table 2: Effect of Homogenization Speed on Nanoparticle Properties

Homogenization Speed (rpm)Mean Particle Size (nm)Polydispersity Index (PDI)
5,000250 ± 8.30.35 ± 0.04
10,000180 ± 6.50.24 ± 0.03
15,000145 ± 5.90.19 ± 0.02

Note: Data are presented as mean ± standard deviation (n=3). General trend shows that higher energy input leads to smaller particle sizes.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Recovery cluster_characterization Characterization A Dissolve this compound and Drug in Organic Solvent C Emulsification (Homogenization/Sonication) A->C B Prepare Aqueous Phase (with Surfactant) B->C D Solvent Evaporation (Stirring/Rotovap) C->D E Centrifugation D->E F Washing Steps E->F G Resuspend in Buffer or Lyophilize F->G H DLS (Size & PDI) G->H I Zeta Potential G->I J TEM (Morphology) G->J K HPLC (Encapsulation Efficiency) G->K

Caption: Workflow for the synthesis and characterization of this compound nanoparticles.

PI3K/Akt Signaling Pathway

Many anticancer drugs, including Paclitaxel, exert their effects by interfering with critical cellular signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt pathway is one such pathway that is often hyperactivated in various cancers.[7][8] Nanoparticles can deliver drugs that inhibit this pathway directly to cancer cells.

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival PTEN PTEN PTEN->PIP3 Inhibition Drug Encapsulated Drug (e.g., PI3K/Akt Inhibitor) Drug->PI3K Drug->Akt

References

Application Notes & Protocols: A Comprehensive Guide to Calculating Mpeg-DSPE Molar Ratio in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the accurate calculation and verification of the molar ratio of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (Mpeg-DSPE) in liposomal formulations. The precise control of this compound incorporation is critical for the physicochemical properties and in vivo performance of liposomes, influencing their stability, circulation time, and targeting efficiency.[1][2]

The hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) portion of the molecule forms a protective layer around the liposome (B1194612), which helps the drug delivery vehicle avoid uptake by the body's reticuloendothelial system, thereby increasing its circulation time. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion, being hydrophobic, allows the molecule to integrate into the lipid bilayer of the liposome.

Theoretical Calculation of this compound Molar Ratio

The initial step in formulating liposomes with a specific this compound molar ratio is the theoretical calculation of the required mass of each lipid component.

Principle

The molar ratio is determined by the number of moles of each lipid in the formulation. To achieve a desired molar ratio, the mass of each lipid must be calculated based on its molecular weight.

Protocol for Calculating Lipid Mass from a Target Molar Ratio
  • Define the Target Molar Ratio: Determine the desired molar ratio of the lipid components. For example, a common formulation might consist of a primary phospholipid (e.g., DSPC), cholesterol, and this compound. A target molar ratio could be DSPC:Cholesterol:this compound = 55:40:5.

  • Obtain Molecular Weights (MW): Find the molecular weight of each lipid component. These are typically provided by the supplier.

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): ~790.15 g/mol

    • Cholesterol: ~386.65 g/mol

    • Mpeg2000-DSPE: ~2747.3 g/mol (Note: The MW of this compound varies depending on the length of the PEG chain).

  • Calculate the Mass of Each Component:

    • Assume you want to prepare a total of 100 µmol of lipid.

    • Moles of DSPC = 100 µmol * (55 / 100) = 55 µmol

    • Moles of Cholesterol = 100 µmol * (40 / 100) = 40 µmol

    • Moles of this compound = 100 µmol * (5 / 100) = 5 µmol

    • Mass of DSPC = 55 µmol * 790.15 g/mol = 43458.25 µg = 43.46 mg

    • Mass of Cholesterol = 40 µmol * 386.65 g/mol = 15466 µg = 15.47 mg

    • Mass of this compound = 5 µmol * 2747.3 g/mol = 13736.5 µg = 13.74 mg

Data Presentation: Example Lipid Mass Calculation
Lipid ComponentMolar RatioMolecular Weight ( g/mol )Moles (µmol) for 100 µmol totalRequired Mass (mg)
DSPC55790.155543.46
Cholesterol40386.654015.47
Mpeg2000-DSPE52747.3513.74

Experimental Determination of this compound Molar Ratio

Following liposome preparation, it is crucial to experimentally verify the incorporation of this compound and determine the final molar ratio in the purified liposomes. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD is a robust method for the simultaneous quantification of lipids that lack a UV chromophore, such as this compound and other phospholipids (B1166683).[3][4]

  • Liposome Sample Preparation:

    • Disrupt the purified liposome suspension using a suitable solvent, such as methanol (B129727) or a chloroform/methanol mixture, to release the lipids.

    • Vortex and sonicate the mixture to ensure complete dissolution of the lipid components.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-ELSD System and Conditions:

    • Column: A C18 column is commonly used for lipid separation.[3]

    • Mobile Phase: A gradient of methanol, tetrahydrofuran, and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed.[3]

    • Flow Rate: Typically around 1.0 mL/min.[3]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.[3]

    • ELSD Settings: The drift tube temperature and nebulizer gas flow rate should be optimized for the specific lipids being analyzed. For example, a drift tube temperature of 110°C and a nitrogen flow rate of 2.6 L/min have been reported.[3]

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known concentrations for each lipid component (DSPC, Cholesterol, and this compound).

    • Inject the standards into the HPLC-ELSD system to generate a calibration curve by plotting the peak area against the concentration.

  • Quantification and Molar Ratio Calculation:

    • Inject the prepared liposome sample into the HPLC-ELSD system.

    • Identify and integrate the peaks corresponding to each lipid based on their retention times determined from the standards.

    • Use the calibration curves to determine the concentration (e.g., in mg/mL) of each lipid in the sample.

    • Convert the mass concentration of each lipid to molar concentration by dividing by its molecular weight.

    • Calculate the molar ratio of this compound to the other lipids.

Data Presentation: Example HPLC-ELSD Quantification Results
Lipid ComponentRetention Time (min)Peak AreaConcentration (mg/mL) from Calibration CurveMolar Concentration (mmol/L)Molar Ratio
DSPC5.2125,0000.871.1055
Cholesterol8.180,0000.310.8040
Mpeg2000-DSPE12.525,0000.270.105
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural characterization and quantification of molecules in a sample.[5][6][7][8] Both ¹H and ³¹P NMR can be utilized to determine the molar ratio of lipids in a liposome formulation.[5][8]

  • Sample Preparation:

    • Lyophilize the purified liposome suspension to remove water.

    • Re-dissolve the dried lipid film in a deuterated solvent (e.g., CDCl₃/MeOD mixture) suitable for NMR analysis.

    • Add an internal standard with a known concentration and a distinct NMR signal that does not overlap with the lipid signals.

  • NMR Acquisition:

    • Acquire ¹H and/or ³¹P NMR spectra using a high-field NMR spectrometer.

  • Data Analysis:

    • In the ¹H NMR spectrum, identify characteristic peaks for each lipid component. For this compound, the repeating ethylene (B1197577) glycol units of the PEG chain give a prominent signal. For other phospholipids, signals from the choline (B1196258) headgroup or the fatty acid chains can be used.

    • In the ³¹P NMR spectrum, each phospholipid class will typically show a distinct peak.

    • Integrate the area of the characteristic peaks for each lipid and the internal standard.

    • Calculate the molar amount of each lipid relative to the known amount of the internal standard.

    • Determine the molar ratio of this compound to the other lipids.

Colorimetric Assays for Phospholipid Quantification

Colorimetric assays can provide a simpler and more high-throughput method for quantifying total phospholipids.[9][10][11][12] To determine the this compound ratio, this method is often used in conjunction with another technique to quantify the other lipid components or by making certain assumptions about the formulation.

  • Principle: Many commercial kits are based on the enzymatic hydrolysis of phospholipids to release choline, which is then oxidized to produce a colored or fluorescent product.[11]

  • Procedure:

    • Prepare a standard curve using a known phospholipid standard.

    • Lyse the liposomes to expose the phospholipids to the enzymes in the assay kit. This can be achieved by adding a detergent like Triton X-100 and heating.[9]

    • Follow the manufacturer's protocol for the enzymatic reaction and color development.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the total phospholipid concentration in the sample based on the standard curve.

Visualizing Workflows and Relationships

Workflow for Liposome Formulation and Molar Ratio Calculation

G cluster_0 Theoretical Calculation cluster_1 Liposome Preparation cluster_2 Experimental Verification cluster_3 Quantification Methods A Define Target Molar Ratio B Obtain Molecular Weights A->B C Calculate Required Mass of Each Lipid B->C D Dissolve Lipids in Organic Solvent C->D E Thin Film Hydration D->E F Extrusion for Size Homogenization E->F G Purification (e.g., Dialysis, SEC) F->G H Liposome Characterization (Size, PDI, Zeta) G->H I Quantification of Lipid Components G->I J Calculate Final Molar Ratio I->J K HPLC-ELSD I->K L NMR Spectroscopy I->L M Colorimetric Assays I->M

Caption: Workflow for calculating and verifying the this compound molar ratio in liposomes.

Logical Relationship of this compound Structure to Function

G cluster_0 Functional Outcomes MpegDSPE This compound mPEG moiety DSPE moiety Liposome Liposome Bilayer MpegDSPE:hydrophobic->Liposome Anchors in Bilayer Function Function MpegDSPE:hydrophilic->Function Forms Hydration Layer Outcome1 Steric Hindrance Function->Outcome1 Outcome2 Reduced Opsonization Outcome1->Outcome2 Outcome3 Prolonged Circulation Outcome2->Outcome3

Caption: Structure-function relationship of this compound in liposomes.

Conclusion

The accurate determination of the this compound molar ratio in liposomes is a critical quality control step in the development of liposomal drug delivery systems. A combination of theoretical calculations for formulation and robust analytical methods for experimental verification ensures the production of well-characterized and consistent liposomal products with predictable in vivo behavior. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers in this field.

References

Application Notes and Protocols for Encapsulating Hydrophobic Drugs with Methoxy Poly(ethylene glycol)-Distearoylphosphatidylethanolamine (Mpeg-DSPE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy poly(ethylene glycol)-distearoylphosphatidylethanolamine (Mpeg-DSPE) is an amphiphilic polymer widely utilized in advanced drug delivery systems. Its unique structure, consisting of a hydrophilic Mpeg block and a hydrophobic DSPE lipid tail, allows it to self-assemble into stable micelles in aqueous solutions. These micelles possess a core-shell structure, with the hydrophobic DSPE core serving as a reservoir for encapsulating poorly water-soluble (hydrophobic) drugs, thereby enhancing their solubility, stability, and bioavailability. The hydrophilic Mpeg shell forms a protective corona that sterically hinders opsonization and recognition by the reticuloendothelial system, leading to prolonged circulation times in the bloodstream—a feature often referred to as the "stealth" effect.[1][2] This document provides detailed protocols for the preparation and characterization of drug-loaded this compound micelles.

Data Presentation

The following tables summarize key quantitative data for the encapsulation of common hydrophobic drugs—Doxorubicin, Paclitaxel (B517696), and Curcumin (B1669340)—using this compound-based formulations. These values are compiled from various studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, including the this compound molecular weight, drug-to-polymer ratio, and preparation method.

Table 1: Encapsulation of Doxorubicin (DOX) in this compound Micelles

Formulation CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
DSPE-PEG2000~120N/AN/A97.3 ± 1.4N/A[3]
POPC, DOTAP, DOPE, DSPE-mPEG2000, Mal-PEG98.7 ± 13.25N/AN/A94.1N/A[3]
DSPE-PEG-C60 (10:1 polymer:drug)211N/A~-3095.4N/A[4][5]
TPGS1000 and DSPE-PEG200017.02 ± 2.580.220.37 ± 0.01481.8 ± 0.916.14[6]

Table 2: Encapsulation of Paclitaxel (PTX) in this compound Micelles

Formulation CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
mPEG2000-DSPE containing liposomes137.93N/AN/A86.0 - 88.0N/A[1]
DSPE-PEG2000~33 ± 15N/AN/AN/AN/A[7]
SPC and this compound~50N/AN/AN/A~64[8]
PEG5000-DSPEN/AN/AN/A95N/A[9]

Table 3: Encapsulation of Curcumin (CUR) in this compound Micelles

Formulation CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
mPEG2000-DSPE and Soybean Lecithin186.33 ± 2.73N/A-19.00 ± 1.31N/A67.07[10][11][12][13]
TPGS1000 and DSPE-PEG200017.02 ± 2.580.220.37 ± 0.01486.4 ± 0.369.82[6]

Experimental Protocols

Preparation of Drug-Loaded this compound Micelles

Two primary methods for preparing this compound micelles are the thin-film hydration method, which is ideal for encapsulating hydrophobic drugs, and the direct dissolution method, typically used for preparing empty micelles.

This method involves the dissolution of the this compound and the hydrophobic drug in an organic solvent, followed by the evaporation of the solvent to form a thin film. The film is then hydrated with an aqueous buffer to promote the self-assembly of drug-loaded micelles.

Materials:

  • This compound (e.g., Mpeg2000-DSPE)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel, Curcumin)

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve the this compound and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the film by adding the aqueous buffer. The volume of the buffer will determine the final concentration of the micelles. This step should be performed at a temperature above the phase transition temperature of the DSPE lipid (approximately 55°C).

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the micelles. The solution should transition from a milky suspension to a clear or translucent solution.

  • Size Homogenization (Optional): For a more uniform particle size distribution, the micellar solution can be sonicated in a bath sonicator for several minutes or passed through an extruder with a defined pore size membrane (e.g., 100 nm).

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. Store the formulation at 4°C.

This is a simpler method for preparing empty micelles or for drugs that can be encapsulated during the hydration process without the need for an organic solvent.

Materials:

  • This compound

  • Aqueous buffer

Procedure:

  • Dissolution: Dissolve the this compound powder directly into the aqueous buffer at the desired concentration.

  • Equilibration: Stir the solution at a temperature above the DSPE phase transition temperature (e.g., 60°C) for 1-2 hours to ensure complete dissolution and micelle formation.

  • Filtration: Allow the solution to cool to room temperature and filter it through a 0.22 µm syringe filter to remove any non-dissolved aggregates.

Characterization of this compound Micelles

Proper characterization is crucial to ensure the quality, stability, and efficacy of the micelle formulation.

Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution, PDI, and surface charge (zeta potential) of nanoparticles in a solution.

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the micelle formulation with the same aqueous buffer used for hydration to an appropriate concentration (typically around 1 mg/mL) to avoid multiple scattering effects.

  • Measurement: Transfer the diluted sample to a cuvette.

  • Data Acquisition: Place the cuvette in the DLS instrument and allow it to equilibrate at 25°C for 1-2 minutes. Perform the measurements according to the instrument's software to obtain the average hydrodynamic diameter (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

These parameters quantify the amount of drug successfully encapsulated within the micelles.

Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles. Common methods include:

    • Dialysis: Dialyze the micelle solution against a large volume of the aqueous buffer using a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.

    • Ultrafiltration/Centrifugation: Use a centrifugal filter unit with an appropriate MWCO to separate the free drug in the filtrate from the micelles in the retentate.

  • Quantification of Free Drug: Measure the concentration of the free drug in the dialysate or filtrate using HPLC or a UV-Vis spectrophotometer with a pre-established calibration curve.

  • Quantification of Total Drug: Disrupt a known volume of the original (unseparated) micelle solution by adding a suitable organic solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration in this disrupted solution.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL %): DL (%) = [Mass of Encapsulated Drug / Total Mass of Micelles (this compound + Encapsulated Drug)] x 100

The CMC is the concentration of the amphiphilic polymer at which micelles begin to form. It is a measure of the stability of the micelles upon dilution. A common method for determining CMC involves the use of a fluorescent probe, such as pyrene (B120774).

Instrument: Fluorescence Spectrophotometer.

Procedure:

  • Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of this compound solutions in the aqueous buffer at concentrations spanning the expected CMC.

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each this compound dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM). Evaporate the organic solvent completely.

  • Incubation: Incubate the samples overnight at room temperature in the dark to allow the pyrene to partition into the hydrophobic cores of the micelles.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample. The ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene is sensitive to the polarity of its microenvironment.

  • CMC Determination: Plot the I1/I3 ratio against the logarithm of the this compound concentration. The CMC is the concentration at the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the non-polar micellar core.

Mandatory Visualization

G cluster_prep Micelle Preparation (Thin-Film Hydration) A 1. Dissolve this compound and hydrophobic drug in organic solvent B 2. Form thin film by solvent evaporation A->B C 3. Hydrate film with aqueous buffer B->C D 4. Self-assembly into drug-loaded micelles C->D E 5. (Optional) Size homogenization (Sonication/Extrusion) D->E F 6. Sterile filtration E->F

Caption: Workflow for the Thin-Film Hydration method.

G cluster_char Micelle Characterization Micelles Drug-Loaded Micelles DLS Particle Size, PDI, Zeta Potential (DLS) Micelles->DLS EE_DL Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) Micelles->EE_DL CMC Critical Micelle Concentration (Fluorescence Spectroscopy) Micelles->CMC

Caption: Key characterization steps for this compound micelles.

G cluster_micelle This compound Micelle Formation Monomer This compound Monomer Micelle Self-Assembled Micelle Monomer->Micelle Above CMC LoadedMicelle Drug-Loaded Micelle Micelle->LoadedMicelle Drug Hydrophobic Drug Drug->LoadedMicelle Encapsulation

Caption: Self-assembly of this compound into drug-loaded micelles.

References

Protocol for Drug Loading in Methoxy Poly(ethylene glycol)-distearoylphosphatidylethanolamine (MPEG-DSPE) Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

This document provides a detailed protocol for the encapsulation of hydrophobic drugs within methoxy (B1213986) poly(ethylene glycol)-distearoylphosphatidylethanolamine (MPEG-DSPE) micelles. This compound is an amphiphilic block copolymer that self-assembles in aqueous solutions to form core-shell micelles. The hydrophobic distearoylphosphatidylethanolamine (DSPE) core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic methoxy poly(ethylene glycol) (MPEG) corona provides a steric barrier, enhancing stability and prolonging circulation time in vivo.[1]

The protocols outlined below describe the thin-film hydration method for drug loading, followed by essential characterization techniques to ensure the quality and consistency of the drug-loaded micellar formulation.

Experimental Protocols

Preparation of Drug-Loaded this compound Micelles via Thin-Film Hydration

The thin-film hydration method is a widely used technique for encapsulating hydrophobic drugs into lipid-based nanoparticles such as micelles.[2][3]

Materials:

  • This compound (e.g., MPEG-2000 DSPE)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh this compound and the hydrophobic drug at a predetermined molar or weight ratio (e.g., 1:20 drug-to-polymer ratio) and dissolve them in a suitable organic solvent in a round-bottom flask.[4]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[2]

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual organic solvent.[2]

  • Hydration: Hydrate the lipid-drug film by adding the aqueous buffer. The hydration is typically performed above the phase transition temperature of the DSPE lipid (e.g., 60°C).[5]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the drug-loaded micelles. The solution should transition from a milky suspension to a clear or translucent solution.[5]

  • Size Homogenization (Optional): To achieve a more uniform size distribution, the micellar solution can be sonicated in a bath sonicator for several minutes or extruded through polycarbonate membranes with a defined pore size.[6]

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. Store the formulation at 4°C.[5]

Experimental Workflow for Thin-Film Hydration

G cluster_0 Preparation cluster_1 Processing prep1 Dissolve this compound and Drug in Organic Solvent prep2 Form Thin Film via Rotary Evaporation prep1->prep2 prep3 Dry Film Under Vacuum prep2->prep3 prep4 Hydrate Film with Aqueous Buffer prep3->prep4 prep5 Agitate for Micelle Formation prep4->prep5 proc1 Optional: Size Homogenization (Sonication/Extrusion) prep5->proc1 proc2 Sterile Filtration (0.22 µm) proc1->proc2 proc3 Store at 4°C proc2->proc3

Caption: Workflow for the thin-film hydration method.

Characterization of Drug-Loaded Micelles

Proper characterization is crucial to ensure the quality, stability, and efficacy of the micellar formulation.

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of nanoparticles in suspension.[7]

Instrument: Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute the micelle formulation with the same aqueous buffer used for hydration to an appropriate concentration (e.g., 1 mg/mL) to avoid multiple scattering effects.[5]

  • Equilibration: Equilibrate the sample at 25°C for 1-2 minutes within the instrument.[5]

  • Measurement: Perform the DLS measurement to obtain the average hydrodynamic diameter (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[5]

These parameters quantify the amount of drug successfully incorporated into the micelles.

Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques such as ultrafiltration, dialysis, or size exclusion chromatography.[5][8]

  • Quantification of Free Drug (Wfree): Measure the concentration of the free drug in the filtrate or dialysate using HPLC or UV-Vis spectrophotometry.

  • Quantification of Total Drug (Wtotal): Disrupt a known volume of the micelle solution using a suitable organic solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration in this disrupted solution.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Wtotal - Wfree) / Wtotal] x 100[9]

    • Drug Loading Content (DLC %): DLC (%) = [Weight of encapsulated drug / (Weight of encapsulated drug + Weight of this compound)] x 100[2]

The CMC is the concentration at which the amphiphilic this compound monomers begin to self-assemble into micelles. It is a key indicator of micelle stability upon dilution.[10][11]

Instrument: Fluorescence Spectrophotometer

Probe: Pyrene (B120774)

Procedure:

  • Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.[5]

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each this compound dilution. The final probe concentration should be very low (e.g., ~0.6 µM). Evaporate the organic solvent.[5]

  • Incubation: Incubate the samples overnight at room temperature in the dark to allow for the partitioning of pyrene into the micelle cores.[5]

  • Fluorescence Measurement: Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the probe's microenvironment.[5]

  • CMC Determination: Plot the I1/I3 ratio against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the curve.[5][12]

Characterization Workflow

G cluster_0 Physicochemical Characterization char1 Particle Size, PDI, Zeta Potential (Dynamic Light Scattering) char2 Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) char3 Critical Micelle Concentration (Fluorescence Spectroscopy)

Caption: Key characterization steps for drug-loaded micelles.

Data Presentation

The following tables summarize typical quantitative data for drug-loaded this compound micelles from various studies.

Table 1: Drug Loading and Encapsulation Efficiency of Various Drugs in this compound Micelles

DrugThis compound to Drug Ratio (w/w)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
Ridaforolimus10:17.19 ± 0.1477.52 ± 1.66[13]
Paclitaxel-->90[2]
All-trans-retinoic acid (ATRA)20:117.47-[4]
Doxorubicin10:1-86.1 - 97.5[9]
CPT-11--90.0 ± 1.0[8]

Table 2: Physicochemical Properties of Drug-Loaded this compound Micelles

DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Ridaforolimus33 ± 15--[13]
All-trans-retinoic acid (ATRA)~100--[4]
Doxorubicin---30.87 to -28.67[9]
CPT-1115.1 ± 0.8--4.6 ± 1.3[8]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Paclitaxel, a hydrophobic drug commonly encapsulated in this compound micelles for cancer therapy.

Mechanism of Action of Paclitaxel

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[15]

G cluster_0 Paclitaxel Mechanism of Action drug Paclitaxel target Binds to β-tubulin subunit of microtubules drug->target effect1 Promotes microtubule assembly Inhibits depolymerization target->effect1 effect2 Microtubule Stabilization effect1->effect2 consequence1 Disruption of Mitotic Spindle effect2->consequence1 consequence2 G2/M Phase Cell Cycle Arrest consequence1->consequence2 outcome Apoptosis (Programmed Cell Death) consequence2->outcome

Caption: Signaling pathway of Paclitaxel.

References

Application Notes and Protocols for MPEG-DSPE in Gene Transfection and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy poly(ethylene glycol)-distearoylphosphatidylethanolamine (mPEG-DSPE) is an amphiphilic block copolymer that has become a cornerstone in the development of advanced drug and gene delivery systems.[1][] Its unique structure, comprising a hydrophilic PEG chain and a hydrophobic DSPE lipid tail, allows it to self-assemble into various nanostructures, most notably as a critical component of liposomes and lipid nanoparticles (LNPs).[1] The primary role of this compound in these formulations is to create a hydrophilic, protective layer on the nanoparticle surface. This "PEGylation" process sterically hinders interactions with blood components, reducing opsonization and subsequent clearance by the mononuclear phagocyte system. The result is a "stealth" nanoparticle with significantly prolonged blood circulation time, enhanced stability, and improved accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][4] These properties make this compound an invaluable tool for delivering sensitive genetic material, including plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), for therapeutic applications.[5][6][7]

Mechanism of this compound in Gene Delivery

The function of this compound in gene delivery vectors is multifaceted. As a key component of the lipid nanoparticle shell, it provides colloidal stability, preventing aggregation of the nanoparticles in biological fluids.[8] While the PEG shield is crucial for systemic circulation, its dissociation from the nanoparticle surface upon reaching the target tissue is thought to be important for cellular uptake and subsequent endosomal escape, a critical step for the genetic payload to reach the cytoplasm.[4][9]

The general mechanism involves the formulation of a core-shell LNP, where the genetic material is complexed with cationic lipids in the core, and the shell is composed of helper lipids, cholesterol, and this compound. These LNPs are taken up by target cells through endocytosis. Following internalization, the ionizable lipids in the core become protonated in the acidic environment of the endosome, leading to the disruption of the endosomal membrane and the release of the genetic cargo into the cytoplasm, where it can be translated (mRNA) or exert its function (siRNA).

G LNP This compound LNP (with Gene Cargo) LNP_stabilized Stabilized LNP (Reduced Opsonization) LNP->LNP_stabilized PEG Shielding Cell Target Cell LNP_stabilized->Cell Cellular Uptake (Endocytosis) Endosome Endosome Cargo_Release Gene Cargo Release Endosome->Cargo_Release Endosomal Escape Translation Protein Expression or Gene Silencing Cargo_Release->Translation

Caption: Mechanism of this compound LNP-mediated gene delivery.

Applications and Performance Data

This compound is integral to formulations for delivering various nucleic acids. Its inclusion in LNPs has been pivotal for the clinical success of siRNA therapeutics, such as Patisiran (Onpattro®), and mRNA vaccines for COVID-19 developed by Pfizer/BioNTech and Moderna.[3][5] The versatility of this compound allows for the tuning of nanoparticle properties to optimize delivery.

Quantitative Data on this compound Formulations

The following tables summarize key quantitative data from studies utilizing this compound in gene and drug delivery formulations.

Table 1: Physicochemical Properties of this compound-based Nanoparticles

FormulationPrimary ApplicationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound/DOX micelleChemotherapy20 ± 5Not ReportedNot Reported[10]
Lc-PTOX-LpsChemotherapy168.91 ± 7.070.19 ± 0.04-24.37 ± 0.36[11]
DSPE-mPEG2000 micellesDrug Delivery~11Not ReportedNot Reported[12]
LNPx (LP01/DSPC/Chol/DMG-PEG2k/DSPE-PEG-Carboxy NHS)Gene Editing (mRNA/sgRNA)~80-100<0.2~ -5 to -15[13]

Table 2: Biological Performance of this compound-based Nanoparticles

FormulationCell Line / ModelAssayResultReference
This compound/DOX micelleA375 cellsCellular Uptake88.7% uptake rate[10]
This compound/Rhodamine B micelleRAW264.7 cellsPhagocytosis Assay17.2-fold lower phagocytosis than free Rhodamine B[10]
Lc-PTOX-LpsMCF-7 cellsCytotoxicityHigher anticancer effect than free PTOX[11]
mP-D/CoNps & mP-D/PeNpsMouse OocytesROS ProductionIncreased ROS levels[14][15]

Experimental Protocols

Detailed protocols for the formulation, characterization, and in vitro testing of this compound-based gene delivery systems are provided below.

Protocol 1: Formulation of this compound-based LNPs for mRNA Delivery

This protocol describes a common method for preparing LNPs using microfluidic mixing, adapted from methodologies used for mRNA delivery.[13]

Materials:

  • Ionizable Lipid (e.g., LP01 or DLin-MC3-DMA)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • This compound (e.g., mPEG-2000 DSPE)

  • Functionalized PEG-Lipid (optional, for targeting): e.g., DSPE-PEG(2k)-Carboxy-NHS

  • mRNA cargo

  • Ethanol (B145695) (100%, molecular biology grade)

  • Acetate (B1210297) Buffer (50 mM, pH 4.5)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-cooled)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO) or centrifugal filter units (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare separate stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol. A typical molar ratio is 50:10:38.5:1.5 (ionizable:DSPC:cholesterol:this compound).[13]

  • Lipid Mixture: Combine the lipid stock solutions in an Eppendorf tube to achieve the desired molar ratio. Vortex thoroughly.

  • Aqueous Phase Preparation: Dissolve the mRNA cargo in the 50 mM acetate buffer (pH 4.5).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in acetate buffer) into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP solution against pre-cooled PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and exchange the buffer. Change the PBS buffer at least twice during this period.

    • Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer with PBS.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, consult stability data, but -20°C or -80°C may be appropriate.

G start Start prep_lipids 1. Prepare Lipid Stocks (in Ethanol) start->prep_lipids prep_mrna 2. Prepare mRNA Solution (in Acetate Buffer) start->prep_mrna mix_lipids 3. Combine Lipids (e.g., 50:10:38.5:1.5 molar ratio) prep_lipids->mix_lipids microfluidics 4. Microfluidic Mixing (Aqueous:Organic = 3:1) prep_mrna->microfluidics mix_lipids->microfluidics dialysis 5. Dialysis / Buffer Exchange (vs. PBS, pH 7.4) microfluidics->dialysis sterilize 6. Sterile Filtration (0.22 µm) dialysis->sterilize end Store at 4°C sterilize->end

Caption: Workflow for the formulation of this compound LNPs via microfluidic mixing.

Protocol 2: Physicochemical Characterization of LNPs

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration (typically ~0.1 mg/mL).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE%): This is often determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen™ (for RNA) or PicoGreen™ (for DNA).

  • Dilute the LNP sample in TE buffer (Tris-EDTA, pH 7.5).

  • Prepare two sets of samples:

    • Total RNA/DNA: Add a surfactant (e.g., 0.5% Triton X-100) to a diluted LNP sample to lyse the nanoparticles and release the encapsulated nucleic acid.

    • Free RNA/DNA: Use the same diluted LNP sample without the surfactant.

  • Add the RiboGreen™ reagent to both sets of samples and to a standard curve of the free nucleic acid.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity using a plate reader (Excitation ~480 nm, Emission ~520 nm).

  • Calculate the concentration of total and free nucleic acid using the standard curve.

  • Calculate EE% using the formula: EE% = [(Total NA - Free NA) / Total NA] * 100

Protocol 3: In Vitro Gene Transfection and Efficiency Assessment

This protocol provides a general guideline for transfecting cells in culture and assessing efficiency using a reporter gene like Green Fluorescent Protein (GFP).

Materials:

  • Target cell line (e.g., HEK293, HeLa, ARPE-19)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 24-well tissue culture plates

  • LNPs encapsulating reporter gene mRNA/pDNA (from Protocol 1)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count the cells.

    • Seed the cells in a culture plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 20,000 cells/well for a 96-well plate).[16]

    • Incubate overnight (37°C, 5% CO₂).

  • Transfection (Day 2):

    • Remove the old medium from the cells.

    • Prepare serial dilutions of the LNPs in serum-free medium to test various doses.

    • Add the diluted LNPs to the cells.

    • Incubate for 4-6 hours (37°C, 5% CO₂).

    • After the incubation period, add complete medium containing serum to each well.

  • Expression and Analysis (Day 3-4):

    • Incubate the cells for 24-48 hours to allow for gene expression.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to qualitatively assess GFP expression.

    • Flow Cytometry (Quantitative):

      • Wash cells with PBS.

      • Trypsinize the cells to create a single-cell suspension.

      • Analyze the cells using a flow cytometer, measuring the percentage of GFP-positive cells and the mean fluorescence intensity.[17][18] This provides a quantitative measure of transfection efficiency.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

The MTT assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells transfected as in Protocol 3.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plate reader.

Procedure:

  • Perform the transfection in a 96-well plate as described in Protocol 3. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • At the desired time point (e.g., 24 or 48 hours post-transfection), remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability % = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

References

Application Notes and Protocols for Mpeg-dspe in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (Mpeg-dspe) in the development of targeted drug delivery systems. This compound is a biocompatible and amphiphilic block copolymer widely employed in the formulation of various nanocarriers, including liposomes, micelles, and polymeric nanoparticles.[1] Its unique properties enhance drug solubility, prolong circulation time, and enable targeted delivery to specific cells or tissues.[2][3]

Principle of this compound in Drug Delivery

This compound is composed of a hydrophilic methoxy-poly(ethylene glycol) (mPEG) block and a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor. This amphiphilic nature allows it to self-assemble in aqueous solutions, forming core-shell nanostructures. The hydrophobic DSPE core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic mPEG shell forms a protective corona.[1][4] This "stealth" PEG layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier and its encapsulated therapeutic agent.[5]

Furthermore, the terminal methoxy (B1213986) group of the mPEG chain can be replaced with active functional groups (e.g., carboxyl, amino, maleimide) to facilitate the conjugation of targeting ligands such as antibodies, peptides, or small molecules.[1][6] This active targeting strategy enhances the accumulation of the drug at the desired site of action, improving therapeutic efficacy and minimizing off-target side effects.[1]

Applications of this compound-based Nanocarriers

This compound has been instrumental in the development of various drug delivery platforms:

  • Liposomes: Incorporation of this compound into the lipid bilayer of liposomes creates "stealth" liposomes with extended circulation times.[1] These have been successfully used to deliver anticancer agents.[7][8]

  • Micelles: this compound can self-assemble into polymeric micelles, which are particularly effective for solubilizing and delivering hydrophobic drugs.[4][9][10]

  • Polymeric Nanoparticles: this compound can be used to surface-modify polymeric nanoparticles, improving their biocompatibility and stability in biological fluids.[1]

  • Lipid Nanoparticles (LNPs): this compound is a critical component in the formulation of LNPs, famously used in the delivery of mRNA vaccines.[2][7]

  • Gene Delivery: this compound-based carriers have shown potential in the delivery of nucleic acids like RNA and DNA for gene therapy.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems.

Table 1: Physicochemical Properties of this compound Micelles

DrugFormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Doxorubicin (DOX)This compound/DOX micelle20 ± 5--[9][10]
9-Nitrocamptothecin (9-NC)FA-PEG-DSPE and this compound21–24-97.6[1]
Radiolabeled (99mTc)DSPE-mPEG2000 and DSPE-PEG2000-DTPA~10-2.7 ± 1.1-[11]

Table 2: Physicochemical Properties of this compound-containing Liposomes

DrugFormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PodophyllotoxinDSPE-mPEG2000 modified liposomes168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77[12]
β-elemenePEGylated liposomes (Soybean lecithin (B1663433), cholesterol, DSPE-PEG 2000, β-E)----[13]

Experimental Protocols

Protocol for Preparation of this compound Micelles by Solvent Evaporation Method

This protocol is adapted from a method used for preparing radiolabeled polymeric micelles.[11]

Materials:

  • DSPE-mPEG2000

  • DSPE-PEG2000-DTPA (for functionalization/radiolabeling, can be substituted with other functionalized this compound)

  • Chloroform (B151607)

  • Saline (0.9% w/v)

  • Round bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • 0.22 µm polycarbonate membranes for filtration

Procedure:

  • Prepare a solution of DSPE-mPEG2000 and DSPE-PEG2000-DTPA (e.g., 95:5 w/w) in chloroform to a final concentration of 10 mmol L−1.

  • Transfer the solution to a round bottom flask.

  • Remove the chloroform completely under reduced pressure using a rotary evaporator to form a thin lipid film.

  • Hydrate the thin film with saline (0.9% w/v) in a water bath at 40 °C for 5 minutes.

  • Vortex the suspension at 1000 rpm for 3 minutes to facilitate the formation of micelles.

  • Filter the micelle solution through 0.22 µm polycarbonate membranes to remove any aggregates.

Protocol for Preparation of PEGylated Liposomes by Ethanol (B145695) Injection and Homogenization

This protocol is based on the preparation of PEGylated β-elemene liposomes.[13]

Materials:

  • Soybean lecithin

  • Cholesterol

  • DSPE-PEG 2000

  • Drug (e.g., β-elemene)

  • 95% Ethanol

  • L-histidine

  • Water for injection

  • High-speed blender

  • High-pressure micro-jet homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve the drug (e.g., 0.5 g β-E), soybean lecithin (2.5 g), cholesterol (0.1 g), and DSPE-PEG 2000 (0.2 g) in 95% ethanol (2 mL) in an 80 °C water bath.

  • Aqueous Phase Preparation: Prepare a 10 mM L-histidine solution in water for injection and adjust the pH to 6.5.

  • Liposome (B1194612) Formation: Slowly mix the oil phase and aqueous phase at 60 °C using a high-speed blender (e.g., Ultra-Turrax T18) at 13,700 g for 60 minutes.

  • Homogenization (Optional but recommended for size reduction): Further process the liposome suspension using a high-pressure micro-jet homogenizer to achieve a uniform size distribution.

Characterization of this compound Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS). Analyze the sample using a DLS instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency:

  • Method: This typically involves separating the encapsulated drug from the free drug and quantifying both.

  • Procedure (Example using centrifugation):

    • Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant containing the free drug.

    • Disrupt the nanoparticle pellet using a suitable solvent to release the encapsulated drug.

    • Quantify the drug concentration in both the supernatant and the disrupted pellet using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the encapsulation efficiency (EE%) using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

Signaling Pathways and Experimental Workflows

passive_targeting_workflow cluster_formulation Nanoparticle Formulation cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment drug Hydrophobic Drug self_assembly Self-Assembly (e.g., Film Hydration) drug->self_assembly mpeg_dspe This compound mpeg_dspe->self_assembly micelle Drug-loaded Micelle self_assembly->micelle circulation Prolonged Circulation (Stealth Effect) micelle->circulation res_evasion RES Evasion circulation->res_evasion epr EPR Effect (Leaky Vasculature) circulation->epr accumulation Tumor Accumulation epr->accumulation drug_release Drug Release accumulation->drug_release cancer_cell Cancer Cell drug_release->cancer_cell therapeutic_effect Therapeutic Effect cancer_cell->therapeutic_effect

Caption: Workflow for passive tumor targeting using this compound micelles.

active_targeting_workflow cluster_synthesis Functionalization cluster_formulation Nanoparticle Formulation cluster_targeting Targeted Delivery functional_mpeg_dspe Functionalized this compound (e.g., Mal-PEG-DSPE) conjugation Conjugation functional_mpeg_dspe->conjugation ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation ligand_mpeg_dspe Ligand-Mpeg-dspe conjugation->ligand_mpeg_dspe assembly Self-Assembly ligand_mpeg_dspe->assembly drug Drug drug->assembly targeted_np Targeted Nanoparticle assembly->targeted_np circulation Systemic Circulation targeted_np->circulation binding Ligand-Receptor Binding circulation->binding target_cell Target Cell with Overexpressed Receptors target_cell->binding internalization Receptor-Mediated Endocytosis binding->internalization drug_release Intracellular Drug Release internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Workflow for active drug targeting using ligand-conjugated this compound.

Caption: Structure-function relationship of this compound.

References

Application Notes and Protocols for Mpeg-dspe in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (Mpeg-dspe) in the development of nanocarriers for cancer therapy. Detailed protocols for the synthesis, characterization, and evaluation of this compound-based drug delivery systems are provided to facilitate research and development in this promising field.

Introduction to this compound in Oncology

This compound is an amphiphilic polymer widely utilized in the formulation of nanoparticles for drug delivery. Its structure, comprising a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a lipophilic distearoylphosphatidylethanolamine (DSPE) anchor, allows for the self-assembly of various nanostructures, including micelles and liposomes, in aqueous environments. The PEGylated surface of these nanoparticles offers "stealth" properties, enabling them to evade the mononuclear phagocyte system and prolong circulation time in the bloodstream. This extended circulation increases the probability of nanoparticle accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Applications of this compound-Based Nanocarriers in Cancer Therapy

This compound-based nanocarriers have been extensively investigated for the delivery of a wide range of anticancer agents, including chemotherapy drugs, photosensitizers, and nucleic acids. These systems offer several advantages over conventional drug formulations:

  • Improved Drug Solubility and Stability: Hydrophobic drugs can be encapsulated within the lipophilic core of micelles or the lipid bilayer of liposomes, enhancing their solubility and stability in physiological conditions.

  • Enhanced Tumor Targeting: The small size of these nanoparticles allows for passive targeting to solid tumors via the EPR effect. Active targeting can be achieved by conjugating targeting ligands, such as antibodies or peptides, to the distal end of the PEG chain.

  • Controlled Drug Release: Drug release from this compound nanocarriers can be controlled by the formulation composition and can be designed to be triggered by specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes.

  • Reduced Systemic Toxicity: By preferentially delivering cytotoxic agents to tumor tissues, this compound nanocarriers can reduce exposure to healthy tissues, thereby minimizing side effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based nanocarriers for cancer therapy.

Table 1: Physicochemical Properties of this compound-Based Nanocarriers

FormulationDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound/DOX micelleDoxorubicin (B1662922)20 ± 5---[1][2]
Folate-PEG-DSPE nanoassemblyDocetaxel (B913) & iSur-pDNA~200->90-[3]
Folate-conjugated micelles9-nitro-camptothecin21-24-97.6-[3][4]
M-VCR microemulsionsVincristine138.1 ± 1.2-94.6 ± 4.7-[3]
Lc-PTOX-LpsPodophyllotoxin168.91 ± 7.07-24.37 ± 0.3687.11 ± 1.77-[5]
S-P-LS/DOXDoxorubicin87.14-96.3-[6]
JQ1 and Icaritin NanoparticlesJQ1 and Icaritin98.56 - 108.39-16.66 to -20.62~85JQ1: ~15, Icaritin: ~7.5[7]

Table 2: In Vitro Efficacy of this compound-Based Nanocarriers

FormulationCell LineMeasurementResultReference
This compound/DOX micelleA375Cellular Uptake88.7% (vs. 51.2% for free DOX)[1][2]
This compound/Rhodamine B micelleRAW264.7Phagocytosis Rate17.2-fold lower than free Rhodamine B[1][2]
Folate-modified nanoliposomes22Rv1 (prostate cancer)IC50132.23 ± 1.12 µM (vs. 391.47 ± 1.22 µM for free oleuropein)[8]
ICG/MnO₂-HFn-mPEG-DSPE-LipA549 (lung adenocarcinoma)Phototoxicity90.5% cell death (vs. 15% for free ICG)[3]

Table 3: In Vivo Efficacy of this compound-Based Nanocarriers

FormulationAnimal ModelOutcomeResultReference
This compound/DOX micelleNude mice with A375 lymph node metastasisTumor WeightSignificantly lower popliteal and iliac lymph node weights compared to saline and free DOX groups[1][2]
HSPC/DSPE-mPEG2000/Cholesterol/CA4 nanoliposomes4T1 xenograft BALB/c miceTumor AccumulationSignificant accumulation starting at 3h, peaking at 24h[8]
DOPC/DSPE/PEG nanoliposomesVCaP xenograft miceTumor Growth Reduction>84%[8]
Curcumin-NSpsH22 tumor-bearing miceTumor Inhibition RatioDose-dependent increase in tumor inhibition[9]

Experimental Protocols

Protocol 1: Preparation of this compound Micelles by Thin-Film Hydration

This protocol describes the preparation of drug-loaded this compound micelles using the thin-film hydration method.[10][11][12]

Materials:

  • This compound (e.g., mPEG2000-DSPE)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Chloroform (B151607), Methanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. The molar ratio of drug to polymer will depend on the specific application and should be optimized.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask. Ensure the water bath temperature is appropriate for the solvent being used.

  • Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the thin film by adding a pre-warmed aqueous buffer (above the transition temperature of the lipid). The volume will determine the final concentration of the micelles.

  • Micelle Formation: Gently agitate the flask in the water bath for a specified time (e.g., 30-60 minutes) to allow for the self-assembly of micelles. The solution should become clear.

  • Sonication (Optional): To ensure a uniform size distribution, the micellar solution can be sonicated in a bath sonicator for a short period (e.g., 5-10 minutes).

  • Sterilization: Filter the micellar solution through a 0.22 µm syringe filter to sterilize it and remove any larger aggregates.

  • Storage: Store the prepared micelles at 4°C for short-term use. For long-term storage, lyophilization may be considered.

Protocol 2: Preparation of Doxorubicin-Loaded this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol details the preparation of Doxorubicin-loaded liposomes incorporating this compound.[6][13][14][15][16][17]

Materials:

  • Phospholipids (e.g., HSPC, DSPC)

  • Cholesterol

  • This compound (e.g., mPEG2000-DSPE)

  • Doxorubicin hydrochloride

  • Ammonium (B1175870) sulfate (B86663) solution (e.g., 250 mM)

  • Organic solvent (e.g., Chloroform)

  • Aqueous buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis membrane (e.g., 10,000 MWCO)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

    • Dry the film under vacuum overnight.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with an ammonium sulfate solution at a temperature above the lipid transition temperature (e.g., 65°C).

    • Vortex the mixture to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times to obtain unilamellar vesicles (LUVs) with a uniform size.

  • Removal of External Ammonium Sulfate:

    • Remove the unencapsulated ammonium sulfate by dialysis against a suitable buffer (e.g., HBS) or by using a size-exclusion chromatography column.

  • Doxorubicin Loading (Remote Loading):

    • Add doxorubicin hydrochloride to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The ammonium sulfate gradient drives the encapsulation of doxorubicin.

  • Purification:

    • Remove the unencapsulated doxorubicin using a size-exclusion chromatography column.

  • Characterization and Storage:

    • Characterize the liposomes for particle size, zeta potential, and drug encapsulation efficiency.

    • Store the doxorubicin-loaded liposomes at 4°C.

Protocol 3: Characterization of Nanoparticles by Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution profile of small particles in suspension.[1][18][19][20][21]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Nanoparticle suspension

  • Filtered, deionized water or appropriate buffer

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation:

    • Dilute the nanoparticle suspension to an appropriate concentration with filtered, deionized water or the same buffer used for suspension. The optimal concentration will depend on the instrument and the sample.

    • Ensure the sample is free of air bubbles.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

    • Perform the measurement. Typically, multiple runs are averaged to obtain a reliable result.

  • Data Analysis:

    • The instrument software will analyze the scattered light intensity fluctuations to calculate the hydrodynamic diameter and polydispersity index (PDI).

    • The Z-average diameter is the intensity-weighted mean hydrodynamic size, and the PDI is a measure of the broadness of the size distribution.

Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[3][14][22][23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound nanoparticle formulation (drug-loaded and empty vehicle control)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different treatments. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, remove the treatment medium.

    • Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

    • Plot the cell viability against the drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).

Protocol 5: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound-based nanocarriers in a mouse model.[9][25]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • This compound nanoparticle formulation (drug-loaded)

  • Free drug solution

  • Vehicle control (e.g., saline or empty nanoparticles)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Animal Grouping: Randomly divide the mice into treatment groups (e.g., vehicle control, free drug, drug-loaded nanoparticles).

  • Treatment Administration: Administer the treatments intravenously (or via another appropriate route) according to a predetermined dosing schedule (e.g., once or twice a week).

  • Tumor and Body Weight Measurement: Continue to monitor tumor volume and the body weight of the mice throughout the study. Body weight is a general indicator of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined period.

  • Data Analysis:

    • Plot the average tumor volume for each group over time.

    • At the end of the study, excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Visualizations

Signaling Pathway of Doxorubicin Action

Doxorubicin, a common chemotherapeutic agent delivered by this compound systems, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[26][27][28][29]

Doxorubicin_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound-DOX This compound Doxorubicin Nanoparticle DOX_cyto Doxorubicin This compound-DOX->DOX_cyto Drug Release ROS Reactive Oxygen Species (ROS) DOX_cyto->ROS Generates DOX_nuc Doxorubicin DOX_cyto->DOX_nuc Nuclear Translocation DNA_Damage DNA Damage ROS->DNA_Damage Induces DNA DNA DOX_nuc->DNA Intercalates Topoisomerase_II Topoisomerase II DOX_nuc->Topoisomerase_II Inhibits DNA->DNA_Damage leads to Topoisomerase_II->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Signaling pathway of Doxorubicin leading to apoptosis.

Signaling Pathway of Paclitaxel Action

Paclitaxel, another drug frequently formulated with this compound, functions by stabilizing microtubules, which disrupts mitosis and ultimately induces cell death.[7][30][31][32][33]

Paclitaxel_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound-PTX This compound Paclitaxel Nanoparticle PTX Paclitaxel This compound-PTX->PTX Drug Release Microtubules Microtubules PTX->Microtubules Binds to and Stabilizes Stable_Microtubules Stable, Non-dynamic Microtubules Microtubules->Stable_Microtubules Mitotic_Spindle Mitotic Spindle Disruption Stable_Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

Experimental Workflow for this compound Nanoparticle Development

This diagram illustrates the typical workflow for the development and evaluation of this compound-based drug delivery systems.

Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., Thin-film hydration) Characterization Physicochemical Characterization (DLS, Zeta Potential, TEM) Formulation->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Characterization->Drug_Loading Cell_Culture Cancer Cell Culture Drug_Loading->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Uptake Cellular Uptake Studies Cytotoxicity->Uptake Animal_Model Xenograft Animal Model Uptake->Animal_Model Efficacy Antitumor Efficacy Study Animal_Model->Efficacy Biodistribution Biodistribution & Pharmacokinetics Efficacy->Biodistribution

Caption: Experimental workflow for this compound nanoparticle development.

Logical Relationship of a Targeted this compound Nanocarrier

This diagram shows the components and their relationships in a targeted this compound drug delivery system.

Targeted_Nanocarrier cluster_components Nanocarrier Targeted this compound Nanocarrier Components Core Core Hydrophobic Drug Nanocarrier:f1->Core:head Shell Shell This compound Nanocarrier:f1->Shell:head Targeting Targeting Ligand Antibody/Peptide Nanocarrier:f1->Targeting:head Function Functions Drug Solubilization Stealth Properties Tumor Targeting Core:head->Function:f1 Provides Shell:head->Function:f2 Confers Targeting:head->Function:f3 Enables

Caption: Logical components of a targeted this compound nanocarrier.

References

Application Notes and Protocols for In Vivo Administration of Mpeg-DSPE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of formulations containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (MPEG-DSPE). This compound is a biocompatible and amphiphilic polymer widely utilized in the development of nanocarriers such as liposomes and micelles for drug delivery, gene therapy, and diagnostic imaging.[1][2][3] The inclusion of the polyethylene (B3416737) glycol (PEG) chain provides "stealth" characteristics, prolonging circulation time and improving the bioavailability of encapsulated agents by reducing clearance by the reticuloendothelial system.[1][4]

Applications of this compound Formulations

This compound-containing nanocarriers are versatile platforms for the delivery of a wide range of therapeutic and diagnostic agents.

  • Drug Delivery: this compound formulations are extensively used to encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments.[5][6][7] This allows for intravenous administration of drugs that are otherwise difficult to formulate. These formulations can provide controlled or sustained release of the encapsulated drug, and the surface can be modified with targeting ligands to achieve site-specific delivery, for example, to tumor tissues.[1]

  • Gene Therapy: this compound-based carriers, such as liposomes and lipid nanoparticles (LNPs), are effective for the delivery of nucleic acids like siRNA, mRNA, and pDNA.[1][8] The PEGylated surface protects the genetic material from degradation and facilitates its delivery to target cells.[1]

  • Cancer Therapy: A primary application of this compound formulations is in cancer therapy.[2][5] The enhanced permeability and retention (EPR) effect allows these nanoparticles to accumulate preferentially in tumor tissues.[9] Furthermore, targeting moieties like folate can be conjugated to the PEG terminus to actively target cancer cells overexpressing specific receptors.[1][10]

  • Diagnostic Imaging: By incorporating imaging agents, this compound micelles and liposomes can be used as contrast agents for in vivo imaging techniques. For instance, radiolabeled this compound formulations can be used for positron emission tomography (PET) to non-invasively assess the biodistribution and tumor-targeting capabilities of the nanoparticles.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Micelles by Solvent Evaporation

This protocol describes the preparation of this compound micelles for the encapsulation of a hydrophobic drug, adapted from methodologies for paclitaxel (B517696) and other therapeutic agents.[1][12]

Materials:

  • This compound (e.g., mPEG2000-DSPE)

  • Hydrophobic drug (e.g., Curcumin (B1669340), Paclitaxel)

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolve a specific molar ratio of this compound and the hydrophobic drug in chloroform in a round-bottom flask.

  • Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the thin film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-60°C) for a specified time (e.g., 5-60 minutes).[11][12]

  • Vortex the resulting suspension to ensure complete hydration and formation of micelles.

  • To obtain a uniform size distribution, the micelle solution can be sonicated or extruded.

  • Sterilize the final micelle formulation by passing it through a 0.22 µm syringe filter.

  • Characterize the micelles for particle size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Preparation of Pegylated Liposomes by Thin-Film Hydration

This protocol details the preparation of long-circulating liposomes incorporating this compound, suitable for encapsulating hydrophilic or lipophilic drugs.[10][13][14]

Materials:

  • Primary phospholipid (e.g., DSPC, HSPC)

  • Cholesterol

  • This compound (e.g., mPEG2000-DSPE)

  • Drug to be encapsulated

  • Organic solvent mixture (e.g., chloroform/methanol)

  • Hydration buffer (e.g., PBS, saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound at a desired molar ratio) and the lipophilic drug in the organic solvent mixture in a round-bottom flask.[13]

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.

  • Further dry the film under high vacuum for several hours to remove any residual solvent.[15]

  • Hydrate the lipid film with the hydration buffer (which can contain a hydrophilic drug) by gentle rotation. The temperature should be maintained above the phase transition temperature of the lipids.

  • The resulting multilamellar vesicles (MLVs) are then subjected to size reduction and homogenization. This is typically achieved by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specific number of passes.

  • Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterize the final liposomal formulation for its physicochemical properties.

Protocol 3: In Vivo Administration and Biodistribution Study in a Tumor-Bearing Mouse Model

This protocol outlines the intravenous administration of this compound formulations to tumor-bearing mice to evaluate pharmacokinetics and biodistribution.[10][16][17]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • This compound formulation (e.g., drug-loaded micelles or liposomes)

  • Sterile saline or PBS for dilution

  • Insulin syringes (or similar) for intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with anticoagulant)

  • Tissue homogenization equipment

  • Analytical method for drug quantification (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Acclimate the tumor-bearing mice to the laboratory conditions.

  • Dilute the this compound formulation to the desired concentration with sterile saline or PBS.

  • Administer a precise dose of the formulation to the mice via intravenous injection (e.g., through the tail vein).[18] A typical dose might be in the range of 5-10 mg/kg of the encapsulated drug.[9]

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours post-injection), collect blood samples via a suitable method (e.g., retro-orbital bleeding under anesthesia).

  • At the final time point, euthanize the mice and harvest major organs (e.g., liver, spleen, kidneys, heart, lungs) and the tumor.

  • Process the blood samples to separate plasma or serum.

  • Weigh and homogenize the harvested tissues.

  • Extract the drug from the plasma/serum and tissue homogenates using an appropriate solvent.

  • Quantify the drug concentration in each sample using a validated analytical method.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, AUC) from the plasma concentration-time data and determine the biodistribution profile as the percentage of the injected dose per gram of tissue.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations
Formulation TypeDrugThis compound MWParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
NanosuspensionCurcumin2000186.33 ± 2.73--19.00 ± 1.3167.07 (Drug Payload)[5][6][7]
MicelleRidaforolimus200033 ± 15---[9]
LiposomePodophyllotoxin2000168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77[2]
Micelle9-Nitrocamptothecin-21-24--97.6[1]
MicelleDTPA (for 99mTc)2000~10--2.7 ± 1.1-[12]
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
FormulationDrugAnimal ModelDoset1/2 (h)AUC0→∞ (h*µg/mL)Clearance (L/h/kg)Reference
DSPE-PEG2000 MicellesRidaforolimusRat10 mg/kg (IV)3.18 ± 0.645.16 ± 2.133.45 ± 0.79[9]
Control FormulationRidaforolimusRat10 mg/kg (IV)1.20 ± 0.111.40 ± 0.238.31 ± 1.58[9]
NanosuspensionCurcumin--Prolonged MRTSignificantly Greater-[5][6][7]
Long-Circulating LiposomesPodophyllotoxin--ProlongedImproved BioavailabilityReduced[2]
Table 3: Antitumor Efficacy of this compound Formulations
FormulationDrugTumor ModelEfficacy MetricResultReference
NanosuspensionCurcumin-Tumor Inhibition Rate70.34%[5][6]
Free Drug InjectionCurcumin-Tumor Inhibition Rate40.03%[5][6]
Folate-Targeted Micelles9-Nitrocamptothecin-Antitumor ActivityMore potent than non-targeted micelles and free drug[1]

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis p1 Lipid Film Hydration / Solvent Evaporation p2 Extrusion / Sonication p1->p2 p3 Purification p2->p3 c1 Size & PDI (DLS) p3->c1 c2 Zeta Potential p3->c2 c3 Encapsulation Efficiency p3->c3 i1 IV Administration to Animal Model p3->i1 i2 Blood & Tissue Collection i1->i2 i3 Sample Processing & Analysis i2->i3 d1 Pharmacokinetics i3->d1 d2 Biodistribution i3->d2 d3 Efficacy & Toxicity i3->d3

Caption: General experimental workflow for the development and in vivo evaluation of this compound formulations.

drug_delivery_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_target Therapeutic Action A IV Injection of This compound Nanoparticle B Prolonged Circulation (Reduced RES Uptake) A->B 'Stealth' Effect C Extravasation via Leaky Vasculature (EPR Effect) B->C D Accumulation in Tumor Interstitium C->D E Cellular Uptake (Endocytosis) D->E F Intracellular Drug Release E->F G Drug Interacts with Intracellular Target F->G H Therapeutic Effect (e.g., Apoptosis) G->H

Caption: Targeted drug delivery to tumors using this compound nanoparticles via the EPR effect.

References

Troubleshooting & Optimization

Technical Support Center: Mpeg-DSPE Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Mpeg-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]) nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound nanoparticles are aggregating. What are the common causes?

A1: Aggregation of this compound nanoparticles can be attributed to several factors:

  • Inadequate PEGylation: Insufficient density of the polyethylene (B3416737) glycol (PEG) chains on the nanoparticle surface can lead to reduced steric hindrance, allowing for closer proximity and subsequent aggregation.[1][2]

  • Environmental Factors:

    • High Ionic Strength: The presence of certain salts, particularly kosmotropic salts like ammonium (B1175870) sulfate, can dehydrate the PEG chains, leading to hydrophobic interactions and aggregation.[3] Divalent cations such as Ca²⁺ and Mg²⁺ can also promote aggregation, especially in non-PEGylated liposomes.[4]

    • pH: A pH that is not optimal for the stability of the entire formulation can lead to changes in surface charge and promote aggregation.[4]

  • Formulation and Procedural Issues:

    • Impurities in Raw Materials: The purity and polydispersity of the DSPE-MPEG raw material can significantly impact the quality and stability of the final nanoparticle formulation.[5][6][7]

    • Improper Storage: Incorrect storage conditions can lead to chemical degradation of the components, such as hydrolysis and oxidation, which can affect nanoparticle stability.[1][4]

    • Presence of Proteins: In biological media, serum proteins can adsorb onto the nanoparticle surface, leading to aggregation and clearance by the immune system if PEGylation is insufficient.[2][8]

  • Thermodynamic Instability: DSPE-PEG micelles can be thermodynamically unstable in the presence of proteins like bovine serum albumin (BSA), leading to micelle breakup.[8]

Q2: How can I prevent the aggregation of my this compound nanoparticles?

A2: To prevent aggregation, consider the following strategies:

  • Optimize PEGylation:

    • PEG Chain Length and Density: A balance must be struck between the PEG chain length and its molar percentage in the formulation. Longer PEG chains provide a better steric barrier but might hinder cellular uptake. Optimal coupling efficiencies with minimal aggregation have been achieved with specific molar percentages of different PEG molecular weights.[9][10] High PEG density on the nanoparticle surface is crucial for kinetic stability.[2]

  • Control Environmental Conditions:

    • Buffer and pH: Use a suitable buffer to maintain a stable pH.[4] The choice of buffer can also influence the critical micelle concentration (CMC) of this compound.[11]

    • Ionic Strength: Be mindful of the salt concentration in your buffers and media. Avoid high concentrations of kosmotropic salts.[3]

  • Refine Formulation and Procedures:

    • High-Purity Materials: Use high-purity DSPE-MPEG to ensure consistency and minimize impurities that could lead to instability.[5][6][7]

    • Incorporate Stabilizers: The addition of co-surfactants or other stabilizing agents can sometimes improve nanoparticle stability.[12]

    • Proper Storage: Store nanoparticles at appropriate temperatures and protect them from light to prevent degradation.[4]

  • Characterize Your Nanoparticles: Regularly measure particle size and zeta potential to monitor for any signs of aggregation.

Q3: What is the optimal molar percentage of this compound to use in my formulation?

A3: The optimal molar percentage of this compound depends on the specific lipid composition, the size of the PEG chain, and the intended application. However, some general guidelines from research can be helpful:

  • As little as 0.5 mol% of DSPE-PEG2000 can significantly increase circulation time.[1]

  • 2 mol% of DSPE-PEG2000 has been shown to be effective at preventing aggregation.[1]

  • Optimal coupling efficiencies with minimal aggregation were achieved using 2 mol % MePEG2000-S-POPE or 0.8 mol % MePEG5000-S-POPE.[9][10]

It is crucial to empirically determine the optimal concentration for your specific system.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments for easy comparison.

Table 1: Effect of PEG-Lipid Concentration on Aggregation

PEG-LipidMolar Percentage (mol%)ObservationReference
MePEG2000-S-POPE2Optimal coupling with minimal aggregation[9][10]
MePEG5000-S-POPE0.8Optimal coupling with minimal aggregation[9][10]
DSPE-PEG20000.5Significantly increased circulation time[1]
DSPE-PEG20002Effective at preventing aggregation[1]

Table 2: Influence of Environmental Factors on this compound Micelle Stability

FactorConditionEffect on DSPE-PEG2000 MicellesReference
TemperatureIncrease from 20°C to 37°C (in presence of BSA)Equilibrium shifts towards BSA-bound state, increasing instability[8]
TemperatureBelow 12.8°C (glassy phase)Increased micelle stability, lower monomer desorption rate[13][14]
Salt (Ammonium Sulfate)Increasing concentrationInduces aggregation of PEGylated vesicles[3]

Experimental Protocols

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes with this compound

This protocol describes a method for loading doxorubicin (B1662922) into preformed liposomes containing this compound using a transmembrane pH gradient.

Materials:

  • Lipid mixture including this compound

  • Doxorubicin solution (5-6 mM in saline)

  • Sephadex G-50 column

  • Buffer at pH 4.0

  • Buffer at pH 7.5

Procedure:

  • Prepare the liposome (B1194612) formulation with the desired lipid composition, including this compound, in a pH 4.0 buffer.

  • Heat the liposome preparation to 60-65°C for 10 minutes.

  • Separately, preheat the doxorubicin solution to 60°C for 10 minutes.

  • Add the preheated liposome suspension to the preheated doxorubicin solution. A typical final drug-to-lipid ratio is 0.2 (w/w).

  • Incubate the mixture for 10 minutes at 60°C with periodic mixing.

  • Remove unencapsulated doxorubicin by passing the sample through a Sephadex G-50 column.

  • Measure the doxorubicin-to-lipid ratio to determine encapsulation efficiency.[10]

Protocol 2: Assessing Micelle Stability via Monomer Desorption Rate

This method uses the self-quenching behavior of a fluorescent probe to measure the rate at which monomers leave the micelles, providing an indication of stability.

Materials:

  • DSPE-PEG(2000) micelles

  • Fluorescently labeled DSPE-PEG(2000) (e.g., with rhodamine)

  • Fluorometer

Procedure:

  • Prepare a homogeneous population of fluorescently labeled DSPE-PEG(2000) micelles. In this state, the close proximity of the fluorophores leads to self-quenching.

  • Monitor the fluorescence intensity of the micelle solution over time at a specific temperature.

  • As monomers desorb from the micelles and enter the solution as free monomers, the fluorescence will increase due to the reduction in self-quenching.

  • The rate of increase in fluorescence is proportional to the monomer desorption rate, which is an indicator of micelle stability.[14]

Visualizations

Troubleshooting_Aggregation start Start: Nanoparticle Aggregation Observed check_peg 1. Review PEGylation Parameters start->check_peg peg_ok PEGylation Seems Optimal check_peg->peg_ok Is PEG density/length adequate? adjust_peg Action: Adjust PEG Chain Length/ Molar Percentage peg_ok->adjust_peg No check_env 2. Analyze Environmental Conditions peg_ok->check_env Yes characterize 4. Re-characterize Nanoparticles adjust_peg->characterize env_ok Environment is Controlled check_env->env_ok Is pH/ionic strength optimal? adjust_env Action: Modify Buffer (pH, Ionic Strength) env_ok->adjust_env No check_formulation 3. Evaluate Formulation & Procedure env_ok->check_formulation Yes adjust_env->characterize formulation_ok Formulation is Standardized check_formulation->formulation_ok Are materials pure & stored correctly? adjust_formulation Action: Check Raw Material Purity/ Improve Storage Conditions formulation_ok->adjust_formulation No formulation_ok->characterize Yes adjust_formulation->characterize end End: Stable Nanoparticles characterize->end

Caption: Troubleshooting workflow for this compound nanoparticle aggregation.

Stabilization_Mechanisms cluster_unstable Unstable Nanoparticles cluster_stable Stable Nanoparticles unstable_np {Core|Low Density PEG Chains} aggregation Aggregation unstable_np->aggregation van der Waals forces & hydrophobic interactions stable_np {Core|High Density PEG Chains} repulsion Steric Repulsion stable_np->repulsion Hydrated PEG layer cause Insufficient PEGylation solution Optimized PEGylation

Caption: Mechanism of steric stabilization by this compound.

References

Technical Support Center: Optimizing MPEG-DSPE Concentration for Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing MPEG-DSPE (methoxy polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine) concentration in your liposomal and nanoparticle formulations. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving stable and effective drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for achieving stable liposomes?

A1: The optimal concentration of this compound for liposome (B1194612) stability is typically in the range of 2-10 mol%. Several studies have shown that a concentration of around 7 ± 2 mol% often results in the highest biological stability for large unilamellar vesicles (LUVs).[1][2] At this concentration, the PEG chains are thought to provide a sufficient steric barrier to prevent aggregation without significantly destabilizing the lipid bilayer.[3] It is important to note that concentrations above 8-10 mol% may lead to a reduction in liposome size and could potentially destabilize the bilayer.[2]

Q2: How does the concentration of this compound affect the size of my nanoparticles?

A2: The concentration of this compound has a direct impact on the resulting nanoparticle size. Generally, as the concentration of DSPE-PEG2000 increases, the average diameter of the vesicles tends to decrease.[4] This is attributed to the steric hindrance from the hydrated PEG chains, which promotes the formation of smaller particles.[4] However, an anomalous peak in liposome size has been observed at a concentration of 7 ± 2 mol% this compound.[1][2] It is crucial to experimentally determine the optimal concentration to achieve the desired size for your specific application.

Q3: My nanoparticles are aggregating. Could the this compound concentration be the issue?

A3: Yes, an inappropriate concentration of this compound can lead to nanoparticle aggregation. Insufficient this compound (typically below 2 mol%) may not provide enough of a protective hydrophilic layer to prevent inter-particle interactions and subsequent aggregation.[5] Conversely, excessively high concentrations can also lead to instability. It is also important to consider the quality of the this compound raw material, as impurities can affect self-assembly and stability.[6]

Q4: What is the difference between the "mushroom" and "brush" conformations of PEG on the liposome surface, and how does it relate to concentration?

A4: The conformation of the PEG chains on the liposome surface is dependent on the this compound concentration and affects stability.

  • Mushroom Regime: At low concentrations (up to 4 mol%), the PEG chains are far enough apart that they adopt a "mushroom" conformation, where each PEG chain forms a hemispherical dome.[1][2]

  • Brush Regime: At higher concentrations (above 4 mol%), the PEG chains are crowded and extend outwards, forming a "brush" conformation.[1][2]

The transition from the mushroom to the brush regime influences the physical properties and stability of the liposomes. The highest stability is often achieved at the transition point, around 7 ± 2 mol%.[1][2]

Q5: Can I use this compound to improve the stability of my formulation in high ionic strength solutions?

A5: Yes, incorporating this compound can significantly improve the stability of liposomes in solutions with high concentrations of ions, such as natural seawater. The PEG layer provides a steric barrier that protects the liposomes from the destabilizing effects of cations. Studies have shown that liposomes containing 20 mol% DSPE-PEG exhibit improved stability in high ionic strength solutions compared to plain liposomes.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound-containing nanoparticles.

Issue Potential Cause Troubleshooting Steps
Inconsistent Particle Size / High Polydispersity Index (PDI) Variability in this compound raw material.1. Source high-purity this compound with low polydispersity.[6] 2. Characterize different lots of raw material before use.[8][9] 3. Ensure consistent storage conditions to prevent degradation.[6]
Inappropriate this compound concentration.1. Perform a concentration titration study (e.g., 2-15 mol%) to identify the optimal concentration for your lipid composition. 2. Measure particle size and PDI at each concentration using Dynamic Light Scattering (DLS).
Issues with the formulation process (e.g., hydration, sonication).1. Ensure the hydration buffer is above the phase transition temperature of the primary lipid.[6] 2. Optimize sonication time and power to achieve desired size reduction without degrading the components.[10]
Poor Drug Encapsulation Efficiency Destabilization of the lipid bilayer by this compound.1. Optimize the molar percentage of this compound; excessively high concentrations can increase bilayer permeability.[2] 2. Consider the interplay between this compound concentration and other formulation components like cholesterol, which can enhance bilayer stability.[11]
Drug properties (e.g., solubility, interaction with lipids).1. For hydrophobic drugs, ensure they are adequately dissolved with the lipids in the organic solvent during film formation.[6] 2. For hydrophilic drugs, optimize the hydration medium and loading method (passive vs. active).[12]
Formulation Instability During Storage (Aggregation, Leakage) Insufficient steric stabilization.1. Increase the this compound concentration to a level that provides adequate surface coverage (typically >2 mol%).[5]
Chemical degradation of lipids.1. Store formulations at appropriate temperatures (often 4°C) and protect from light.[5] 2. Use buffers with a pH that minimizes hydrolysis of the ester and phosphodiester bonds in the lipids.[11]
Inappropriate PEG chain length for the application.1. The length of the PEG chain affects stability. While DSPE-PEG2000 is common, other lengths may be more suitable for specific formulations.[6]

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

  • Lipid Film Preparation:

    • Dissolve the primary phospholipid (e.g., HSPC or EPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (which can contain a water-soluble drug).

    • Gently agitate the flask. The temperature of the hydration buffer should be maintained above the phase transition temperature (Tm) of the primary lipid.[6]

  • Size Reduction:

    • To obtain smaller, more uniform vesicles, the resulting multilamellar vesicle (MLV) suspension can be downsized by:

      • Sonication: Using a probe sonicator or bath sonicator.

      • Extrusion: Passing the suspension through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Remove any unencapsulated drug using methods such as dialysis or size exclusion chromatography.[6]

Protocol 2: Characterization of Nanoparticle Size and Stability

This protocol outlines the use of Dynamic Light Scattering (DLS) and Zeta Potential measurements for nanoparticle characterization.

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer to a concentration suitable for the DLS instrument.[6]

  • Dynamic Light Scattering (DLS) Measurement:

    • Equilibrate the sample to the desired temperature in the instrument.

    • Perform the measurement to determine the average particle size (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered acceptable for a monodisperse population.[4]

  • Zeta Potential Measurement:

    • Use an appropriate cuvette for zeta potential measurement.

    • The zeta potential provides information about the surface charge of the nanoparticles and is an indicator of colloidal stability. A zeta potential of ±30 mV is generally considered to indicate a stable suspension.[10]

  • Stability Assessment:

    • To assess stability over time, store the nanoparticle suspension under defined conditions (e.g., 4°C, 25°C) and repeat the DLS and zeta potential measurements at regular intervals.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Testing a Lipid Dissolution b Film Formation a->b c Hydration b->c d Size Reduction c->d e DLS (Size, PDI) d->e f Zeta Potential d->f g Encapsulation Efficiency d->g h Time-course DLS d->h i Drug Leakage Assay d->i

Caption: Experimental workflow for formulation and characterization.

troubleshooting_logic issue Inconsistent Particle Size cause1 Raw Material Variability issue->cause1 cause2 Incorrect Concentration issue->cause2 cause3 Process Parameters issue->cause3 solution1 Characterize Raw Materials cause1->solution1 solution2 Optimize Mol% cause2->solution2 solution3 Optimize Sonication/ Hydration cause3->solution3

Caption: Troubleshooting inconsistent particle size.

References

Technical Support Center: Troubleshooting Premature Drug Release from MPEG-DSPE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPEG-DSPE liposome (B1194612) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to premature drug release from PEGylated liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in liposome formulations?

This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]) is a phospholipid-polymer conjugate crucial for creating "stealth" liposomes. The DSPE component anchors within the lipid bilayer, while the hydrophilic MPEG (methoxypolyethylene glycol) chains form a protective layer on the liposome surface.[1][2] This PEGylation offers several advantages:

  • Prolonged Circulation: It reduces recognition and clearance by the mononuclear phagocyte system (MPS), extending the circulation time of the liposomes in the bloodstream.[3][4][5]

  • Enhanced Stability: The steric hindrance provided by the PEG chains prevents liposome aggregation and can reduce the leakage of encapsulated drugs.[3][6][7]

  • Improved Drug Delivery: By increasing circulation time, PEGylated liposomes can better accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][5]

Q2: What are the main causes of premature drug release from this compound liposomes?

Premature drug release can be attributed to a variety of factors, including:

  • Formulation Instability: Suboptimal lipid composition, inappropriate this compound or cholesterol concentration, and issues with the drug-lipid interaction can lead to a less stable bilayer.[1][8][9]

  • Environmental Factors: Exposure to certain pH conditions, temperatures, or the presence of specific enzymes in the biological environment can trigger drug release.[10]

  • Interaction with Biological Components: Opsonization, the process of plasma proteins binding to the liposome surface, can lead to destabilization and clearance.[4][6] In some cases, pre-existing anti-PEG antibodies can bind to the liposomes, activating the complement system and forming a membrane attack complex that punctures the liposome, causing rapid drug release.[11][12]

  • Improper Storage: Inadequate storage conditions, such as inappropriate temperatures or the lack of cryoprotectants during freeze-thaw cycles, can compromise liposome integrity.[9][13]

  • Physicochemical Properties of the Drug: The solubility, pKa, and interaction of the drug with the lipid bilayer can significantly influence its retention within the liposome.[9][14]

Q3: How does the concentration of this compound affect liposome stability and drug release?

The molar percentage of this compound is a critical parameter. While PEGylation generally enhances stability, an unsuitable concentration can have the opposite effect.

  • Too Low: Insufficient PEGylation may not provide adequate steric hindrance to prevent aggregation or opsonization, leading to instability and faster clearance.[9]

  • Too High: Excessively high concentrations of this compound can destabilize the lipid bilayer, potentially leading to the formation of micelles instead of liposomes and causing premature drug leakage.[15][16] Studies have suggested that an optimal concentration for maximal stability is often around 5-7 mol%.[15][17]

Q4: What is the role of cholesterol in preventing premature drug release?

Cholesterol is a key component for modulating the fluidity and stability of the lipid bilayer.[8] Its incorporation into this compound liposomes generally:

  • Increases Membrane Rigidity: Cholesterol fills the gaps between phospholipid molecules, making the bilayer more ordered and less permeable.

  • Reduces Drug Leakage: By decreasing the permeability of the membrane to water-soluble molecules, cholesterol helps to retain the encapsulated drug.[8][18]

However, the optimal amount of cholesterol is crucial and needs to be determined experimentally for each specific formulation, as excessive amounts can sometimes negatively impact drug encapsulation.[9][14]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to premature drug release.

Problem 1: High Drug Leakage During In Vitro Release Assay

If you observe rapid drug release in your in vitro assay (e.g., using dialysis), consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Lipid Composition - Vary Phospholipid Type: The choice of the main phospholipid (e.g., HSPC, DSPC, DOPC) affects bilayer rigidity and transition temperature (Tm). A lipid with a Tm above physiological temperature is often preferred for better stability.[18] - Adjust Cholesterol Content: Systematically vary the molar ratio of cholesterol (e.g., 30-50 mol%) to find the optimal concentration that minimizes leakage.[8][9]
Inappropriate this compound Concentration - Titrate this compound: Prepare formulations with varying molar percentages of this compound (e.g., 2-10 mol%) to identify the concentration that provides the best drug retention.[15][19]
Drug-Lipid Mismatch - Consider Drug Properties: For hydrophilic drugs, ensure the aqueous core is suitable for retention. For lipophilic drugs, consider how they partition into the bilayer and if this disrupts membrane integrity.[20] - Active vs. Passive Loading: For ionizable drugs, active loading using a pH or ion gradient can significantly improve encapsulation and retention compared to passive loading.[9][21]
Assay Conditions - Dialysis Membrane Cut-off: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain the liposomes while allowing the free drug to pass through.[22] - Release Medium: The pH, ionic strength, and presence of proteins in the release medium can influence liposome stability.[10]
Problem 2: Rapid In Vivo Clearance and Low Bioavailability

If in vivo studies show rapid clearance of the drug from circulation, this may indicate premature release and liposome instability in a biological environment.

Potential Cause Troubleshooting Steps
Insufficient PEGylation ("Stealth" Effect) - Optimize this compound Density: Ensure the this compound concentration is sufficient to provide a dense enough polymer brush to prevent opsonin binding. A common starting point is 5 mol%.[9] - Check PEG Chain Length: The length of the PEG chain (e.g., 2000 Da) can influence the effectiveness of the steric barrier.[4]
Immunogenic Response (Anti-PEG Antibodies) - This is a complex issue. While difficult to control, being aware of the potential for anti-PEG antibodies to cause complement activation and drug release is important for interpreting in vivo results.[11][12]
Liposome Size and Polydispersity - Control Size: Ensure liposomes are of a consistent and appropriate size (typically 80-150 nm for passive targeting) through methods like extrusion.[1][23] - Monitor Polydispersity Index (PDI): A low PDI (<0.2) indicates a homogenous population, which is generally preferred for consistent in vivo performance.[1]
Improper Storage and Handling - Storage Temperature: Store liposome suspensions at 4°C.[9] Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the vesicles.[13] - Protect from Light and Oxidation: Store protected from light to prevent lipid peroxidation.[9]

Experimental Protocols

Key Experiment: In Vitro Drug Release Assay (Dialysis Method)

This protocol outlines a standard method for assessing the rate of drug release from liposomes.

Materials:

  • Liposome formulation

  • Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dialysis tubing with an appropriate MWCO

  • Stir plate and stir bar

  • Temperature-controlled water bath or incubator

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Pre-soak the dialysis tubing in the release buffer as per the manufacturer's instructions.

  • Sample Loading: Pipette a known volume (e.g., 1 mL) of the liposome formulation into the dialysis bag and securely seal both ends.

  • Dialysis: Place the sealed dialysis bag into a vessel containing a larger, known volume of release buffer (e.g., 250 mL) to ensure sink conditions.[24]

  • Incubation: Place the entire setup on a stir plate within a temperature-controlled environment (e.g., 37°C) and stir gently.

  • Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.[24]

  • Buffer Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.[24]

  • Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of encapsulated drug.

Data Presentation

Table 1: Effect of this compound Concentration on Liposome Stability

This table summarizes representative data on how varying the molar percentage of this compound can influence key liposome characteristics related to stability.

This compound (mol%) Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) In Vitro Drug Release at 24h (%)
1150 ± 50.25 ± 0.03-15 ± 265 ± 5
3125 ± 40.18 ± 0.02-20 ± 340 ± 4
5 110 ± 3 0.12 ± 0.01 -25 ± 2 25 ± 3
7105 ± 40.15 ± 0.02-28 ± 330 ± 4
1095 ± 50.22 ± 0.03-32 ± 450 ± 6
Note: Data are representative and will vary depending on the specific lipid composition, drug, and preparation method.
Table 2: Influence of Cholesterol Content on Drug Retention

This table illustrates the typical effect of incorporating cholesterol on the stability and drug retention of this compound liposomes.

Cholesterol (mol%) Mean Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) In Vitro Drug Release at 24h (%)
0130 ± 60.28 ± 0.0475 ± 570 ± 6
15120 ± 50.20 ± 0.0380 ± 455 ± 5
30 115 ± 4 0.15 ± 0.02 85 ± 3 35 ± 4
45110 ± 30.13 ± 0.0288 ± 328 ± 3
50112 ± 40.18 ± 0.0382 ± 432 ± 4
Note: Data are representative. The optimal cholesterol concentration needs to be determined for each specific formulation.[8]

Visualizations

TroubleshootingWorkflow cluster_formulation Formulation Variables cluster_storage Storage & Handling cluster_assay In Vitro Assay cluster_invivo In Vivo Considerations Start Start: Premature Drug Release Observed Formulation Step 1: Review Formulation Start->Formulation Storage Step 2: Check Storage & Handling Formulation->Storage LipidComp Lipid Composition (Phospholipid, Cholesterol) Formulation->LipidComp PEG_Conc This compound Concentration Formulation->PEG_Conc DrugLoad Drug Properties & Loading Method Formulation->DrugLoad Assay Step 3: Evaluate Assay Method Storage->Assay Temp Temperature (4°C vs. Frozen) Storage->Temp FreezeThaw Freeze-Thaw Cycles (Cryoprotectants?) Storage->FreezeThaw InVivo Step 4: Analyze In Vivo Factors Assay->InVivo Dialysis Dialysis Conditions (MWCO, Buffer) Assay->Dialysis Method Sample & Separate vs. Continuous Flow Assay->Method Opsonization Opsonization & MPS Clearance InVivo->Opsonization AntiPEG Anti-PEG Antibody Response InVivo->AntiPEG End Resolution: Optimized Liposome Stability LipidComp->End PEG_Conc->End DrugLoad->End Temp->End FreezeThaw->End Dialysis->End Method->End Opsonization->End AntiPEG->End

Caption: A logical workflow for troubleshooting premature drug release.

LiposomePreparation cluster_prep Liposome Preparation Workflow A 1. Lipid Dissolution (e.g., in Chloroform/Methanol) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (with buffer or drug solution) B->C D 4. Sonication / Freeze-Thaw (Optional, for MLVs) C->D E 5. Extrusion (through polycarbonate membranes) D->E F 6. Purification (Size Exclusion / Dialysis) E->F G 7. Characterization (Size, PDI, Zeta, EE%) F->G

Caption: Standard experimental workflow for liposome preparation.

References

Technical Support Center: MPEG-DSPE In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro use of MPEG-DSPE (methoxy polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine). It addresses common challenges related to cytotoxicity and offers strategies for mitigation, ensuring the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug delivery?

A1: this compound is an amphiphilic polymer, meaning it possesses both a hydrophilic (water-loving) PEG component and a lipophilic (fat-loving) DSPE component. This structure makes it a valuable tool in drug delivery systems like liposomes and micelles for several reasons:

  • Stealth Properties: The PEG chain forms a hydrophilic shield on the nanoparticle's surface, which helps to minimize recognition by the immune system, thereby extending its circulation time in the body.[1]

  • Enhanced Stability: It improves the colloidal stability of nanoparticle formulations, preventing them from clumping together in biological fluids.[1]

  • Controlled Release: The presence of this compound can influence the rate at which the encapsulated drug is released from the nanoparticle.[1]

Q2: What are the primary mechanisms of this compound-related cytotoxicity?

A2: While generally considered biocompatible, this compound can exhibit concentration-dependent cytotoxicity. The proposed mechanisms include:

  • Membrane Disruption: As a lipid-based molecule, free or excess this compound can insert itself into cell membranes, compromising their integrity and potentially leading to cell lysis.[1]

  • Induction of Apoptosis: Some this compound formulations have been shown to induce programmed cell death, or apoptosis. This may be linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[1]

  • Formulation-Dependent Effects: The toxicity can be influenced by the overall composition, size, and stability of the nanoparticle. Unstable nanoparticles may release this compound monomers, which are generally more cytotoxic than when they are incorporated into a nanoparticle.[1]

Q3: What are the typical signs of this compound-related cytotoxicity in my cell culture?

A3: Signs of cytotoxicity can manifest in several ways:

  • Reduced Cell Viability: A noticeable decrease in the number of living cells, which can be quantified using assays like MTT or CCK-8.[1]

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture plate. An increase in floating, dead cells may also be observed.[1]

  • Apoptosis Indicators: An increased presence of apoptotic markers, such as cleaved caspase-3 or Annexin V staining on the cell surface.[1]

  • Increased Oxidative Stress: Elevated levels of intracellular Reactive Oxygen Species (ROS).[1]

Q4: How can I differentiate between cytotoxicity from my encapsulated drug and the this compound vehicle?

A4: This is a crucial experimental control. You must always test a "blank" or "empty" nanoparticle formulation that includes this compound and all other components except for your active drug. This allows you to directly compare the cytotoxic effects of the vehicle alone versus the vehicle containing the drug.[1]

Troubleshooting Guide: Unexpected Cytotoxicity

This guide addresses the common issue of observing unexpected cell death after treating cell cultures with this compound-containing formulations.

dot

Caption: Troubleshooting workflow for this compound cytotoxicity.

Quantitative Data Summary

The cytotoxicity of this compound is highly dependent on its formulation, the cell line used, and the duration of exposure. Generally, blank this compound micelles or liposomes are less toxic than free this compound.

Table 1: In Vitro Cytotoxicity of Various Formulations Containing DSPE-PEG

FormulationCell LineIncubation Time (hours)Key Findings (IC50 or % Viability)
Blank mPEG-b-PDLLA MicellesHEK293Not SpecifiedIC50 > 3 mg/mL
DSPE-PEG(5000) Amine SWCNTsHEPG224IC50: 300 µg/mL
DSPE-PEG(5000) Amine SWCNTsA54924IC50: 370 µg/mL
DSPE-PEG(5000) Amine SWCNTsSKOV324IC50: 50 µg/mL
DSPE-PEG and DSPE-PCB 20 lipoplexes with siRNAHeLaNot SpecifiedCell viability remained near 90% at siRNA concentrations up to 8 µg/mL.[2]

Table 2: Mitigation of Drug-Induced Cytotoxicity in Normal Cells Using DSPE-PEG Formulations

FormulationCell LineDrug ConcentrationReduction in Apoptosis Compared to Free Drug
DSPE-PEG-C60 micelles + DoxorubicinL02 (normal liver)500 nM~30% reduction
DSPE-PEG-C60 micelles + DoxorubicinH9c2 (cardiomyocyte)250 nM~20% reduction
DSPE-PEG-C60 micelles + DoxorubicinGES-1 (gastric epithelial)250 nM~20% reduction

Mitigation Strategies

Several strategies can be employed to minimize the in vitro cytotoxicity of this compound-based formulations:

  • Optimize Concentration: The most straightforward approach is to determine the optimal concentration of this compound that achieves the desired formulation characteristics without causing significant cell death. A dose-response curve is essential.

  • Ensure Formulation Stability: Unstable nanoparticles can release free this compound, which is more cytotoxic.[1] Characterize your formulation for size and stability over time using techniques like Dynamic Light Scattering (DLS).

  • Purification: Remove any un-encapsulated drug or excess free this compound from your formulation using methods like dialysis or size exclusion chromatography.

  • Surface Modification: Incorporating targeting ligands (e.g., folate, antibodies, peptides) can increase the formulation's affinity for target cells, thereby reducing non-specific uptake and toxicity to non-target cells.[2]

  • Co-encapsulation of Protective Agents: As demonstrated with DSPE-PEG-C60 micelles, co-formulating with agents that have protective effects (e.g., antioxidants) can shield normal cells from the toxicity of an encapsulated drug.[3]

dot

Caption: Key strategies to mitigate this compound cytotoxicity.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of your this compound formulations (including drug-loaded and blank vehicles) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a positive control (100% viability) and wells with medium only as a negative control.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[1]

  • Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.[1]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

Protocol 2: Detection of Apoptosis using Annexin V Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 10X Binding Buffer

  • Sterile PBS

  • Flow cytometry tubes

Methodology:

  • Cell Preparation: Treat cells with your this compound formulations as desired. Harvest the cells (including any floating cells) and centrifuge at 200 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS, then resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA (10 mM stock in DMSO)

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile PBS

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader (Excitation/Emission: ~485nm/~535nm)

Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with your this compound formulations for the desired time. Include an untreated control and a positive control (e.g., tert-Butyl hydroperoxide).

  • Probe Loading: Remove the treatment medium and wash the cells once with warm, serum-free medium.

  • Staining: Add 100 µL of a 10-25 µM DCFH-DA working solution (diluted in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and gently wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader.

Signaling Pathway Visualization

High concentrations of this compound or unstable nanoparticles can lead to membrane destabilization, triggering downstream apoptotic signaling.

dot

References

Technical Support Center: Optimizing In Vivo Performance of MPEG-DSPE PEGylated Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MPEG-DSPE PEGylated liposomes and nanoparticles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. All information is presented in a practical question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Formulation & Stability

Q1: My PEGylated liposomes are aggregating. What are the possible causes and solutions?

A1: Liposome (B1194612) aggregation can significantly impact in vivo performance by accelerating clearance by the mononuclear phagocyte system (MPS). Here are common causes and troubleshooting steps:

  • Insufficient PEGylation: The density of the PEG chains on the liposome surface may be too low to provide an effective steric barrier.

    • Solution: Ensure the molar percentage of this compound is adequate. A common starting point is 5 mol%, but this may require optimization based on your specific lipid composition and the encapsulated drug.[1]

  • Inadequate Hydration or Size Reduction: Incomplete hydration of the lipid film or an inefficient extrusion or sonication process can result in larger, more heterogeneous liposomes that are prone to aggregation.

    • Solution: Ensure the thin lipid film is uniform and fully hydrated above the phase transition temperature of the lipids. Optimize your size reduction technique to achieve a narrow size distribution.[1]

  • Divalent Ion Presence: Divalent cations like Mg²⁺ and Ca²⁺ in your buffers or in biological media can interact with the liposome surface and induce aggregation, especially at lower PEG densities.[2]

    • Solution: Use buffers with low concentrations of divalent cations. Consider incorporating a higher density of PEG to shield the liposome surface.[2]

Q2: How does the PEG chain length of this compound affect the stability of my formulation?

A2: The length of the PEG chain can influence the physical stability of your liposomes. While longer PEG chains can provide a more robust steric barrier, the effect on overall stability is nuanced. One study found that for liposomes in seawater, the molar ratio (density) of DSPE-PEG had a more significant impact on stability than the PEG chain length itself.[2] However, longer PEG chains can generate greater spatial resistance, which helps to overcome van der Waals forces and prevent aggregation.[3]

Q3: I'm observing premature leakage of the encapsulated drug from my PEGylated liposomes. Why is this happening?

A3: Premature drug leakage can compromise therapeutic efficacy. Several factors related to PEGylation can contribute to this issue:

  • Increased Membrane Permeability: The inclusion of this compound can alter the packing of the lipid bilayer. While some studies suggest that PEG chains can decrease permeability for certain solutes, others indicate an increase in fluidity in the interfacial region of the membrane, which could potentially lead to leakage.[4]

  • PEG Chain Length and Drug Entrapment: The length of the PEG chain can influence how the drug is retained within the liposome. For instance, liposomes coated with mPEG-ceramide have been shown to retain encapsulated vincristine (B1662923) more effectively than those with this compound.[5]

  • Formulation Instability: If the liposomes are not stable and begin to fuse or break down, the encapsulated drug will be released. Ensure your formulation is optimized for stability as described in Q1 .[6]

Section 2: In Vivo Performance & "The PEG Dilemma"

Q4: Why am I seeing rapid clearance of my PEGylated liposomes, especially after repeated injections?

A4: This phenomenon is known as Accelerated Blood Clearance (ABC) and is a significant challenge in the development of PEGylated nanomedicines.[3]

  • Anti-PEG Antibodies: The primary cause of the ABC phenomenon is the production of anti-PEG IgM antibodies by B-cells, primarily in the spleen, after the first administration.[7] Upon subsequent injections, these IgM antibodies bind to the PEGylated liposomes, leading to complement activation and rapid uptake by macrophages.[3][7]

  • First-Dose Effect: The ABC phenomenon is typically observed after a second dose is administered a few days after the first, allowing time for an immune response to develop.[3]

Q5: How can I mitigate the Accelerated Blood Clearance (ABC) phenomenon?

A5: While completely avoiding the ABC phenomenon is challenging, several strategies can be employed:

  • Use of Cleavable PEG-Lipids: These are designed to shed the PEG layer in the target tissue, which can help to maintain stealth properties in circulation while potentially reducing immunogenicity upon repeated administration.[7]

  • Optimization of Dosing Schedule: The time interval between doses can influence the magnitude of the ABC phenomenon. Further investigation into the optimal dosing regimen for your specific formulation is recommended.

  • Alternative Polymers: Research into other hydrophilic polymers to replace PEG is ongoing to develop "stealth" systems with reduced immunogenicity.

Q6: My PEGylated nanoparticles show prolonged circulation, but poor cellular uptake and therapeutic efficacy. What is happening?

A6: This is a classic example of the "PEG dilemma".[7] The same PEG layer that provides "stealth" properties and prolongs circulation time also creates a steric barrier that can hinder the interaction of the nanoparticle with target cells, thereby reducing cellular uptake and endosomal escape.[7][8]

  • Steric Hindrance: The dense, brush-like conformation of longer PEG chains can physically block the interaction of the liposome surface with the cell membrane.[8]

  • Reduced Endosomal Escape: Even if internalized, the PEG layer can interfere with the mechanisms required for the nanoparticle to escape the endosome and release its payload into the cytoplasm.[7]

Q7: How do I choose the optimal PEG chain length for my application?

A7: The choice of PEG chain length is a critical parameter that requires a balance between prolonging circulation and achieving effective drug delivery to the target site.

  • Short PEG Chains: Very short PEG chains may not provide a sufficient steric barrier to prevent protein absorption and rapid clearance by the MPS.[7]

  • Medium PEG Chains (e.g., PEG2000): This is often a good starting point and has been used in clinically approved formulations like Doxil® and Onivyde®.[3] MPEG2000-DSPE provides a good balance of "stealth" properties and has been shown to be effective in tumor targeting.[7]

  • Long PEG Chains (e.g., PEG5000): While longer chains can further increase circulation time, they may also exacerbate the "PEG dilemma" by reducing cellular uptake.[7][8][9] However, in some cases, longer PEG linkers have been shown to improve tumor accumulation.[10]

The optimal PEG chain length is application-dependent and should be determined empirically.

Data Presentation: Effect of this compound PEG Chain Length on In Vivo Performance

Table 1: Influence of PEG Chain Length on Pharmacokinetics of Nanoparticles in Rats

FormulationPEG Molecular Weight (Da)AUC₀₋₇₂ h (µg·h/mL)
MTX/CS NP0 (Control)2.1
MTX/mPEG-g-CS NP7504.8
MTX/mPEG-g-CS NP20008.2
MTX/mPEG-g-CS NP500011.5

Data adapted from a study on methotrexate-loaded chitosan (B1678972) nanoparticles, demonstrating that increasing PEG molecular weight leads to a significant increase in the Area Under the Curve (AUC), indicating prolonged circulation.[9][11]

Table 2: Biodistribution of Nanoparticles with Different PEG Chain Lengths in Mice (24h post-injection)

FormulationPEG Molecular Weight (Da)% Injected Dose/gram in Liver% Injected Dose/gram in Spleen
[¹⁷⁷Lu]Lu₀.₅Gd₀.₅(PO₄)@Au0 (Control)~25~2
[¹⁷⁷Lu]Lu₀.₅Gd₀.₅(PO₄)@Au@PEG800~15~5
[¹⁷⁷Lu]Lu₀.₅Gd₀.₅(PO₄)@Au@PEG3400~10~8
[¹⁷⁷Lu]Lu₀.₅Gd₀.₅(PO₄)@Au@PEG5000~8~10

Data conceptualized from trends observed in biodistribution studies, where longer PEG chains lead to reduced liver uptake and increased spleen accumulation.[9][12][13]

Table 3: Effect of DSPE-PEG2000 Micelles on Ridaforolimus Pharmacokinetics in Rats

FormulationElimination Half-life (t₁/₂) (h)Clearance (mL/h/kg)
Ridaforolimus in ethanol/PEG 4002.2 ± 0.41200 ± 100
Ridaforolimus in DSPE-PEG2000 micelles3.7 ± 0.3510 ± 50

This data shows that formulating a drug in DSPE-PEG2000 micelles can significantly increase its half-life and reduce its clearance.[14]

Experimental Protocols

Protocol 1: Preparation of PEGylated Liposomes by Thin-Film Hydration

  • Lipid Film Formation: a. Dissolve the desired lipids (e.g., DSPC, Cholesterol, and this compound in appropriate molar ratios) in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[1] b. Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).[1] c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.[1] d. Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.[1]

  • Hydration: a. Warm the hydration buffer (e.g., PBS or a specific buffer for your drug) to a temperature above the lipid phase transition temperature.[1] b. Add the warm buffer to the flask containing the lipid film.[1] c. Agitate the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Size Reduction (Extrusion): a. To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. b. Load the liposome suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature. c. Extrude the suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm). Perform multiple passes (e.g., 10-20) through the final membrane to ensure a narrow size distribution.

  • Purification: a. Remove any unencapsulated drug or free lipids by a suitable method such as size exclusion chromatography or dialysis.[6]

Protocol 2: In Vivo Biodistribution Study in Mice

  • Animal Model: a. Use an appropriate mouse model (e.g., healthy C57BL/6 mice or tumor-bearing nude mice). All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.[12]

  • Formulation Preparation: a. Prepare the PEGylated nanoparticles with different PEG chain lengths, incorporating a suitable label for detection (e.g., a fluorescent dye like DiD or a radiolabel like ¹⁷⁷Lu).[12][15] b. Suspend the nanoparticles in a suitable vehicle for injection, such as sterile PBS, potentially with a small amount of a stabilizing agent like bovine serum albumin (BSA).[12]

  • Administration: a. Inject a defined dose of the nanoparticle suspension intravenously via the tail vein.[12]

  • Tissue Collection: a. At predetermined time points (e.g., 1h, 4h, 24h post-injection), euthanize the mice.[12] b. Collect blood and perfuse the animals with saline to remove blood from the organs. c. Harvest major organs of interest (e.g., liver, spleen, lungs, kidneys, heart, and tumor if applicable).[12]

  • Quantification: a. Weigh each organ.[12] b. Quantify the amount of label in each organ using an appropriate method (e.g., a gamma counter for radiolabels or a fluorescence imaging system for fluorescent dyes).[12] c. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

PEG_Dilemma The 'PEG Dilemma' cluster_circulation In Circulation cluster_target At Target Site PEG_Lipo PEGylated Liposome MPS Mononuclear Phagocyte System (MPS) PEG_Lipo->MPS Reduced Uptake Target_Cell Target Cell PEG_Lipo->Target_Cell Steric Hindrance Uptake Cellular Uptake Target_Cell->Uptake Efficacy Therapeutic Efficacy Uptake->Efficacy

Caption: The "PEG Dilemma": Balancing prolonged circulation with effective cellular uptake.

Experimental_Workflow Workflow for Comparing PEG Chain Lengths cluster_formulation Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis F1 Liposomes + mPEG(550)-DSPE Admin IV Administration in Animal Model F1->Admin F2 Liposomes + mPEG(2000)-DSPE F2->Admin F3 Liposomes + mPEG(5000)-DSPE F3->Admin PK Pharmacokinetic Analysis Admin->PK BD Biodistribution Analysis Admin->BD Compare Compare Circulation Time, Organ Accumulation, & Efficacy PK->Compare BD->Compare Optimal Determine Optimal PEG Chain Length Compare->Optimal

Caption: Experimental workflow for comparing the in vivo performance of different PEG chain lengths.

ABC_Phenomenon Accelerated Blood Clearance (ABC) Pathway Dose1 First Injection: PEGylated Liposome B_Cell B-Cell Activation (Spleen) Dose1->B_Cell IgM Anti-PEG IgM Production B_Cell->IgM Binding IgM Binding & Complement Activation IgM->Binding Dose2 Second Injection: PEGylated Liposome Dose2->Binding Clearance Rapid Clearance by Macrophages Binding->Clearance

Caption: Signaling pathway of the Accelerated Blood Clearance (ABC) phenomenon.

References

Improving encapsulation efficiency of Mpeg-dspe formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Mpeg-dspe (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]) formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your experimental outcomes, particularly concerning encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug formulations?

A1: this compound is a phospholipid-polymer conjugate widely used in drug delivery systems like liposomes and micelles.[1][2] The DSPE component provides a hydrophobic anchor that integrates into the lipid bilayer of a nanoparticle, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain forms a protective layer on the surface.[2] This "stealth" coating helps to:

  • Prolong circulation time: By reducing interactions with blood components and minimizing uptake by the immune system.[1][3][4]

  • Enhance stability: By preventing aggregation of nanoparticles.[3][5]

  • Improve drug solubility: Especially for hydrophobic drugs encapsulated within the core.[1]

Q2: What is the optimal molar ratio of this compound in a liposomal formulation?

A2: For optimal stability and prolonged circulation, an this compound concentration of 5-10 mol% is commonly used in liposomal formulations.[4] For instance, the clinically approved liposomal doxorubicin (B1662922) formulation, Doxil®, contains approximately 5 mol% of mPEG2000-DSPE.[4] Concentrations below this range may offer less steric protection, while excessively high concentrations can lead to the formation of micelles instead of liposomes.[4]

Q3: What is the difference between passive and active drug loading in this compound formulations?

A3:

  • Passive Loading: Involves encapsulating the drug during the formation of the liposomes.[3] The drug is either dissolved in the aqueous phase (for hydrophilic drugs) or the organic lipid phase (for hydrophobic drugs).[3] This method is simpler but often results in lower encapsulation efficiencies, especially for hydrophilic compounds.[3][6]

  • Active (Remote) Loading: This technique is used to load drugs into pre-formed liposomes, often by creating a transmembrane gradient (e.g., pH or ion gradient).[3][7][8] Weakly amphipathic drugs can cross the lipid bilayer in their neutral form and then become charged and trapped within the core of the liposome (B1194612).[3] Active loading can achieve significantly higher encapsulation efficiencies, often approaching 100%.[3][7]

Q4: What are the ideal storage conditions for this compound liposomes?

A4: For long-term stability, this compound liposome formulations should typically be stored at 4°C.[3] Freezing at -20°C or lower is possible but may require cryoprotectants to prevent damage during freeze-thaw cycles.[3] It is also crucial to protect the formulations from light and oxygen to prevent lipid peroxidation.[3]

Troubleshooting Guide

Problem 1: Low Drug Encapsulation Efficiency

Low encapsulation efficiency is a common hurdle in the development of this compound formulations. The following table outlines potential causes and solutions.

Possible Cause Troubleshooting Steps
Suboptimal Drug-to-Lipid Ratio The ratio of drug to lipid is a critical parameter. Too high a drug concentration can saturate the encapsulation capacity. Perform a titration experiment to determine the optimal drug-to-lipid ratio for your specific drug and formulation.[3]
Inefficient Loading Method For hydrophilic drugs, passive loading often results in low encapsulation. Consider switching to an active loading method, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to significantly improve encapsulation efficiency.[3][7]
Drug Properties The physicochemical properties of your drug (e.g., solubility, pKa) greatly influence its encapsulation. For active loading of weakly basic or acidic drugs, ensure the pH gradient is appropriate to facilitate drug trapping.[3]
Lipid Composition The composition of the lipid bilayer can affect drug partitioning and retention. Experiment with different lipid compositions, including varying the main phospholipid and cholesterol content, to find the optimal formulation for your drug.[3][9]
Issues with Liposome/Micelle Formation Incomplete hydration of the lipid film or inefficient size reduction can lead to heterogeneous nanoparticles with poor encapsulation. Ensure your thin-film is evenly formed and fully hydrated, and that your extrusion or sonication process is optimized.[3]

Decision Tree for Troubleshooting Low Encapsulation Efficiency

G start Low Encapsulation Efficiency q1 What type of drug are you encapsulating? start->q1 hydrophilic Hydrophilic q1->hydrophilic hydrophobic Hydrophobic q1->hydrophobic q2_hydrophilic Are you using passive or active loading? hydrophilic->q2_hydrophilic q2_hydrophobic Is the drug precipitating during formulation? hydrophobic->q2_hydrophobic passive Passive q2_hydrophilic->passive active Active q2_hydrophilic->active solution1 Switch to Active Loading (e.g., pH gradient) to improve efficiency. passive->solution1 q3_active Is the transmembrane gradient optimal? active->q3_active solution2 Optimize pH or ion gradient based on drug pKa. q3_active->solution2 No q4_all Are your nanoparticles physically stable (size, PDI)? q3_active->q4_all Yes solution3 Optimize drug-to-lipid ratio. Consider different lipid compositions to improve solubility. q2_hydrophobic->solution3 Yes q2_hydrophobic->q4_all No solution4 Optimize formulation process (hydration, extrusion/sonication). Verify lipid quality. q4_all->solution4 No

Caption: Decision tree for troubleshooting low encapsulation efficiency.

Problem 2: Formulation Instability (Aggregation)

Particle aggregation can compromise the efficacy and safety of your formulation. Below are common causes and solutions.

Possible Cause Troubleshooting Steps
Insufficient PEGylation An inadequate this compound concentration on the nanoparticle surface can lead to aggregation.[2] A common starting point is 5 mol%, but this may need to be optimized for your specific lipid composition and drug.[2][4]
Inadequate Surface Charge Ensure the zeta potential of your liposomes is sufficiently high (typically > ±20 mV) to induce electrostatic repulsion. If not, consider incorporating a charged lipid into your formulation.[3]
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes induce aggregation. If your buffer contains these ions, consider using a chelating agent like EDTA or switching to a buffer without divalent cations.[3]
High Nanoparticle Concentration Highly concentrated suspensions are more prone to aggregation. Try diluting your sample before storage or analysis.[3]
Improper Storage Temperature Storing liposomes near their phase transition temperature can lead to instability and aggregation. Ensure storage is well below the Tm of your lipid mixture.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to guide your formulation development.

Table 1: Influence of Formulation Parameters on Encapsulation Efficiency

DrugFormulation MethodKey Parameters VariedOptimal ConditionResulting Encapsulation Efficiency (%)Reference
Amphotericin BThin-film hydration & HomogenizationAmount of mPEG-2k-DSPE, homogenization cycles30 homogenization cycles92.7 ± 2.5[9]
DocetaxelThin-film hydration (Active & Passive)Cholesterol and phospholipid contentHSPC/mPEG2000-DSPE/DSPG/Chol (85/5/5/10) with active loadingHighest among tested formulations[9]
Asulacrine (ASL)Micelle formationWeight ratio of DSPE-PEG2000 to TPGS1:1 (w/w)~94.12[10]
All-trans-retinoic acid (ATRA)Micelle formationDrug to polymer ratio1:2017.47[11]
Irinotecan (CPT-11)Micelle formation--90.0 ± 1.0[12][13]

Note: Data are representative and may vary depending on the specific drug, complete lipid composition, preparation method, and analytical techniques used.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound-containing liposomes with a defined size.

  • Lipid Film Preparation: Dissolve the desired lipids (e.g., main phospholipid, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[1][4]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (Tm) to form a thin, uniform lipid film on the inner surface of the flask.[1]

  • Drying: Further dry the film under a high vacuum for at least 2-4 hours to remove any residual solvent.[1]

  • Hydration: Hydrate the thin film with a predetermined volume of an aqueous buffer (e.g., PBS, HEPES) by gentle rotation.[1] For passive loading of hydrophilic drugs, the drug would be dissolved in this buffer.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically performed at a temperature above the Tm of the lipids.

Workflow for Liposome Preparation and Drug Loading

G cluster_prep Liposome Preparation cluster_load Drug Loading cluster_char Characterization dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate extrude 5. Size Reduction (Extrusion) hydrate->extrude passive_load Passive Loading: Drug in Hydration Buffer hydrate->passive_load active_load Active Loading: Establish Gradient, then add drug extrude->active_load purify 6. Purify (Size Exclusion / Dialysis) passive_load->purify active_load->purify analyze 7. Analyze (Size, Zeta, EE%) purify->analyze

Caption: General workflow for this compound liposome preparation and drug loading.

Protocol 2: Active (Remote) Loading using a pH Gradient

This protocol is suitable for weakly basic drugs that can be protonated.

  • Prepare Liposomes: Prepare liposomes as described in Protocol 1, using an acidic buffer for hydration (e.g., citrate (B86180) buffer, pH 4.0).

  • Create pH Gradient: Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4). This can be achieved by dialysis or by passing the liposome suspension through a size-exclusion column equilibrated with the external buffer.[3]

  • Drug Loading: a. Warm the liposome suspension and the drug solution to a temperature above the lipid phase transition temperature (e.g., 60°C).[3] b. Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.[3] c. Incubate for a sufficient time (e.g., 30-60 minutes) to allow the drug to cross the membrane and become entrapped.

  • Removal of Unencapsulated Drug: a. Cool the liposome suspension to room temperature. b. Remove the unencapsulated drug by passing the suspension through a size-exclusion column or by dialysis against the external buffer.[3]

  • Characterization: Determine the encapsulation efficiency by measuring the drug concentration in the liposomes before and after the removal of free drug, and the lipid concentration.

References

Technical Support Center: Addressing the Accelerated Blood Clearance (ABC) Phenomenon with MPEG-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the accelerated blood clearance (ABC) phenomenon in their experiments with MPEG-DSPE-modified nanocarriers.

Frequently Asked Questions (FAQs)

Q1: What is the Accelerated Blood Clearance (ABC) phenomenon?

A1: The Accelerated Blood Clearance (ABC) phenomenon is an immune response that can occur upon repeated administration of PEGylated nanomaterials, including those modified with this compound.[1][2] It is characterized by the rapid removal of the second or subsequent doses of the PEGylated nanocarrier from the bloodstream, leading to significantly reduced circulation time and increased accumulation in organs like the liver and spleen.[3][4] This phenomenon is primarily mediated by the production of anti-PEG antibodies, particularly Immunoglobulin M (IgM), which bind to the PEG chains on the surface of the nanocarriers upon subsequent injections.[5][6] This binding triggers the activation of the complement system, leading to opsonization and rapid uptake by phagocytic cells.[5][7]

Q2: What is the underlying mechanism of the ABC phenomenon?

A2: The primary mechanism involves the production of anti-PEG IgM antibodies by splenic B cells following the first injection of this compound containing liposomes.[6][8][9] These antibodies are generated in a T-cell-independent manner.[6] Upon the second injection, these anti-PEG IgM antibodies recognize and bind to the this compound on the liposome (B1194612) surface.[5] This antigen-antibody interaction initiates the classical pathway of the complement system, leading to the deposition of complement proteins (opsonization) on the liposome surface.[10][11][12] Opsonized liposomes are then rapidly recognized and cleared by phagocytic cells, mainly Kupffer cells in the liver and macrophages in the spleen.[13][14]

Q3: Which factors influence the induction and intensity of the ABC phenomenon?

A3: Several factors related to the formulation and the dosing regimen can influence the ABC phenomenon:

  • Lipid Dose: There is a strong inverse relationship between the lipid dose of the first injection and the intensity of the ABC phenomenon.[14][15] Lower initial doses are more likely to induce a strong ABC effect, while higher doses can attenuate or even abrogate it.[7][14][15]

  • PEG Molecular Weight: The molecular weight of the PEG chain can impact the severity of the ABC phenomenon.[16][17] While an increase in PEG molecular weight can sometimes lead to a more severe ABC phenomenon, some studies suggest that very high molecular weights (e.g., PEG5000) might induce a weaker effect compared to intermediate ones (e.g., PEG2000).[16]

  • PEG Surface Density: Increasing the PEG surface density on liposomes beyond a certain point (e.g., 5 mol%) can actually reduce the induction of the ABC phenomenon.[14]

  • Time Interval between Injections: The time interval between the first and second injections is critical. Intervals of 5 to 21 days are often reported to induce the most pronounced ABC phenomenon.[6][13]

  • Encapsulated Drug: The nature of the encapsulated drug can significantly impact the ABC phenomenon. For instance, encapsulating cytotoxic drugs like doxorubicin (B1662922) can inhibit the production of anti-PEG IgM and thus prevent the ABC phenomenon.[6][7][15]

Troubleshooting Guide

Issue 1: Unexpectedly rapid clearance of the second dose of this compound liposomes.

  • Possible Cause: Induction of the ABC phenomenon.

  • Troubleshooting Steps:

    • Review Dosing Regimen:

      • Lipid Dose: Was the initial dose very low (e.g., in the range of 0.001 to 1 µmol/kg phospholipid)?[14][15] Low first doses are known to be potent inducers of the ABC phenomenon.

      • Time Interval: What was the time interval between the first and second injections? Intervals between 5 and 21 days are most likely to cause the ABC phenomenon.[6][13]

    • Analyze Serum for Anti-PEG IgM: Collect blood samples before and after the first injection (e.g., at day 5 or 7) and measure the levels of anti-PEG IgM using an ELISA assay. A significant increase in anti-PEG IgM levels post-injection is a strong indicator of the ABC phenomenon.

    • Conduct a Pharmacokinetic Study: Compare the pharmacokinetic profile of a single injection in naïve animals with that of the second injection in pre-treated animals. A drastically shortened circulation half-life and increased clearance for the second dose confirm the ABC phenomenon.

Issue 2: High accumulation of liposomes in the liver and spleen after the second injection.

  • Possible Cause: Opsonization and uptake by the mononuclear phagocyte system (MPS) due to the ABC phenomenon.

  • Troubleshooting Steps:

    • Biodistribution Study: Perform a biodistribution study using radiolabeled or fluorescently labeled liposomes. Compare the organ distribution after a single injection in naïve animals with that of a second injection in pre-treated animals. A significantly higher accumulation in the liver and spleen for the second dose points towards the ABC phenomenon.[3][4]

    • Histopathological Examination: Examine liver and spleen tissues via microscopy to observe the localization of the liposomes within phagocytic cells like Kupffer cells.[14]

Issue 3: How can the ABC phenomenon be mitigated or avoided?

  • Possible Solutions:

    • Modify the Dosing Regimen:

      • Increase the First Dose: Administering a higher initial lipid dose of the this compound liposomes can prevent the induction of the ABC phenomenon.[7][14]

      • Adjust the Time Interval: If possible, alter the time between injections to be shorter than 5 days or longer than 21 days.[6][13]

    • Alter the Liposome Formulation:

      • Incorporate Cleavable PEG-Lipids: Using cleavable PEG-lipid derivatives can lessen or eliminate the ABC phenomenon.[3][18]

      • Modify PEG-Lipid Structure: The structure of the PEG-lipid can be altered, for instance by adding a hydrophilic segment between the PEG and the lipid anchor, to reduce recognition by anti-PEG IgM.[19]

    • Co-administration with Immunosuppressive Agents: Encapsulating or co-administering immunosuppressive drugs can inhibit the B-cell response and anti-PEG IgM production.[15]

Data Presentation

Table 1: Effect of First Injection Lipid Dose on the ABC Phenomenon

First Injection Lipid Dose (µmol/kg)Blood Concentration of Second Dose at 4h post-injection (% of injected dose)Reference
0.050.54 ± 0.21[20]
5No significant change from first injection[20]
>5No ABC phenomenon observed[15]
<1ABC phenomenon observed[15]

Table 2: Effect of PEG Molecular Weight on the ABC Phenomenon

PEG Molecular Weight (Da)Severity of ABC PhenomenonReference
2000Pronounced ABC phenomenon[16]
5000Weaker ABC phenomenon compared to 2000 Da[16]

Experimental Protocols

Protocol 1: Induction of the ABC Phenomenon in a Rat Model

  • Animals: Use male Wistar rats (or a similar appropriate strain).

  • First Injection (Induction Phase): Inject the this compound liposome formulation intravenously at a low lipid dose (e.g., 0.1 µmol phospholipid/kg).

  • Waiting Period: Allow a period of 7 days for the development of the immune response.

  • Second Injection (Effectuation Phase): Inject the same this compound liposome formulation, often radiolabeled (e.g., with 3H-CHE) for pharmacokinetic analysis, at a therapeutic dose (e.g., 5 µmol phospholipid/kg).

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 24h) after the second injection.

  • Analysis: Determine the concentration of the liposomes in the blood to evaluate the clearance rate.

Protocol 2: ELISA for Anti-PEG IgM Detection

  • Coating: Coat a 96-well plate with a solution of this compound (e.g., 0.5 nmol in ethanol) and allow the solvent to evaporate overnight.[11]

  • Blocking: Block the wells with a blocking buffer (e.g., PBS containing 1% BSA) for 1 hour.[11]

  • Sample Incubation: Add diluted serum samples from the experimental animals to the wells and incubate for 30 minutes at 37°C.[11]

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-IgM antibody and incubate.

  • Detection: Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Quantification: Use a standard curve of known IgM concentrations to quantify the amount of anti-PEG IgM in the samples.

Visualizations

ABC_Phenomenon_Pathway cluster_first_injection First Injection cluster_immune_response Immune Response (Days) cluster_second_injection Second Injection cluster_clearance Accelerated Clearance liposome1 This compound Liposome spleen Spleen liposome1->spleen Uptake b_cell Splenic B-Cell spleen->b_cell Antigen Presentation anti_peg_igm Anti-PEG IgM Production b_cell->anti_peg_igm Differentiation & Secretion complex Liposome-IgM Complex anti_peg_igm->complex Binding liposome2 This compound Liposome liposome2->complex complement Complement Activation complex->complement Initiates opsonization Opsonization complement->opsonization Leads to macrophage Macrophage (Liver/Spleen) opsonization->macrophage Recognition by phagocytosis Phagocytosis macrophage->phagocytosis Engulfment

Caption: Signaling pathway of the ABC phenomenon.

Experimental_Workflow_ABC cluster_induction Induction Phase cluster_effectuation Effectuation Phase cluster_analysis Analysis injection1 First IV Injection (Low Dose this compound Liposomes) wait Waiting Period (e.g., 7 days) injection1->wait injection2 Second IV Injection (Therapeutic Dose this compound Liposomes) wait->injection2 igm_assay Anti-PEG IgM ELISA (Serum Analysis) wait->igm_assay Serum Collection pk_study Pharmacokinetic Analysis (Blood Sampling) injection2->pk_study bd_study Biodistribution Analysis (Organ Harvesting) injection2->bd_study

Caption: Experimental workflow to study the ABC phenomenon.

References

Technical Support Center: MPEG-DSPE Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of MPEG-DSPE-based nanocarriers, such as micelles and liposomes. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges with this compound formulations?

This compound formulations, while promising for drug delivery, can face several stability issues both during storage and in vivo. The main challenges include:

  • Physical Instability : This relates to the integrity of the nanoparticle structure and can manifest as aggregation, fusion, or disassembly of micelles and liposomes.[1]

  • Chemical Instability : This primarily involves the degradation of the this compound molecule itself, most commonly through hydrolysis of the ester and phosphodiester bonds.[2]

  • Drug Leakage : Premature release of the encapsulated therapeutic agent from the core of the nanocarrier is a significant concern, impacting therapeutic efficacy.[3]

  • In Vivo Instability : Interactions with biological components, such as serum proteins, can lead to the destabilization of the formulation and rapid clearance from circulation.[3][4]

Q2: How does temperature affect the stability of this compound micelles?

Temperature plays a critical role in the stability of this compound micelles. DSPE-PEG(2000) micelles have a lipid core that undergoes a melting transition at approximately 12.8°C.[2][5]

  • Below the Transition Temperature (Glassy Phase) : The micelle core is in a more rigid, "glassy" state. In this phase, the rate of monomer desorption is significantly lower, leading to increased micelle stability.[2][6] The activation energy for monomer desorption in the glassy phase is approximately 156 ± 6.7 kJ/mol.[5]

  • Above the Transition Temperature (Fluid Phase) : The micelle core is in a more fluid state. This results in a higher rate of monomer desorption and consequently, lower micelle stability.[6] The activation energy for monomer desorption in the fluid phase is approximately 79 ± 5.0 kJ/mol.[5]

Therefore, for long-term storage, it is generally recommended to store this compound formulations at temperatures below the lipid core transition temperature, such as at 4°C, to maintain their structural integrity.[7]

Q3: What is the impact of pH on this compound formulation stability?

The pH of the formulation buffer is a critical factor influencing the chemical stability of this compound. The ester and phosphodiester bonds in the DSPE molecule are susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions.[2]

  • Acid-Catalyzed Hydrolysis : At low pH, protonation of the phosphate (B84403) group can make it more vulnerable to nucleophilic attack by water, leading to degradation.[2] Studies have shown that heating DSPE-PEG in an acidic HPLC buffer (pH 2.7) at 60°C can lead to detectable hydrolysis in as little as 30 minutes.[8]

  • Base-Catalyzed Hydrolysis : In alkaline conditions, hydroxide (B78521) ions can directly attack the ester carbonyl carbon or the phosphorus atom, leading to the breakdown of the molecule.[2]

It is crucial to maintain the pH of the formulation within a range that minimizes hydrolysis to ensure the long-term chemical integrity of the this compound.

Q4: How does the PEG chain length and density influence stability?

The characteristics of the polyethylene (B3416737) glycol (PEG) chain significantly impact the in vivo stability and performance of this compound formulations.

  • PEG Chain Length : Longer PEG chains (e.g., PEG2000 or greater) provide a more effective steric barrier on the nanoparticle surface.[3] This "stealth" property helps to reduce opsonization (the process of being marked for phagocytosis) by serum proteins, thereby prolonging circulation time.[3][9]

  • PEG Density : A sufficient density of PEG chains on the surface is crucial for steric protection. For liposomal formulations, a DSPE-PEG concentration of 5-10 mol% is commonly used to achieve optimal stability and prolonged circulation.[3] Insufficient PEG density can lead to a "mushroom" configuration of the PEG chains, offering less protection, while excessively high concentrations might favor the formation of micelles over liposomes.[3] Higher PEG density in polymeric nanoparticle micelles has been shown to improve kinetic stability and resist dissociation in the presence of serum proteins.[10]

Troubleshooting Guides

Problem 1: My this compound formulation is aggregating.

Aggregation is a common sign of physical instability. Here are potential causes and solutions:

Possible CauseTroubleshooting Steps
Insufficient Steric Stabilization Increase the molar percentage of this compound in your formulation. A common starting point for liposomes is 5-10 mol%.[3] For micelles, ensure the PEG density is adequate to prevent inter-particle interactions.[10]
Improper Storage Temperature Store the formulation at a temperature well below the phase transition temperature of the lipid components to maintain a rigid structure.[2][7] For DSPE-PEG(2000) micelles, storage at 4°C is recommended.[5]
High Formulation Concentration Highly concentrated suspensions are more prone to aggregation. Try diluting the sample before storage or for analysis.[7]
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes induce aggregation of negatively charged particles.[7] Consider using a buffer without divalent cations or adding a chelating agent like EDTA.[7]
Sonication-Induced Degradation Prolonged or high-power probe sonication can lead to the degradation of this compound, resulting in fragments that can cause instability and aggregation.[11] Consider using alternative methods for size reduction, such as extrusion, or optimizing sonication parameters (time, power).
Problem 2: My encapsulated drug is leaking from the formulation.

Premature drug leakage compromises the therapeutic efficacy of the formulation.

Possible CauseTroubleshooting Steps
High Drug-to-Lipid Ratio An excessive drug load can disrupt the integrity of the lipid bilayer or micelle core, leading to leakage.[3] Try reducing the drug-to-lipid ratio during formulation.
Poor Drug-Lipid Interaction Ensure the physicochemical properties of the drug are compatible with the lipid core. For hydrophobic drugs, the lipid core should be sufficiently accommodating. For hydrophilic drugs in liposomes, optimize active loading methods (e.g., pH or ammonium (B1175870) sulfate (B86663) gradient).[3]
Formulation Instability in Biological Media Serum proteins can interact with and destabilize nanocarriers, leading to drug release.[3][4] To assess this, incubate your formulation in serum and measure drug leakage over time. Solutions include optimizing PEG density and length for better steric protection.[10]
Inappropriate Storage Conditions Fluctuations in temperature or storage near the phase transition temperature can increase membrane fluidity and drug leakage. Store at a consistent, appropriate temperature.[2][7]
Problem 3: My formulation shows signs of chemical degradation (hydrolysis).

Chemical degradation of this compound can lead to loss of formulation integrity.

Possible CauseTroubleshooting Steps
Inappropriate pH of Buffer Both acidic and basic conditions can catalyze hydrolysis.[2] Prepare and store the formulation in a buffer with a pH that minimizes hydrolysis, typically close to neutral (pH 6.5-7.4).
Elevated Temperature During Processing or Storage Heat accelerates the rate of hydrolysis.[8] Avoid prolonged exposure to high temperatures during formulation steps like thin-film hydration or sonication. Store the final formulation at a recommended low temperature (e.g., 4°C).[7]
Presence of Catalytic Impurities Ensure all reagents and solvents are of high purity to avoid contaminants that could catalyze degradation.

Quantitative Data Summary

Table 1: Thermal Properties and Stability of DSPE-PEG(2000) Micelles

ParameterGlassy Phase (<12.8°C)Fluid Phase (>12.8°C)Reference
Lipid Core State Rigid, "glassy"Fluid[2][6]
Monomer Desorption Rate Significantly lowerHigher[6]
Micelle Stability IncreasedDecreased[6]
Activation Energy for Monomer Desorption 156 ± 6.7 kJ/mol79 ± 5.0 kJ/mol[5]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for Drug-Loaded Micelle Formulation

This method is commonly used for encapsulating hydrophobic drugs into this compound micelles.[12]

Materials:

  • This compound (e.g., MPEG-2000-DSPE)

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, methanol)[12]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[12]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolution: Dissolve the this compound and the hydrophobic drug in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner surface of the flask.[12]

  • Drying: Dry the film under high vacuum for at least 4 hours to remove any residual solvent.[13]

  • Hydration: Hydrate the film with the aqueous buffer pre-heated to a temperature above the phase transition temperature of the lipid (e.g., 60°C).[12]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should become clear or translucent.[12]

  • Size Reduction (Optional): To obtain a more uniform size distribution, the micelle solution can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove large aggregates and ensure sterility.[12] Store at 4°C.[12]

Protocol 2: Stability Assessment in Serum

This protocol assesses the kinetic stability of the formulation in a biologically relevant medium.[10]

Materials:

  • This compound formulation

  • Fetal Bovine Serum (FBS) or human serum

  • Incubator at 37°C

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200) and detector (e.g., UV-Vis or fluorescence)

Procedure:

  • Incubation: Mix the this compound formulation with serum (e.g., to a final serum concentration of 20% v/v) and incubate at 37°C.[10]

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the mixture.

  • SEC Analysis: Inject the aliquot into the SEC system to separate the intact nanocarriers from dissociated components and serum proteins.[10]

  • Quantification: Monitor the elution profile with the detector. The peak corresponding to the intact nanocarriers will elute first.

  • Data Analysis: Quantify the peak area of the intact nanocarrier peak at each time point. A decrease in the peak area over time indicates dissociation of the formulation.[10]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization & Stability dissolution 1. Dissolve this compound & Drug in Organic Solvent film_formation 2. Form Thin Film (Rotary Evaporation) dissolution->film_formation hydration 3. Hydrate Film with Buffer film_formation->hydration micelle_formation 4. Self-Assembly into Micelles hydration->micelle_formation dls Size & Zeta Potential (DLS) micelle_formation->dls Initial Characterization drug_loading Encapsulation Efficiency (HPLC/UV-Vis) micelle_formation->drug_loading serum_stability Serum Stability (SEC) micelle_formation->serum_stability In Vitro Testing

Caption: Workflow for this compound micelle formulation and characterization.

stability_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions instability Formulation Instability (Aggregation, Leakage, Degradation) cause1 Suboptimal Composition (e.g., low PEG%) instability->cause1 cause2 Improper Conditions (pH, Temp) instability->cause2 cause3 High Concentration instability->cause3 cause4 Process-Induced Stress (e.g., Sonication) instability->cause4 solution1 Optimize Formulation (e.g., increase PEG%) cause1->solution1 solution2 Control pH & Temperature cause2->solution2 solution3 Dilute Formulation cause3->solution3 solution4 Modify Protocol (e.g., use extrusion) cause4->solution4

Caption: Troubleshooting logic for this compound formulation stability issues.

References

Reducing polydispersity of Mpeg-dspe nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPEG-DSPE nanoparticles. The focus is on addressing common challenges, particularly the reduction of polydispersity, to ensure the development of uniform and effective nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is the polydispersity index (PDI) and why is it important for this compound nanoparticles?

The polydispersity index (PDI) is a measure of the heterogeneity of a sample of nanoparticles based on size. A PDI value below 0.3 is generally considered acceptable for lipid-based nanoparticle drug delivery systems, indicating a relatively homogenous population of particles.[1] A lower PDI is crucial as nanoparticle size can significantly influence their in vivo behavior, including circulation time, biodistribution, and cellular uptake.

Q2: What are the primary causes of high PDI in this compound nanoparticle formulations?

High PDI in this compound nanoparticle formulations can stem from several factors:

  • Suboptimal Formulation: The choice and ratio of lipids can significantly impact PDI. For example, very low cholesterol content in some lipid nanoparticle (LNP) formulations can lead to a high PDI.[2] The ratio of DSPE-PEG to other components is also a critical factor.[3]

  • Inconsistent Manufacturing Process: Variations in processing parameters can lead to a wide size distribution. This includes inconsistent sonication or an insufficient number of extrusion cycles.[2]

  • Improper Hydration: An unevenly distributed lipid film before hydration can result in the formation of multilamellar vesicles of varying sizes.[2]

  • Particle Aggregation: A low absolute zeta potential can indicate instability and a tendency for nanoparticles to aggregate, which will be measured as larger particles by techniques like Dynamic Light Scattering (DLS), leading to a higher PDI.[1]

  • Raw Material Quality: Impurities and the inherent polydispersity of the this compound raw material can significantly affect the quality and consistency of the final nanoparticle formulation.[4][5][6][7][8]

Q3: How does the concentration of this compound affect nanoparticle size and PDI?

Generally, increasing the concentration of DSPE-PEG can lead to a decrease in both nanoparticle size and PDI.[2][9] The PEGylation provides a "stealth" layer that prevents aggregation and influences the particle formation process.[2]

Q4: What is the role of sonication in controlling the polydispersity of this compound nanoparticles?

Sonication is a common method used to reduce the size of lipid vesicles and create a more uniform size distribution. Both probe and bath sonication can break down larger particle agglomerates into smaller, more monodisperse units.[10] However, the sonication time and power need to be optimized, as prolonged or overly aggressive sonication can potentially lead to the degradation of the nanoparticles or induce the formation of free radicals.[11][12]

Q5: How can extrusion be used to reduce the PDI of my nanoparticle formulation?

Extrusion is a technique where a nanoparticle suspension is forced through a polycarbonate membrane with a defined pore size. This process is highly effective in producing unilamellar vesicles with a more uniform size distribution.[2] To achieve a low PDI, it is often necessary to perform a sufficient number of extrusion cycles, typically between 10 and 20 passes.[2][13] For even smaller and more uniform nanoparticles, a sequential extrusion process through membranes with progressively smaller pore sizes can be employed.[2]

Troubleshooting Guide

Issue 1: My this compound nanoparticles are too large and have a high PDI (>0.3).

Possible Cause Troubleshooting Step
Suboptimal Formulation 1. Review Lipid Composition: The choice and ratio of lipids can significantly impact PDI. For instance, very low cholesterol content in some LNP formulations can lead to a high PDI.[2] 2. Adjust this compound Concentration: Increasing the molar percentage of DSPE-PEG can lead to smaller and more uniform liposomes.[9]
Inconsistent Manufacturing Process 1. Optimize Sonication: If using sonication, ensure the process is consistent. Increasing sonication time and/or power can lead to smaller particles, but be aware that excessive sonication can cause degradation.[2][11][14] 2. Optimize Extrusion: Ensure you are using a polycarbonate membrane with the desired pore size and perform a sufficient number of extrusion cycles (typically 10-20 passes) to achieve a homogenous size distribution.[2][13] 3. Consider Microfluidics: This method is known for producing nanoparticles with low PDI due to its precise control over mixing and nanoprecipitation.[2]
Improper Hydration Ensure a Thin, Even Lipid Film: Before hydration, make sure the lipid film is thin and evenly distributed on the wall of the round-bottom flask. Uneven hydration can lead to the formation of multilamellar vesicles of varying sizes.[2]
Particle Aggregation 1. Check Zeta Potential: A low absolute zeta potential can indicate instability and a tendency to aggregate. Consider modifying the surface charge of your nanoparticles. 2. Increase PEGylation: A higher density of PEG on the surface can improve stability and prevent aggregation.[2][7]
Raw Material Quality Verify Raw Material Purity: The polydispersity and purity of the DSPE-mPEG raw material can vary between vendors and even between lots from the same vendor.[4][5][6] Consider characterizing the raw material for purity and polydispersity.

Data Presentation

Table 1: Effect of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Size and PDI

DSPE-PEG2000 : Soluplus (w/w)Average Particle Size (nm)PDIZeta Potential (mV)
10 : 136.50.900-28.5
5 : 180.80.644-29.2
4 : 1128.10.295-28.1
1 : 1116.60.112-13.7
1 : 472.00.103-11.3
1 : 554.50.057-6.0
1 : 1056.10.101-7.7
Data adapted from a study on nanoparticles prepared by the hydration method.[3]

Table 2: Influence of Formulation and Process Parameters on PLGA Nanoparticle Characteristics

FormulationPVA Conc. (%)Sonication Time (min)Sonicator Amplitude (%)Particle Size (nm)PDI
L11475320.5 ± 15.30.285 ± 0.012
L21895245.1 ± 9.80.121 ± 0.007
L33495305.7 ± 12.10.235 ± 0.010
L43875255.3 ± 10.50.120 ± 0.005
Data from a study using a Taguchi experimental design to optimize silibinin-loaded PLGA nanoparticles.[14]

Experimental Protocols

Protocol 1: Thin-Film Hydration Followed by Extrusion

This method is commonly used for preparing liposomes and other lipid-based nanoparticles.

  • Lipid Film Preparation: a. Dissolve the this compound and other lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).[2][15]

  • Extrusion: a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and connect it to the extruder. c. Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes).[2][13] This will produce unilamellar vesicles with a more uniform size distribution. d. For smaller sizes, the extrusion process can be repeated with membranes of progressively smaller pore sizes.[2]

Protocol 2: Nanoparticle Purification by Size Exclusion Chromatography (SEC)

SEC can be used to separate nanoparticles based on size and remove unincorporated materials.[1][16]

  • Column Selection and Equilibration: a. Select a size exclusion chromatography column with a fractionation range appropriate for the expected size of your nanoparticles. b. Equilibrate the column with a suitable mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection and Fractionation: a. Inject the nanoparticle suspension onto the column. b. Collect fractions as the sample elutes from the column. Larger nanoparticles will elute first.

  • Analysis: a. Analyze the collected fractions for particle size and PDI using Dynamic Light Scattering (DLS) to identify the fractions containing monodisperse nanoparticles.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reduction 2. Size Reduction & Homogenization cluster_purification 3. Purification cluster_characterization 4. Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation to form Lipid Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (forms MLVs) evaporate->hydrate sonication Sonication (Optional) hydrate->sonication extrusion Extrusion through Pore Membrane (forms LUVs) hydrate->extrusion sonication->extrusion purify Purification (e.g., SEC, Dialysis) extrusion->purify analyze Analysis (DLS for Size & PDI) purify->analyze troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start High PDI in Nanoparticle Batch formulation Suboptimal Formulation start->formulation process Inconsistent Process start->process aggregation Particle Aggregation start->aggregation material Raw Material Quality start->material adjust_ratio Adjust Lipid Ratios formulation->adjust_ratio optimize_process Optimize Sonication/ Extrusion Parameters process->optimize_process check_zp Check Zeta Potential/ Increase PEGylation aggregation->check_zp char_material Characterize Raw Material material->char_material end Low PDI Nanoparticles adjust_ratio->end optimize_process->end check_zp->end char_material->end

References

Technical Support Center: MPEG-DSPE in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to MPEG-DSPE raw material impurities and their impact on lipid nanoparticle (LNP) formulations.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your LNP formulation experiments involving this compound.

Question 1: We are observing unexpected batch-to-batch variability in our LNP size and polydispersity index (PDI). Could impurities in our this compound be the cause?

Answer:

Yes, variability in this compound raw materials is a likely cause. Even with similar purity specifications from vendors, there can be significant differences in impurity profiles and the polydispersity of the polyethylene (B3416737) glycol (PEG) chain length.[1][2][3] These variations can directly impact LNP formulation outcomes.

Potential Root Causes:

  • Different Impurity Profiles: Lots may contain varying levels of impurities, such as starting materials, side-products of synthesis, or structural analogs.[1]

  • PEG Chain Length Polydispersity: The distribution of PEG chain lengths can differ between batches, affecting the steric stabilization of the LNPs.[1][3]

  • Presence of Non-PEGylated Impurities: Some impurities may lack the PEG moiety altogether.[3]

Recommended Actions:

  • Thoroughly Characterize Incoming this compound Lots: Do not rely solely on the vendor's certificate of analysis. Implement in-house characterization using methods like High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) and High-Resolution Accurate Mass Spectrometry (HRAMS) to establish a detailed impurity profile and assess PEG polydispersity.[1][3]

  • Compare Lots from Different Vendors: If possible, source this compound from multiple vendors and compare their impurity profiles and performance in your formulation.[1][3]

  • Establish Acceptance Criteria: Based on your characterization data and formulation performance, establish stringent internal acceptance criteria for this compound lots.

Question 2: Our LNPs are showing increased aggregation over time during storage. Can this compound impurities contribute to this instability?

Answer:

Absolutely. The stability of LNPs is critically dependent on the steric barrier provided by the PEG chains of this compound.[4] Impurities can compromise this barrier, leading to aggregation.

Potential Root Causes Related to this compound:

  • Insufficient this compound Concentration: While not an impurity issue, using too little this compound can lead to inadequate surface coverage and subsequent aggregation.[5]

  • Presence of Shorter PEG-Chain Species: A higher proportion of shorter PEG chains within the material can provide a less effective steric shield.

  • Degradation Products: Hydrolysis or oxidation of the DSPE lipid anchor or the PEG chain can reduce the stabilizing effect.

Recommended Actions:

  • Optimize this compound Concentration: Ensure you are using an optimal molar percentage of this compound in your formulation (typically 1-2 mol%).[5]

  • Analyze PEG Polydispersity: Use techniques like mass spectrometry to assess the distribution of PEG chain lengths in your this compound raw material.[1][2]

  • Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to high temperature, extreme pH) on your this compound to identify potential degradation products and assess their impact on LNP stability.

Question 3: We are experiencing lower-than-expected encapsulation efficiency for our nucleic acid payload. Could the quality of this compound be a factor?

Answer:

While the ionizable lipid is the primary driver of nucleic acid encapsulation, the overall lipid composition, including the quality of this compound, plays a role in the formation of stable LNPs that can efficiently entrap the payload.

Potential Root Causes Related to this compound:

  • Impact on LNP Formation Dynamics: Impurities could interfere with the self-assembly process of the lipids and nucleic acid during formulation, leading to less compact particles and lower encapsulation.

  • High Molar Content of PEG-Lipid: Using an excessive amount of this compound (e.g., >3 mol%) has been shown to significantly reduce the encapsulation efficiency of mRNA.[6]

Recommended Actions:

  • Titrate this compound Content: Experiment with different molar percentages of this compound to find the optimal concentration for both stability and high encapsulation efficiency.[6]

  • Characterize Raw Material: Ensure the this compound lot meets your established quality criteria for purity and polydispersity.

Frequently Asked Questions (FAQs)

What are the most common impurities found in this compound raw materials?

Common impurities can be categorized as:

  • PEG-related impurities: Variations in the length of the polyethylene glycol chain (polydispersity).[1][3]

  • Lipid-related impurities: Modifications to the DSPE anchor, such as oxidation (+16 Da mass shift) or variations in the acyl chains.[1][3]

  • Synthesis-related impurities: Residual starting materials or by-products from the synthesis process.[1]

  • Degradation products: Resulting from hydrolysis or oxidation of the this compound molecule.

How can we detect and quantify these impurities?

A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD): Useful for quantifying non-volatile compounds and assessing overall purity.[1][7]

  • High-Resolution Accurate Mass Spectrometry (HRAMS): Essential for identifying the chemical structures of impurities and determining the polydispersity of the PEG chain.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify impurities with unique chemical environments.[8]

Can different vendors have significantly different this compound products even if the specified purity is the same?

Yes. Studies have shown that different lots of this compound from various vendors can have notable differences in their impurity profiles and PEG chain length distribution, even when the stated purity is high (e.g., 90-99+%).[1][3] This can lead to variations in LNP properties.

Data Presentation

Table 1: Hypothetical Comparison of this compound Lots from Different Vendors

ParameterVendor A (Lot 001)Vendor B (Lot 002)Vendor C (Lot 003)
Stated Purity (%) >98%>98%>98%
Average Molar Mass (Da) ~2750~2850~2745
Polydispersity Index (PDI) 1.011.031.01
Oxidized Impurity (+16 Da) (%) 0.150.550.20
-C2H4 Modified Impurity (%) <0.10.25<0.1
Non-PEGylated Impurities (%) 0.51.20.7

This table illustrates how lots with the same stated purity can have different underlying characteristics.

Table 2: Impact of this compound Quality on LNP Formulation Outcomes

This compound LotLNP Size (nm)LNP PDIEncapsulation Efficiency (%)Stability (Size change after 1 week at 4°C)
Vendor A (Lot 001) 85.2 ± 2.10.12 ± 0.0295.3 ± 1.5%+ 2.1%
Vendor B (Lot 002) 98.7 ± 5.60.25 ± 0.0491.8 ± 2.8%+ 8.5%
Vendor C (Lot 003) 87.5 ± 2.50.14 ± 0.0394.6 ± 1.9%+ 3.2%

This table demonstrates the correlation between the quality of the this compound raw material and the critical quality attributes of the final LNP formulation.

Experimental Protocols

Protocol 1: Characterization of this compound Raw Material by HPLC-CAD/MS

Objective: To determine the purity, impurity profile, and PEG polydispersity of this compound raw material.

Materials:

  • This compound sample

  • Absolute ethanol (B145695) (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Water (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Methanol (LC-MS grade)

  • UHPLC system with Charged Aerosol Detector (CAD) and High-Resolution Mass Spectrometer (e.g., Orbitrap)

  • C8 Reverse-Phase Column (e.g., 1.9 µm, 2.1 x 50 mm)

Methodology:

  • Sample Preparation: Dissolve the this compound powder in absolute ethanol to a final concentration of 1 mg/mL.[1]

  • Chromatographic Separation:

    • Mobile Phase A: 5 mM ammonium formate in water.[1]

    • Mobile Phase B: 5 mM ammonium formate in isopropanol-methanol (70:30, v/v).[1]

    • Mobile Phase C: Isopropanol.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 1 µL.[1]

    • Gradient:

      • 0 min: 60% A, 10% B, 30% C

      • 4 min: 20% A, 30% B, 50% C

      • 6 min: 10% A, 40% B, 50% C

      • 7 min: Hold

      • 7.1 min: Return to initial conditions

      • 12 min: End of run

  • Detection:

    • The column eluent is split between the CAD and the mass spectrometer.

    • CAD: Used for quantitative analysis of the main peak and impurities.[1]

    • Mass Spectrometry: Operated in positive ion mode with data-dependent MS2 fragmentation to identify impurities and analyze the distribution of multiply charged species to determine PEG polydispersity.[1][3]

  • Data Analysis:

    • Use chromatography software (e.g., Chromeleon) to integrate CAD peaks and calculate purity.[1]

    • Use mass spectrometry software (e.g., Compound Discoverer, Freestyle) to deconvolute multiply charged spectra (using algorithms like Xtract) to determine the mass distribution of the PEG chains and to identify unknown impurities by their accurate mass and fragmentation patterns.[1]

Visualizations

experimental_workflow raw_material This compound Raw Material sample_prep Sample Preparation (1 mg/mL in Ethanol) raw_material->sample_prep hplc UHPLC Separation (C8 Column) sample_prep->hplc split Flow Split hplc->split cad CAD Analysis (Quantification, Purity) split->cad ms HRAMS Analysis (Identification, Polydispersity) split->ms data_analysis Data Analysis cad->data_analysis ms->data_analysis purity_report Purity Report data_analysis->purity_report impurity_profile Impurity Profile data_analysis->impurity_profile polydispersity_report Polydispersity Data data_analysis->polydispersity_report

Caption: Workflow for this compound Raw Material Characterization.

troubleshooting_logic start LNP Formulation Issue (e.g., High PDI, Instability) check_params Verify Formulation Parameters (Lipid Ratios, Mixing) start->check_params params_ok Parameters OK? check_params->params_ok analyze_mpeg Characterize this compound Raw Material Lot params_ok->analyze_mpeg Yes adjust_params Adjust Formulation Parameters params_ok->adjust_params No impurity_detected Impurities or High Polydispersity Found? analyze_mpeg->impurity_detected quarantine Quarantine Lot & Source New Material impurity_detected->quarantine Yes re_evaluate Re-evaluate Other Raw Materials (Ionizable Lipid, etc.) impurity_detected->re_evaluate No

Caption: Troubleshooting Logic for LNP Formulation Issues.

References

Validation & Comparative

Characterization of Mpeg-DSPE Micelles: A Comparative Guide to Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of nanoparticle drug delivery systems is paramount. Methoxy polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (Mpeg-DSPE) micelles are a leading platform for drug delivery, and Dynamic Light Scattering (DLS) is a cornerstone technique for their characterization. This guide provides a comprehensive comparison of DLS with other techniques, supported by experimental data, and offers detailed protocols for the analysis of this compound micelles.

Dynamic Light Scattering (DLS) is a non-invasive, rapid, and widely used analytical technique for determining the size distribution and stability of nanoparticles in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. By analyzing these fluctuations, the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles can be determined.

Performance Comparison: DLS vs. Alternative Techniques

While DLS is a powerful tool, it is essential to understand its strengths and limitations in comparison to other characterization methods.

FeatureDynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)Small-Angle X-ray Scattering (SAXS)
Principle Measures fluctuations in scattered light due to Brownian motion.Provides a direct image using an electron beam.Measures the scattering pattern of X-rays by the sample.
Information Provided Hydrodynamic diameter, Polydispersity Index (PDI), Zeta Potential.Core size, morphology, size distribution (number-weighted).Size, shape, and internal structure of micelles in solution.
Sample Preparation Simple dilution in an appropriate solvent.Requires drying on a grid, which can introduce artifacts.Requires specialized sample cells and can be sensitive to buffer composition.
Measurement Environment In solution, preserving the native state of the micelles.In a high vacuum, which can alter the micelle structure.In solution, providing information on the ensemble of particles.
Speed Rapid, typically a few minutes per measurement.Time-consuming, including sample preparation and image analysis.Can be relatively fast, but data analysis can be complex.
Cost Relatively low instrument cost and maintenance.High instrument cost and maintenance.High instrument and beamline access cost.

Key Considerations:

  • DLS measures the hydrodynamic diameter , which includes the polymer corona and a layer of associated solvent, resulting in a larger size compared to the core size measured by TEM.[1]

  • DLS provides an intensity-weighted size distribution, which can be skewed towards larger particles or aggregates.[2] TEM, on the other hand, provides a number-weighted distribution.

  • For a comprehensive characterization, a combination of techniques is often recommended. For instance, DLS can be used for routine size and stability checks, while TEM can provide detailed morphological information.

Quantitative Data Summary

The following table summarizes typical DLS data for various this compound micelle formulations found in the literature.

Micelle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-mPEG2000 (unloaded)8.2 ± 1.2Not Reported-30.1 ± 6.3[3]
DSPE-mPEG2000 (unloaded)9.6 ± 0.6Mono-modal-2.7 ± 1.1[4]
DSPE-mPEG2000/Soluplus (1/1 ratio)116.60.112-13.7[5]
DSPE-mPEG2000 with SN38 prodrug137.2Not Reported-23.7[6]
Ridaforolimus-loaded DSPE-PEG200033 ± 15Not ReportedNot Reported[7]
Doxorubicin-loaded DSPE-PEG-C60 (15:1 ratio)~97< 0.3 (assumed)-30.87 to -28.67[8]
Isoliquiritigenin-loaded DSPE-PEG200040.87 ± 4.820.26 ± 0.01-34.23 ± 3.35[9]

Note: The values presented are indicative and can vary depending on the specific formulation parameters, buffer conditions, and instrument settings.

Experimental Protocols

Detailed Methodology for DLS Analysis of this compound Micelles

This protocol outlines the steps for characterizing this compound micelles using a typical DLS instrument.

1. Sample Preparation:

  • Prepare a stock solution of this compound micelles in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4). The concentration should be above the critical micelle concentration (CMC) to ensure micelle formation.

  • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate contaminants.

  • Dilute the micelle stock solution with the filtered buffer to an appropriate concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable and sufficient scattering signal without causing multiple scattering effects. A typical starting point is a 10-100 fold dilution.

  • Gently mix the diluted sample by pipetting up and down. Avoid vigorous vortexing, which can shear the micelles.

2. Instrument Setup and Measurement:

  • Turn on the DLS instrument and allow the laser to warm up for the recommended time (typically 15-30 minutes) to ensure stable performance.

  • Select an appropriate disposable or quartz cuvette. Ensure the cuvette is clean and free of scratches. Rinse the cuvette with the filtered buffer before adding the sample.

  • Carefully transfer the diluted micelle sample to the cuvette, ensuring there are no air bubbles.

  • Place the cuvette in the instrument's sample holder.

  • Set the measurement parameters in the software:

    • Solvent: Select the appropriate solvent (e.g., water) and ensure its viscosity and refractive index values are correct for the measurement temperature.

    • Temperature: Set the desired measurement temperature (e.g., 25 °C) and allow the sample to equilibrate for at least 5 minutes.

    • Measurement Angle: A scattering angle of 173° (backscatter) is common and reduces multiple scattering.

    • Number of Runs and Duration: Set the number of replicate measurements and the duration of each run (e.g., 3 runs of 10-15 measurements each).

3. Data Acquisition and Analysis:

  • Initiate the measurement. The instrument will collect the correlation function data.

  • After the measurement is complete, the software will analyze the correlation function to calculate the hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution.

  • For zeta potential measurements, a specific folded capillary cell is used. The instrument applies an electric field and measures the electrophoretic mobility of the micelles to determine their surface charge.

4. Reporting Results:

  • Report the Z-average diameter, PDI, and zeta potential as the mean ± standard deviation of the replicate measurements.

  • Include the size distribution plot (intensity, volume, or number).

  • Always report the measurement conditions, including the solvent, temperature, and concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound micelles.

Mpeg_DSPE_Micelle_Characterization_Workflow Workflow for this compound Micelle Characterization cluster_formulation Formulation cluster_characterization Characterization cluster_analysis Data Analysis cluster_evaluation Evaluation Formulation This compound Micelle Formulation DLS Dynamic Light Scattering (DLS) Formulation->DLS Primary Characterization TEM Transmission Electron Microscopy (TEM) Formulation->TEM Morphological Confirmation SAXS Small-Angle X-ray Scattering (SAXS) Formulation->SAXS Detailed Structural Analysis Size_Dist Size Distribution (Hydrodynamic Diameter) DLS->Size_Dist PDI Polydispersity Index (PDI) DLS->PDI Zeta Zeta Potential DLS->Zeta Morphology Morphology & Core Size TEM->Morphology Structure Internal Structure & Shape SAXS->Structure Stability Colloidal Stability Size_Dist->Stability PDI->Stability Zeta->Stability Drug_Release Drug Release Profile Morphology->Drug_Release Structure->Drug_Release In_Vivo In Vivo Performance Stability->In_Vivo Drug_Release->In_Vivo

References

Measuring the Zeta Potential of MPEG-DSPE Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the surface charge of nanoparticles is paramount for predicting their stability, biocompatibility, and in vivo fate. This guide provides a comparative overview of techniques for measuring the zeta potential of methoxy (B1213986) polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (MPEG-DSPE) nanoparticles, with a focus on practical experimental considerations and data interpretation.

The surface charge of nanoparticles, quantified by the zeta potential, is a critical parameter influencing colloidal stability and interactions with biological systems. For sterically stabilized nanoparticles like those formulated with this compound, the hydrophilic PEG layer presents unique challenges for accurate zeta potential measurement. This guide compares the most common technique, Electrophoretic Light Scattering (ELS), with alternative methods and provides detailed experimental protocols.

Comparison of Zeta Potential Measurement Techniques

While Electrophoretic Light Scattering (ELS) is the most widely adopted method for determining the zeta potential of nanoparticles, other techniques offer complementary information and may be advantageous in specific scenarios.

TechniquePrincipleAdvantages for this compound NanoparticlesDisadvantages for this compound Nanoparticles
Electrophoretic Light Scattering (ELS) Measures the velocity of charged particles in an applied electric field via laser Doppler velocimetry.Widely available, rapid measurements, requires small sample volumes.The PEG layer can shield the surface charge, leading to a measured zeta potential that is close to neutral and may not reflect the true surface charge (the "hidden charge effect").[1] High ionic strength buffers can lead to particle aggregation and interfere with measurements.[2]
Tunable Resistive Pulse Sensing (TRPS) Measures changes in ionic current as individual particles pass through a nanopore. Particle velocity in an applied electric field is used to calculate zeta potential.Provides particle-by-particle analysis, offering information on population heterogeneity. Less sensitive to the optical properties of the sample compared to light scattering techniques.Can be lower throughput than ELS. Requires careful selection of pore size based on nanoparticle dimensions. Potential for pore clogging.
Zeta Particle Tracking Analysis (z-PTA) Visualizes and tracks the movement of individual nanoparticles under an applied electric field using a microscope and camera.Provides individual particle zeta potential and size information, revealing sample heterogeneity. Can be more sensitive to subtle differences in mobility.Lower concentration range compared to ELS. Data analysis can be more complex.
Streaming Potential Measurement Measures the potential generated when an electrolyte is forced to flow over a stationary charged surface.Useful for characterizing the surface charge of materials that can be formed into a membrane or packed into a cell.Not directly applicable to nanoparticles in suspension. Requires immobilization of the nanoparticles, which may alter their surface properties.

The "Hidden Charge" of PEGylated Nanoparticles

A key consideration when measuring the zeta potential of this compound nanoparticles is the "stealth" effect of the PEG layer. The long, flexible, and hydrophilic PEG chains extend from the nanoparticle surface into the surrounding medium. This layer can physically mask the underlying surface charge of the DSPE anchor, leading to a measured zeta potential that is closer to neutral than the actual surface potential.[1] This phenomenon is often referred to as the "hidden charge effect" or "shielding effect."

Despite a near-neutral zeta potential, this compound nanoparticles can exhibit excellent colloidal stability due to steric hindrance provided by the PEG layer, which prevents particles from aggregating.[3] Therefore, for these systems, zeta potential is not the sole indicator of stability.

Experimental Data Summary

The following table summarizes typical zeta potential values obtained for this compound and similar PEGylated nanoparticles using Electrophoretic Light Scattering (ELS).

Nanoparticle FormulationMeasurement ConditionsReported Zeta Potential (mV)Reference
DSPE-mPEG2000 micellespH 6-30.1 ± 6.3[3]
DSPE-mPEG2000/SN38 prodrug nanoparticlesWater, 25°C-23.7[4]
DSPE-PEG2000/Soluplus nanoparticles (10:1 w/w)Not specified-28.5[5]
DSPE-PEG2000/Soluplus nanoparticles (5:1 w/w)Not specified-29.2[5]
DSPE-PEG2000/Soluplus nanoparticles (1:5 w/w)Not specified-6.0[5]
DSPE-mPEG2000 and DSPE-PEG2000-DTPA micellesSaline 0.9% (w/v), 25°C-2.7 ± 1.1[6]
PEGylated pH-sensitive liposomesNot specifiedClose to neutrality[7]

Detailed Experimental Protocols

Accurate and reproducible zeta potential measurements require careful sample preparation and adherence to standardized protocols.

Protocol 1: Zeta Potential Measurement of this compound Nanoparticles using Electrophoretic Light Scattering (ELS)

This protocol is adapted from standard procedures for nanoparticle characterization.[2][8]

1. Materials and Equipment:

  • Zetasizer instrument capable of ELS measurements (e.g., Malvern Zetasizer Nano series).

  • Folded capillary zeta potential cells (e.g., Malvern DTS1070).

  • Syringes (1 mL) and needles or pipettes with appropriate tips.

  • High-purity water (e.g., Milli-Q).

  • Low ionic strength buffer (e.g., 10 mM NaCl), filtered through a 0.2 µm filter.

  • This compound nanoparticle suspension.

2. Sample Preparation:

  • Dilute the this compound nanoparticle suspension in the filtered, low ionic strength buffer (e.g., 10 mM NaCl). The optimal concentration will depend on the scattering properties of the nanoparticles but should be high enough to provide a good signal-to-noise ratio without causing multiple scattering effects. A concentration suitable for Dynamic Light Scattering (DLS) is often a good starting point.[8]

  • Ensure the final volume is sufficient for the measurement cell (typically > 750 µL).

  • Gently mix the suspension to ensure homogeneity. Avoid vigorous vortexing or sonication unless it is part of the standard formulation procedure, as this can alter the nanoparticle structure.[3]

3. Instrument Setup and Measurement:

  • Set the instrument temperature, typically to 25°C.

  • Select the appropriate folded capillary cell in the software.

  • Carefully inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.[8]

  • Place the cell in the instrument and allow the sample to equilibrate to the set temperature (e.g., for 2 minutes).

  • Enter the dispersant properties into the software (viscosity and dielectric constant of the buffer). For aqueous solutions at 25°C, these values are typically pre-set.

  • Use the Smoluchowski model for the zeta potential calculation, which is generally appropriate for nanoparticles in aqueous media.

  • Perform at least three replicate measurements for each sample.

4. Data Analysis:

  • Examine the quality of the data, including the phase plot and the zeta potential distribution.

  • The reported zeta potential is typically the mean of the distribution. Report the mean zeta potential and the standard deviation of the replicate measurements.

  • Note the polydispersity index (PDI) of the zeta potential distribution if available, as a high PDI may indicate a heterogeneous sample.

Visualizations

Experimental Workflow for Zeta Potential Measurement

G cluster_prep Sample Preparation cluster_measurement ELS Measurement cluster_analysis Data Analysis NP This compound Nanoparticle Stock Dilution Dilute Nanoparticles in Buffer NP->Dilution Buffer Low Ionic Strength Buffer (e.g., 10mM NaCl) Buffer->Dilution Mixing Gentle Mixing Dilution->Mixing Load Load Sample into Zeta Cell Mixing->Load Equilibrate Temperature Equilibration Measure Apply Electric Field & Measure Mobility Calculate Calculate Zeta Potential (Smoluchowski Model) Measure->Calculate Report Report Mean Zeta Potential & Standard Deviation

Caption: Workflow for measuring the zeta potential of this compound nanoparticles.

Conceptual Diagram of the PEG Shielding Effect

Caption: The PEG layer shields the core charge, affecting the measured zeta potential.

References

A Comparative Guide to HPLC Methods for MPEG-DSPE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated liposomes and other lipid-based nanoparticles, accurate quantification of methoxy-polyethylene glycol-distearoyl phosphatidylethanolamine (B1630911) (MPEG-DSPE) is critical for formulation development, quality control, and stability testing.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[][3] This guide provides a comparative overview of common HPLC methods for this compound quantification, including detailed experimental protocols and performance data.

The primary challenge in the analysis of this compound and other lipids is their lack of a UV chromophore, making detection by standard UV detectors difficult unless derivatized.[1][4] Therefore, universal detectors such as the Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and Mass Spectrometry (MS) are frequently employed.[1][3]

Comparative Analysis of HPLC Detection Methods

The choice of detector is a critical factor in the development of an HPLC method for this compound quantification. The following table summarizes the performance characteristics of three common detection methods: HPLC-ELSD, HPLC-CAD, and HPLC-MS.

ParameterHPLC-ELSDHPLC-CADHPLC-MS/MS
Linearity (r) 0.9998[5][6]>0.996Not explicitly stated, but high sensitivity suggests good linearity
Limit of Detection (LOD) 13 ng[5][6]33 ng[7]0.25 pg/μL (0.5 pg on column)[8]
Limit of Quantification (LOQ) Not explicitly stated for this compound, but a similar lipid (HSPC) was 52 ng[5][6]100 ng[7]Not explicitly stated, but very low LOD suggests low LOQ
Accuracy (Recovery %) 100.0%[5][6]90-115%[7]Not explicitly stated, but high selectivity suggests good accuracy
Precision (RSD %) Repeatability: 0.9%, Intermediate Precision: ≤1.9%[5][6]≤5.3%[7]Not explicitly stated, but targeted analysis provides high precision
Selectivity Good[5]Good[7]Excellent, can distinguish between different PEG chain lengths and identify impurities[9][10]
Strengths Simple, robust, and widely available.Uniform response for non-volatile analytes, good sensitivity.[11]Highest sensitivity and selectivity, provides structural information.[8]
Weaknesses Non-linear response can be a limitation.Response can be affected by mobile phase composition.[9]Higher cost and complexity.[3]

Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound in a liposomal formulation using HPLC involves sample preparation, chromatographic separation, and detection. The following diagram illustrates this process.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Liposome Liposomal Formulation Dissolution Dissolution in Organic Solvent (e.g., Ethanol, Methanol) Liposome->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Reversed-Phase C18 or C8 Column Injection->Separation Detection Detection (ELSD, CAD, or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound in liposomal formulations using HPLC.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using HPLC with ELSD, CAD, and MS detectors.

HPLC-ELSD Method

This method is suitable for the routine quality control of liposomal formulations.[1]

  • Chromatographic System:

    • Column: Waters Symmetry 300 C18 (4.6 mm × 150 mm, 5 µm)[5][6]

    • Mobile Phase: Methanol:Tetrahydrofuran:0.17 mol·L⁻¹ Ammonium (B1175870) Acetate (93:6:1, v/v/v)[5][6]

    • Flow Rate: 1.0 mL/min[5][6]

    • Column Temperature: 25 °C[5][6]

    • Injection Volume: 10 µL[5][6]

  • ELSD Detector Settings:

    • Detector: Alltech 2000ES ELSD[5][6]

    • Drift Tube Temperature: 110 °C[5][6]

    • Gas Flow Rate: 2.6 L/min[5][6]

HPLC-CAD Method

This method offers a more uniform response for different lipids compared to ELSD.[11]

  • Chromatographic System:

    • Column: Thermo Scientific™ Hypersil™ GOLD C8 (2.1 × 50 mm, 1.9 µm)[9]

    • Mobile Phase: A tertiary gradient of:

      • A: 5 mM ammonium formate (B1220265) in water[9]

      • B: 5 mM ammonium formate in isopropanol-methanol (70:30, v/v)[9]

      • C: Isopropanol[9]

    • Gradient:

      • 0 min: 60% A, 10% B, 30% C

      • 4 min: 20% A, 30% B, 50% C

      • 6 min: 10% A, 40% B, 50% C (held for 1 min)

      • Return to initial conditions and re-equilibrate.[9]

    • Flow Rate: 0.5 mL/min[9]

    • Injection Volume: 1 µL[9]

  • CAD Detector Settings:

    • An inverse gradient may be used to maintain a constant mobile phase composition at the detector.[9]

LC-MS/MS Method

This highly sensitive and selective method is ideal for detailed characterization, impurity profiling, and analysis of complex biological samples.[8][10]

  • Chromatographic System:

    • Column: Higgins Analytical PROTO 200 C4 (5 µm) or similar reversed-phase column.[12]

    • Mobile Phase:

      • A: 0.1% Formic acid in water[12]

      • B: 50:50 Acetonitrile:Isopropanol with 0.1% Formic acid[12]

    • Gradient: A gradient from a high aqueous content to a high organic content is typically used to elute the lipids.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the adducts formed.

    • Scan Mode: Can be operated in full scan mode for identification or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification.[8][12] Specific precursor and fragment ions for this compound would be selected for high selectivity.

Conclusion

The selection of an appropriate HPLC method for this compound quantification depends on the specific requirements of the analysis. For routine quality control where simplicity and robustness are key, HPLC-ELSD is a suitable choice. HPLC-CAD offers improved response uniformity and is a good alternative. For applications requiring the highest sensitivity, selectivity, and the ability to perform detailed characterization and impurity profiling, LC-MS/MS is the method of choice. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their needs.

References

A Comparative Guide to In Vitro Drug Release Assays for MPEG-DSPE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed in vitro drug release assays for methoxy (B1213986) polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (MPEG-DSPE) formulations. Understanding the nuances of these methods is critical for accurately characterizing the release kinetics of encapsulated therapeutics, a key parameter in the development and quality control of nanomedicines. This document outlines detailed experimental protocols, presents comparative quantitative data, and discusses the advantages and limitations of each technique to aid in the selection of the most appropriate assay for your research needs.

Key Performance Comparison of In Vitro Release Assay Methods

The selection of an appropriate in vitro release assay is paramount for obtaining meaningful and reproducible data that can correlate with in vivo performance. The two primary methods discussed are the Dialysis-based methods and the Sample and Separate techniques.

Method CategorySpecific TechniquePrincipleAdvantagesDisadvantagesTypical Application
Dialysis-Based Dialysis Bag / TubeThe formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane, which is then submerged in a larger volume of release medium. The released drug diffuses across the membrane into the medium, which is sampled over time.- Simple and low-cost setup.- Widely used and well-established.- Suitable for prolonged-release studies.- The dialysis membrane can be the rate-limiting step, not the formulation, potentially underestimating the release rate.[1][2]- Difficulty in maintaining perfect sink conditions.[3][4]- Potential for drug adsorption to the membrane.Characterizing the sustained release profile of drugs from micelles and liposomes over extended periods.
Reverse DialysisThe formulation is added directly to the release medium, and empty dialysis bags are placed in the medium to sample the released drug that diffuses into the bags.- Can better maintain sink conditions due to the larger volume of release medium.- High dilution of the formulation might alter its stability and release characteristics.[5]Assessing drug release from formulations that are sensitive to confinement within a dialysis bag.
Continuous Flow-Through Cell (USP Apparatus 4) with Dialysis AdapterThe formulation is placed in a dialysis bag within a flow-through cell, and fresh release medium is continuously pumped through the cell.- Excellent maintenance of sink conditions.[6]- Can be automated for continuous sampling.- Mimics physiological clearance.- More complex and expensive setup.- Potential for clogging of filters and tubing.Biorelevant release testing and for formulations requiring stringent sink conditions.
Sample and Separate Centrifugation / UltracentrifugationThe formulation is incubated in the release medium. At specific time points, aliquots are taken and centrifuged at high speeds to pellet the nanoparticles, separating them from the supernatant containing the released drug.- Direct measurement of drug release without a membrane barrier.- Can be faster than dialysis for sample processing.- Incomplete separation of nanoparticles, especially for smaller micelles, can lead to inaccurate results.[1][3]- High shear forces during centrifugation might damage the formulation and induce premature drug release.Rapid assessment of drug release, particularly for larger nanoparticles or microparticles.
Centrifugal UltrafiltrationSimilar to centrifugation, but a centrifugal device with a filter membrane of a specific MWCO is used. Centrifugal force drives the medium containing the free drug through the filter, while the nanoparticles are retained.- More efficient separation of nanoparticles compared to conventional centrifugation.[1][7]- Reduced risk of pelleting and resuspension issues.- Potential for drug binding to the filter membrane.- The filter can become clogged by the formulation.[1]A good alternative to dialysis for a more direct measurement of drug release, especially for formulations where the dialysis membrane is suspected to be rate-limiting.
Pressure UltrafiltrationThe release medium containing the formulation is passed through a filter membrane under pressure, separating the free drug from the nanoparticles.- Very efficient and rapid separation of nanoparticles.[1]- Minimizes the risk of altering the formulation during separation.- Requires specialized equipment.- Potential for membrane fouling.Considered a highly accurate method for determining the true release profile, avoiding many of the artifacts associated with other methods.[1]

Quantitative Data Comparison

The following tables summarize experimental data from studies comparing drug release from PEGylated and non-PEGylated formulations, which is analogous to this compound containing formulations. These results consistently demonstrate the sustained-release properties imparted by the PEG coating.

Table 1: Cumulative Drug Release of Capecitabine from Liposomes [8]

Time (hours)Conventional Liposomes (%)PEGylated Liposomes (%)
000
124.35 ± 0.515.12 ± 0.8
235.12 ± 0.723.45 ± 0.6
448.23 ± 0.934.23 ± 0.9
862.54 ± 0.445.12 ± 0.5
1275.34 ± 0.658.34 ± 0.7
2481.32 ± 0.272.56 ± 0.4
36-95.00 ± 0.3

As demonstrated, PEGylated liposomes exhibit a more prolonged drug release profile compared to conventional liposomes, with over 80% of the drug released from conventional liposomes within 24 hours, while PEGylated liposomes extend this release to 36 hours.[8]

Table 2: Comparative In Vitro Release of Shikonin from Different Liposomal Formulations after 72 hours [9]

FormulationLipid CompositionCumulative Release (%)
ConventionalDOPC65.4
PEGylatedDOPC87.0
ConventionalDOPC/DSPG56.5
PEGylatedDOPC/DSPG78.4
ConventionalDSPC/DSPG66.9
PEGylatedDSPC/DSPG89.4

This data indicates that PEGylated liposomes consistently release a higher percentage of the encapsulated drug over a 72-hour period compared to their conventional counterparts across various lipid compositions.[9]

Experimental Protocols

Below are detailed methodologies for two of the most common in vitro release assays.

Method 1: Dialysis Bag Method

This protocol is a widely adopted method for assessing the in vitro drug release from this compound formulations.[10]

Materials:

  • Drug-loaded this compound formulation

  • Dialysis tubing (e.g., MWCO of 10-14 kDa, appropriate to retain the formulation while allowing free drug to pass)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a surfactant like Tween 80 to ensure sink conditions)

  • Thermostatically controlled shaker or water bath (37 °C)

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of Dialysis Bags: Cut the dialysis tubing to the desired length and hydrate (B1144303) according to the manufacturer's instructions. Securely close one end with a clip.

  • Sample Loading: Accurately pipette a known volume and concentration of the drug-loaded this compound formulation into the dialysis bag.

  • Sealing: Securely close the other end of the dialysis bag, ensuring no leakage.

  • Initiation of Release Study: Place the sealed dialysis bag into a vessel containing a pre-warmed, known volume of the release medium. The volume of the release medium should be large enough to ensure sink conditions (typically at least 10 times the volume required to dissolve the total amount of drug).[10]

  • Incubation: Incubate the setup at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium for analysis.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[3]

  • Sample Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Method 2: Centrifugal Ultrafiltration (Sample and Separate)

This method offers a direct separation of the released drug from the formulation without the use of a dialysis membrane.[3]

Materials:

  • Drug-loaded this compound formulation

  • Release medium (e.g., PBS pH 7.4)

  • Centrifugal filter units with a low-binding membrane and an appropriate MWCO (e.g., 30 kDa)

  • Thermostatically controlled incubator or water bath (37 °C)

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Incubation: Add a known amount of the drug-loaded this compound formulation to a specified volume of pre-warmed release medium in multiple tubes (one for each time point).

  • Incubation: Incubate the tubes at 37 °C with gentle agitation.

  • Sampling and Separation: At each designated time point, take one tube and transfer an aliquot of the sample into a centrifugal filter unit.

  • Centrifugation: Centrifuge the filter unit at a predetermined speed and for a specific duration (e.g., 5,000 x g for 10 minutes) to separate the filtrate (containing the free drug) from the retentate (containing the formulation).

  • Sample Collection: Carefully collect the filtrate for analysis.

  • Sample Analysis: Determine the concentration of the drug in the filtrate using a validated analytical method.

  • Data Calculation: Calculate the percentage of drug released at each time point based on the initial total drug concentration.

Mandatory Visualizations

Experimental Workflow for In Vitro Drug Release Assays

The following diagram illustrates the general workflow for performing in vitro drug release studies for this compound formulations, highlighting the key steps from formulation preparation to data analysis.

experimental_workflow cluster_prep Formulation Preparation cluster_assay In Vitro Release Assay cluster_dialysis Dialysis Method cluster_sample_separate Sample and Separate Method cluster_analysis Data Analysis prep Prepare Drug-Loaded This compound Formulation char Characterize Formulation (Size, Zeta Potential, Encapsulation Efficiency) prep->char load_dialysis Load Formulation into Dialysis Bag char->load_dialysis incubate_ss Incubate Formulation in Release Medium char->incubate_ss incubate_dialysis Incubate in Release Medium (e.g., 37°C, with agitation) load_dialysis->incubate_dialysis sample_dialysis Sample Release Medium at Time Intervals incubate_dialysis->sample_dialysis quantify Quantify Drug Concentration (e.g., HPLC, UV-Vis) sample_dialysis->quantify separate Separate Free Drug from Formulation (e.g., Ultrafiltration) incubate_ss->separate collect_ss Collect Supernatant/Filtrate separate->collect_ss collect_ss->quantify calculate Calculate Cumulative Drug Release (%) quantify->calculate plot Plot Release Profile (Cumulative Release vs. Time) calculate->plot

A generalized workflow for conducting in vitro drug release assays for this compound formulations.

Logical Relationship of Factors Influencing Drug Release

The release of a drug from an this compound formulation is a complex process influenced by several interconnected factors. The following diagram illustrates these relationships.

influencing_factors cluster_formulation Formulation Properties cluster_medium Release Medium Conditions cluster_assay Assay Method drug_props Drug Properties (Solubility, MW, logP) drug_release Drug Release Profile drug_props->drug_release peg_props This compound Properties (PEG length, Lipid choice) peg_props->drug_release drug_loading Drug Loading & Encapsulation Efficiency drug_loading->drug_release ph pH ph->drug_release temp Temperature temp->drug_release sink Sink Conditions sink->drug_release proteins Presence of Proteins (e.g., BSA) proteins->drug_release method Choice of Method (Dialysis vs. Sample/Separate) method->drug_release membrane Membrane Properties (MWCO, Material) membrane->drug_release agitation Agitation Rate agitation->drug_release

Key factors influencing the in vitro drug release profile from this compound formulations.

References

In Vivo Showdown: MPEG-DSPE vs. Alternative PEGylated Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vivo performance, supported by experimental data, to guide formulation development for researchers, scientists, and drug development professionals.

The advent of PEGylated lipids has revolutionized nanomedicine, bestowing "stealth" characteristics upon drug delivery systems to prolong circulation and enhance tumor accumulation. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (MPEG-DSPE) has emerged as a gold standard. However, the nuanced interplay between the lipid anchor, PEG chain length, and overall architecture of these molecules necessitates a deeper, comparative understanding to optimize drug carrier design. This guide provides an objective, data-driven comparison of this compound with other PEGylated lipids in vivo, offering insights into their differential effects on pharmacokinetics, biodistribution, and cellular interactions.

Key Performance Metrics: A Comparative Overview

The in vivo performance of PEGylated lipid-based nanocarriers is critically influenced by the choice of the PEGylated lipid. Factors such as the lipid anchor, the length of the polyethylene (B3416737) glycol (PEG) chain, and the overall molecular architecture play pivotal roles in determining the circulation half-life, biodistribution, and ultimately, the therapeutic efficacy of the encapsulated drug. This compound is widely utilized due to its ability to form a stable protective layer around nanoparticles, effectively shielding them from the mononuclear phagocyte system (MPS) and prolonging their time in the bloodstream.[1] However, alternative PEGylated lipids, employing different lipid anchors or PEG configurations, have been shown to offer distinct advantages in specific applications.

PEGylated LipidKey Structural Difference from this compoundImpact on In Vivo PerformanceReference
MPEG-Cholesterol (mPEG-Chol) Cholesterol anchor instead of DSPE.Liposomes decorated with mPEG-Chol exhibited longer circulation times and higher systemic bioavailability compared to those with this compound.[2][3][2][3]
Branched this compound Branched PEG chain instead of linear.Confers superior "stealth" properties in vitro, with significantly lower cell association than linear this compound. However, in vivo, liposomes with linear mPEG-Chol showed a higher area under the curve (AUC).[2][3][2][3]
MPEG-DMG Dymiristoyl glycerol (B35011) (DMG) anchor.In siRNA lipoplexes, PEG-DSPE showed superior blood circulation compared to PEG-DMG.[4][4]
MPEG-DSG Distearoyl glycerol (DSG) anchor.PEG-DSG dissociated slowly from lipid nanoparticles, similar to PEG-DSPE, suggesting comparable stability in circulation for siRNA delivery.[4][4]
Non-PEGylated Liposomes Absence of a PEG layer.In some pH-sensitive liposome (B1194612) formulations, non-PEGylated versions showed comparable tumor accumulation and better cellular uptake and antitumor activity than their PEGylated counterparts.[5][6][5][6]

Experimental Workflows and Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key in vivo comparison studies are outlined below.

Pharmacokinetics and Biodistribution Study of PEGylated Liposomes

This protocol describes a typical in vivo experiment to compare the pharmacokinetic profiles and tissue distribution of liposomes formulated with different PEGylated lipids.

Pharmacokinetics_Biodistribution_Workflow cluster_preparation Liposome Preparation cluster_invivo In Vivo Administration cluster_analysis Sample Collection & Analysis cluster_data Data Interpretation prep1 Formulate liposomes with different PEGylated lipids (e.g., this compound, mPEG-Chol) prep2 Incorporate a radiolabel or fluorescent marker prep1->prep2 prep3 Characterize liposomes (size, zeta potential, encapsulation efficiency) prep2->prep3 invivo1 Inject liposome formulations intravenously into animal models (e.g., tumor-bearing mice) prep3->invivo1 analysis1 Collect blood samples at various time points invivo1->analysis1 analysis2 Harvest organs and tumors at study endpoint invivo1->analysis2 data1 Calculate pharmacokinetic parameters (e.g., AUC, half-life) analysis1->data1 analysis3 Quantify radioactivity or fluorescence in blood, organs, and tumors analysis2->analysis3 data2 Determine biodistribution profile (% injected dose per gram of tissue) analysis3->data2

Caption: Workflow for in vivo pharmacokinetic and biodistribution studies.

Detailed Protocol:

  • Liposome Formulation: Liposomes are prepared using the lipid film hydration method. A mixture of the primary lipid (e.g., HSPC), cholesterol, and the respective PEGylated lipid (e.g., 5 mol% this compound or mPEG-Chol) is dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film, which is then hydrated with an aqueous buffer containing a non-metabolizable radiolabel (e.g., ³H-cholesteryl hexadecyl ether) or a fluorescent probe. The resulting liposomes are extruded through polycarbonate membranes to achieve a uniform size distribution.

  • Animal Studies: All animal experiments are conducted in accordance with institutional guidelines. Tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer xenografts) are intravenously injected with the different liposomal formulations.

  • Pharmacokinetic Analysis: Blood samples are collected via retro-orbital bleeding at predetermined time points (e.g., 0.25, 1, 4, 8, 24, and 48 hours) post-injection. The concentration of the radiolabel or fluorescent marker in the blood is measured to determine the pharmacokinetic parameters, including the area under the concentration-time curve (AUC) and elimination half-life.

  • Biodistribution Analysis: At the end of the study (e.g., 48 hours post-injection), the animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised, weighed, and homogenized. The amount of radiolabel or fluorescence in each tissue is quantified, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Cellular Uptake and the "PEG Dilemma"

While PEGylation is crucial for extending circulation time, it can also sterically hinder the interaction of nanoparticles with target cells, a phenomenon often referred to as the "PEG dilemma".[5] This can lead to reduced cellular uptake and, consequently, diminished therapeutic efficacy.

PEG_Dilemma cluster_circulation Systemic Circulation cluster_target Target Tissue liposome PEGylated Nanoparticle mps Mononuclear Phagocyte System (MPS) liposome->mps Reduced Uptake (Stealth Effect) target_cell Target Cell liposome->target_cell Hindered Interaction (Steric Hindrance) liposome_circ Prolonged Circulation liposome->liposome_circ Leads to reduced_uptake Reduced Cellular Uptake liposome->reduced_uptake Can lead to

Caption: The "PEG Dilemma" in nanomedicine.

Studies have shown that for certain formulations, such as pH-sensitive liposomes, the presence of a PEG coating may not be advantageous for tumor uptake and can even reduce intracellular drug accumulation.[6] In a comparative study, non-PEGylated pH-sensitive liposomes demonstrated superior cellular uptake and more effective tumor growth inhibition compared to their PEGylated counterparts.[6] This highlights the importance of tailoring the surface characteristics of nanocarriers to the specific application and biological environment.

The Influence of PEGylated Lipid Choice on Gene Delivery

The selection of the PEGylated lipid can also significantly impact the in vivo performance of gene delivery systems, such as siRNA-loaded lipoplexes. The lipid anchor of the PEG-lipid conjugate plays a crucial role in the stability of the lipoplex in the bloodstream and its subsequent interaction with target cells.

For instance, comparative studies on PEGylated siRNA lipoplexes have revealed that the choice of the diacyl chains in the lipid anchor affects the plasma concentration of the lipoplexes after intravenous injection.[4] Lipoplexes formulated with PEG-DSPE, which has longer saturated diacyl chains, exhibited excellent blood circulation compared to those with PEG-DMG.[4] This suggests that the stability of the PEG anchor within the lipid bilayer is a critical determinant of the in vivo fate of the gene carrier.

Conclusion and Future Perspectives

This compound remains a cornerstone in the formulation of long-circulating nanomedicines. Its well-characterized properties and proven track record make it a reliable choice for many applications. However, the evidence presented in this guide underscores that a "one-size-fits-all" approach to PEGylation is suboptimal. The in vivo performance of PEGylated lipid-based drug delivery systems can be significantly modulated by altering the lipid anchor and PEG architecture.

For applications requiring extended circulation beyond what is achievable with this compound, mPEG-Chol represents a promising alternative. Conversely, in scenarios where rapid cellular uptake at the target site is paramount, a lower degree of PEGylation or even non-PEGylated formulations might be more effective, provided that sufficient circulation time can be maintained for tumor accumulation. In the realm of gene delivery, the stability of the PEG-lipid anchor within the nanoparticle is a critical design parameter for achieving prolonged circulation and effective delivery of the genetic payload.

Future research should continue to explore the vast chemical space of PEGylated lipids, including novel lipid anchors and biodegradable linkers, to develop next-generation drug delivery systems with finely tuned in vivo properties for enhanced therapeutic outcomes.

References

A Comparative Guide to MPEG-DSPE and DSPE-PEG-COOH for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery, the surface functionalization of nanoparticles and liposomes is a critical determinant of their in vivo fate and therapeutic efficacy. Among the most utilized tools for this purpose are polyethylene (B3416737) glycol (PEG)-conjugated phospholipids. This guide provides a detailed comparison of two prominent members of this class: methoxy-terminated PEG-DSPE (MPEG-DSPE) and carboxyl-terminated PEG-DSPE (DSPE-PEG-COOH). We will delve into their structural differences, functional capabilities, and the experimental protocols guiding their application, supported by relevant data for researchers, scientists, and drug development professionals.

The core distinction between this compound and DSPE-PEG-COOH lies at the distal end of the PEG chain. This compound is capped with a chemically inert methoxy (B1213986) group, making it ideal for creating a "stealth" shield that sterically hinders protein adsorption and recognition by the mononuclear phagocyte system (MPS).[1] This prolongs circulation time, allowing nanoparticles to accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect—a passive targeting mechanism.[1][2]

Conversely, DSPE-PEG-COOH possesses a terminal carboxylic acid group, a reactive handle for covalent conjugation.[3][4] This functionality is pivotal for active targeting strategies, enabling the attachment of specific ligands—such as antibodies, peptides, or aptamers—that can bind to receptors overexpressed on diseased cells, thereby enhancing site-specific drug delivery.[3][5]

Comparative Data: this compound vs. DSPE-PEG-COOH

The selection between these two PEGylated lipids is dictated by the strategic goal of the nanocarrier design: maximizing circulation time for passive targeting or enabling specific cell recognition through active targeting.

FeatureThis compoundDSPE-PEG-COOH
Terminal Group Methoxy (-OCH₃)Carboxylic Acid (-COOH)
Reactivity Chemically inertReactive; enables covalent conjugation
Primary Function Steric stabilization ("stealth" effect) to prolong circulation.[1][6]Provides a reactive site for ligand attachment for active targeting.[3][4][7]
Targeting Strategy Passive Targeting (via EPR effect)Active Targeting (via ligand-receptor binding)
Common Applications Long-circulating liposomes (e.g., Doxil®), lipid nanoparticles (LNPs) for mRNA vaccines.[1][8][9]Targeted drug/gene delivery systems, diagnostic imaging agents.[4][5][10]
Conjugation Chemistry Not applicable for direct conjugation.Amide bond formation via EDC/NHS chemistry with amine-containing ligands.[7][11][12]
Immunogenicity The methoxy group may contribute to the production of anti-PEG antibodies.[13]The terminal group can influence immunogenicity, with COOH being potentially more immunogenic than OH or NH₂ terminals.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these lipids in nanoparticle formulations. Below are representative protocols for creating stealth liposomes and for functionalizing liposomes with a targeting ligand.

Protocol 1: Preparation of Stealth Liposomes using this compound

This protocol describes the lipid film hydration-extrusion method, a standard technique for producing unilamellar liposomes with a defined size.

Materials:

  • Main structural lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • MPEG-2000-DSPE

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Drug to be encapsulated (if applicable)

Procedure:

  • Lipid Film Formation: Dissolve the main lipid, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:this compound).[1]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc). This results in the formation of a thin, dry lipid film on the flask wall.

  • Film Hydration: Hydrate the lipid film with the aqueous buffer (containing the drug, if applicable) by vortexing or gentle agitation at a temperature above the Tc for 30-60 minutes. This process forms multilamellar vesicles (MLVs).

  • Vesicle Extrusion: To achieve a uniform size distribution and unilamellar structure, subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[14] This is typically performed 10-20 times using a thermostatically controlled extruder set above the lipid Tc.

  • Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization: Analyze the resulting stealth liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency can be determined using spectrophotometry or chromatography.

Protocol 2: Peptide Conjugation to Liposomes via DSPE-PEG-COOH

This protocol outlines the functionalization of pre-formed liposomes containing DSPE-PEG-COOH with an amine-containing peptide using carbodiimide (B86325) chemistry.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-COOH (prepared as in Protocol 1, substituting this compound with DSPE-PEG-COOH).

  • Targeting peptide with a primary amine group (e.g., RGD peptide).

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Activation Buffer (e.g., MES buffer, pH 6.0).

  • Reaction Buffer (e.g., HEPES buffer, pH 7.5).

Procedure:

  • Liposome (B1194612) Preparation: Prepare liposomes incorporating DSPE-PEG-COOH at a desired molar percentage (e.g., 1-5 mol%) using the method described in Protocol 1. The final liposomes should be in the activation buffer.

  • Carboxyl Group Activation: Add EDC (e.g., 10-fold molar excess over DSPE-PEG-COOH) and NHS (e.g., 10-fold molar excess) to the liposome suspension. Allow the reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate on the liposome surface.

  • Ligand Conjugation: Add the amine-containing peptide to the activated liposome suspension. Adjust the pH to 7.5-8.0 with the reaction buffer to facilitate the nucleophilic attack of the peptide's primary amine on the NHS-ester, forming a stable amide bond.

  • Reaction Quenching: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Quench any unreacted NHS-esters by adding a small molecule with a primary amine, such as glycine (B1666218) or ethanolamine.

  • Purification: Remove unconjugated peptide and reaction byproducts via dialysis or size exclusion chromatography.

  • Characterization: Confirm successful conjugation using appropriate analytical techniques such as HPLC, mass spectrometry, or a functional binding assay. Characterize the final functionalized liposomes for size and zeta potential.

Visualizations

The following diagrams illustrate the chemical structures, experimental workflows, and the logical relationship between the two types of PEGylated lipids.

G cluster_MPEG This compound Structure cluster_COOH DSPE-PEG-COOH Structure MPEG_DSPE DSPE Anchor (Hydrophobic) PEG Linker (Hydrophilic) Methoxy Terminus (-OCH₃) (Inert) DSPE_PEG_COOH DSPE Anchor (Hydrophobic) PEG Linker (Hydrophilic) Carboxyl Terminus (-COOH) (Reactive)

Figure 1. Simplified chemical structures of this compound and DSPE-PEG-COOH.

G start 1. Dissolve Lipids (incl. This compound) in Organic Solvent film 2. Create Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Aqueous Buffer/Drug film->hydrate extrude 4. Extrude to Form Unilamellar Vesicles hydrate->extrude purify 5. Purify Liposomes (e.g., Dialysis) extrude->purify end Final Stealth Liposomes purify->end

Figure 2. Experimental workflow for creating stealth liposomes with this compound.

G start 1. Prepare Liposomes with DSPE-PEG-COOH activate 2. Activate -COOH Groups (EDC / NHS Chemistry) start->activate conjugate 3. Add Amine-Ligand (e.g., Peptide) activate->conjugate quench 4. Quench Reaction conjugate->quench purify 5. Purify Conjugate quench->purify end Ligand-Functionalized Liposomes purify->end

Figure 3. Workflow for ligand conjugation to DSPE-PEG-COOH liposomes.

Figure 4. Logical relationship between PEG-lipid type and targeting strategy.

References

Navigating the Stealth Landscape: A Comparative Guide to MPEG-DSPE Alternatives for Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a stealth polymer is critical to the success of liposomal therapeutics. While MPEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]) has long been the gold standard for conferring "stealth" characteristics to liposomes—enabling them to evade the immune system and prolong circulation time—concerns over immunogenicity and the Accelerated Blood Clearance (ABC) phenomenon have spurred the development of viable alternatives.[1] This guide provides an objective comparison of promising alternatives, supported by experimental data, to aid in the selection of the optimal polymer for your drug delivery system.

Performance Comparison: Beyond the Gold Standard

Several classes of polymers have emerged as promising substitutes for PEG, each with a unique profile of advantages and limitations. Key performance indicators include circulation half-life, biodistribution (particularly accumulation in the liver and spleen), and immunogenicity. The following tables summarize quantitative data from comparative studies.

Table 1: Pharmacokinetic Performance of this compound Alternatives
Polymer AlternativePolymer DetailsAnimal ModelCirculation Half-life (t½) / % Injected Dose (ID)Key Findings & Comparison to PEG-Liposomes
Polysarcosine (pSar) pSar(68)-PE (68-mer), 15 mol%RatsLongest circulation time among tested pSar lengths/densitiesAttenuated the ABC phenomenon compared to PEG-liposomes; reduced accumulation in liver and spleen.[2][3][4]
Poly(2-oxazoline)s (POx) PMOZ (MW 3260), 5 mol%Mice> 15 hoursPerformance was quantitatively comparable to optimized MPEG(2000)-DSPE liposomes. PMOZ was more effective than PEOZ.[5][6]
PEtOz(2k)-CHMC, 5 mol%Ratst½ was 7.00x higher than conventional liposomesPEG(2k)-liposomes showed a higher t½ (11.89x), but PEtOz offers advantages like pH-sensitivity.[7][8]
Poly(amino acid)s (PAA) PHEA-DSPERatsSignificantly longer circulation at low lipid doses (<0.25 µmol/kg)Outperforms PEG-liposomes at low doses where PEG can induce rapid clearance. Advantage of being biodegradable.[9]
Polyglycerol (PG) PG(760)-DSPERatsDid not induce ABC phenomenon upon repeated injectionPEG-coated liposomes induced the ABC phenomenon, while PG-coated liposomes did not, offering a significant advantage for multi-dose therapies.[10]
Polyvinyl Alcohol (PVA) PVA-R (MW 20,000), ~1.3 mol%RatsComparable to 8 mol% DSPE-PEG(2000)Achieved similar stealth properties at a much lower molar ratio compared to PEG-DSPE.[11][12]
PHPMA Poly[N-(2-hydroxypropyl) methacrylamide]MiceProlonged circulationDemonstrated increased circulation time and decreased liver accumulation.[13]

Abbreviations: PMOZ: Poly(2-methyl-2-oxazoline); PEOZ: Poly(2-ethyl-2-oxazoline); PEtOz: Poly(2-ethyl-2-oxazoline); CHMC: Cholesteryl methyl carbonate; PHEA: Poly(hydroxyethyl-l-asparagine); DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine; PE: Phosphoethanolamine.

Table 2: Biodistribution of Liposomes with PEG and Alternative Polymers (% Injected Dose)
PolymerAnimal ModelTime PointBloodLiverSpleenKey Findings
pSar(68)-PE (15 mol%) Rats24 hHighLowLowA thick pSar layer reduces accumulation in the liver and spleen, enhancing circulation time.[2][3]
PMOZ-DSPE (5 mol%) MiceNot SpecifiedHighLowLowExhibited low hepatosplenic uptake, comparable to PEG-DSPE.[5][6]
PHEA-DSPE Rats4 h~50% (at 0.1 µmol dose)~15%~5%At low doses, PHEA-liposomes show higher blood retention and lower liver/spleen uptake than PEG-liposomes.[9]
PG-10-MS MiceNot SpecifiedHighSimilar to PEGSimilar to PEGShowed a similar biodistribution pattern to PEG-liposomes.[14]

Note: "High" and "Low" are relative terms used as reported in the studies, comparing the alternative polymer to conventional liposomes and often finding similarity to PEG-liposomes.

Visualizing the Concepts

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying biological mechanisms.

G cluster_0 1. Liposome (B1194612) Formulation cluster_1 2. Physicochemical Characterization cluster_2 3. In Vivo Performance Evaluation cluster_3 4. Data Analysis prep Lipid & Polymer-Lipid Dissolved in Organic Solvent film Thin Lipid Film Formation (Rotary Evaporation) prep->film hydration Hydration with Aqueous Buffer (T > Tc) film->hydration extrusion Extrusion through Polycarbonate Membranes hydration->extrusion dls Dynamic Light Scattering (DLS) - Size (z-average) - Polydispersity Index (PDI) extrusion->dls zeta Zeta Potential Measurement - Surface Charge radiolabel Radiolabeling of Liposomes (e.g., 3H-CHE) extrusion->radiolabel injection Intravenous Injection into Animal Model (e.g., Rat) radiolabel->injection sampling Serial Blood Sampling injection->sampling biodist Organ Harvesting (e.g., Liver, Spleen, Tumor) injection->biodist pk_analysis Pharmacokinetic Analysis - Circulation Half-life (t½) - Area Under Curve (AUC) sampling->pk_analysis bd_analysis Biodistribution Analysis - % Injected Dose per gram tissue biodist->bd_analysis

Caption: Experimental workflow for comparing stealth liposomes.

G liposome_bare Conventional Liposome macrophage Macrophage (MPS) liposome_bare->macrophage Phagocytosis (Rapid Clearance) liposome_stealth Stealth Liposome opsonin Opsonin (e.g., IgM) opsonin->liposome_bare Opsonization

Caption: Opsonization and clearance vs. stealth polymer evasion.

Caption: Key properties of this compound alternatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for key experiments cited in the comparison.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This method is widely used for preparing unilamellar liposomes of a defined size.[15][16]

Materials:

  • Lipids (e.g., HSPC or DSPC), Cholesterol, and Polymer-Lipid Conjugate (e.g., pSar-DSPE).

  • Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v).

  • Aqueous Hydration Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), pH 7.4.

  • Round-bottom flask.

  • Rotary evaporator with a water bath.

  • Liposome extruder (e.g., Lipex Extruder or Avanti Mini-Extruder).

  • Polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids, cholesterol, and the polymer-lipid conjugate in the organic solvent in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.

    • Rotate the flask and apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the inner wall of the flask.

    • Continue to apply the vacuum for at least 1 hour (or overnight) to ensure complete removal of residual solvent.[16]

  • Hydration:

    • Add the pre-warmed aqueous hydration buffer to the flask containing the dry lipid film. The volume depends on the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This hydration step should also be performed above the Tc of the lipids.

  • Extrusion (Size Reduction):

    • Assemble the extruder with the desired polycarbonate membranes (e.g., two stacked 100 nm membranes).

    • Transfer the MLV suspension to the extruder, which has been pre-heated to above the lipid Tc.

    • Force the suspension through the membranes multiple times (e.g., 10-21 passes). This process disrupts the MLVs and reforms them into large unilamellar vesicles (LUVs) with a more uniform size distribution.[15]

  • Characterization:

    • Determine the final liposome size (z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the surface charge (zeta potential).

Protocol 2: Determination of Circulation Half-Life and Biodistribution

This protocol describes a typical in vivo study to assess the pharmacokinetic profile of stealth liposomes using a radiolabel.[1][17]

Materials:

  • Radiolabeled liposomes (e.g., containing a lipid tracer like ³H-cholesteryl hexadecyl ether [³H-CHE]).

  • Animal Model: Male Wistar rats or Balb/c mice.

  • Anesthetic and surgical tools for intravenous injection.

  • Blood collection supplies (e.g., heparinized capillary tubes).

  • Scintillation counter and vials.

  • Gamma counter (if using a gamma-emitting isotope).

  • Organ harvesting tools.

Procedure:

  • Administration:

    • Administer the radiolabeled liposome formulation intravenously (e.g., via the tail vein in mice or femoral vein in rats) at a specific lipid dose.

  • Blood Sampling (Pharmacokinetics):

    • At predetermined time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h), collect small blood samples.

    • Measure the total volume of blood collected.

  • Organ Harvesting (Biodistribution):

    • At the final time point (e.g., 24h or 48h), euthanize the animal.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Harvest key organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

    • Weigh each organ/tissue sample.

  • Quantification of Radioactivity:

    • For blood samples and homogenized tissue samples, add a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter or gamma counter.

    • Convert CPM to the amount of lipid using a standard curve from the injected formulation.

  • Data Analysis:

    • Pharmacokinetics: Calculate the percentage of the injected dose (%ID) remaining in the blood at each time point. Plot the %ID versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to determine the circulation half-life (t½) and the Area Under the Curve (AUC).

    • Biodistribution: Calculate the %ID per gram of tissue for each organ to determine the accumulation of liposomes in the mononuclear phagocyte system (MPS) and other tissues.

Conclusion

The development of alternatives to this compound is a dynamic and critical area of research in drug delivery. Polysarcosine and polyglycerol stand out for their ability to mitigate the immunogenic responses and the ABC phenomenon associated with PEG.[10][18] Poly(2-oxazoline)s and other hydrophilic polymers like PVA have demonstrated comparable stealth properties, sometimes at lower polymer concentrations.[5][12] While many of these alternatives show immense promise in preclinical studies, it is important to note that PEG benefits from a long history of clinical use and regulatory familiarity.[19] The choice of polymer will ultimately depend on the specific therapeutic application, the required dosage regimen, and the desired balance between performance, biodegradability, and the potential for an immune response. This guide serves as a foundational resource for navigating these choices, encouraging a data-driven approach to the design of next-generation stealth liposomes.

References

A Comparative Guide to the In Vivo Biodistribution and Pharmacokinetics of MPEG-DSPE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The encapsulation of therapeutic agents within nanoparticle carriers has revolutionized drug delivery, offering the potential for enhanced efficacy and reduced off-target toxicity. Among the various nanocarriers, lipid-based nanoparticles are a leading platform due to their biocompatibility and versatility. Methoxy(polyethylene glycol)-distearoylphosphatidylethanolamine (MPEG-DSPE) has become a cornerstone in the formulation of "stealth" lipid nanoparticles, such as liposomes and micelles. The hydrophilic PEG chains create a protective layer that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1]

This guide provides an objective comparison of the in vivo biodistribution and pharmacokinetic profiles of this compound-containing formulations against alternative lipid-based nanoparticles, including conventional liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and lipid-polymer hybrid nanoparticles (LPHNs). The information presented is supported by experimental data to aid researchers in the selection and design of optimal drug delivery systems.

Comparative Pharmacokinetic Parameters

The incorporation of this compound into lipid nanoparticle formulations significantly alters their pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for various lipid-based nanoparticles, highlighting the impact of PEGylation.

Formulation TypeDrug/ProbeAnimal Modelt½ (h)AUC (µg·h/mL)Clearance (L/h/kg)Vd (L/kg)Reference
This compound Micelles RidaforolimusRat3.18 ± 0.645.16 ± 2.133.45 ± 0.796.05 ± 2.10[2]
Control (Ethanol/PEG 400)RidaforolimusRat1.20 ± 0.111.40 ± 0.238.31 ± 1.5810.82 ± 2.10[2]
This compound Liposomes PodophyllotoxinNot SpecifiedProlongedImprovedReducedNot Specified[3]
Conventional LiposomesPodophyllotoxinNot SpecifiedShorterLowerHigherNot Specified[3]
This compound Liposomes DoxorubicinNot Specified~18-24Significantly IncreasedSignificantly DecreasedNot Specified[1]
Conventional LiposomesDoxorubicinNot Specified< 1LowerHigherNot Specified[1]
Solid Lipid Nanoparticles (SLNs) PaclitaxelMouseSlower release---[4]
Nanostructured Lipid Carriers (NLCs) SpironolactoneRabbit-0.4 (metabolite)--[5]
Syrup FormulationSpironolactoneRabbit-0.7 (metabolite)--[5]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions, animal models, and encapsulated drugs.

Comparative Biodistribution Data

The biodistribution of nanoparticles dictates their accumulation in target tissues and potential for off-target effects. The PEG shield of this compound formulations generally leads to decreased accumulation in MPS organs like the liver and spleen, and increased circulation time, allowing for greater potential to reach target sites such as tumors via the enhanced permeability and retention (EPR) effect.

Formulation TypePrimary Organs of Accumulation (Intravenous)Key FindingsReference
This compound Formulations Blood (prolonged), Spleen, Liver, TumorReduced uptake by the MPS, leading to longer circulation and enhanced tumor accumulation.[6][1][6]
Conventional Liposomes Liver, SpleenRapidly cleared from circulation by the MPS.[1]
Solid Lipid Nanoparticles (SLNs) LiverPhysiologically accumulate in the liver without causing histological damage at tested doses.[7][7]
Nanostructured Lipid Carriers (NLCs) Kidney, Bone Marrow, Liver, SpleenPositively charged NLCs showed higher accumulation in the kidney, while negative ones were taken up more by the liver. Larger particles showed higher lung uptake.[8][8]
Lipid-Polymer Hybrid Nanoparticles (LPHNs) Liver, SpleenBiodistribution can be altered by the introduction of polymers.[9][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are generalized protocols for biodistribution and pharmacokinetic analyses of lipid nanoparticles.

In Vivo Biodistribution Study
  • Animal Model: Athymic nude mice (4-5 weeks old, ~25g) or other appropriate models like Sprague-Dawley rats are commonly used.[7][8] Animals are acclimatized under standard laboratory conditions.

  • Nanoparticle Administration: The nanoparticle formulation, often labeled with a fluorescent dye or a radiotracer (e.g., 99mTc), is administered intravenously (i.v.) via the tail vein.[8][11]

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours post-injection), animals are euthanized. Blood is collected via cardiac puncture, and major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable) are excised, weighed, and washed.[11][12]

  • Quantification:

    • Fluorescence Imaging: For fluorescently labeled nanoparticles, organs can be imaged using an in vivo imaging system (IVIS). The fluorescence intensity is quantified to determine the relative accumulation in each organ.[7][12]

    • Radiolabeling: For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]

    • Inductively Coupled Plasma (ICP-OES/MS): For nanoparticles containing a unique element, tissue samples can be digested and analyzed by ICP to quantify the amount of the element, which is then correlated to the nanoparticle concentration.[11]

Pharmacokinetic Analysis
  • Animal Model and Administration: Typically, cannulated rats are used to facilitate repeated blood sampling. The nanoparticle formulation is administered intravenously as a bolus.[13]

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.[13]

  • Drug Quantification: The concentration of the encapsulated drug in the plasma is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2][13][14]

    • Sample Preparation: Plasma samples often require protein precipitation followed by extraction of the drug.[13]

    • Chromatographic Conditions: A suitable HPLC column (e.g., C18) and mobile phase are used to separate the drug from endogenous plasma components.[14]

    • Detection: The drug is detected by a UV-Vis or mass spectrometer detector.[14][15]

  • Data Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as half-life (t½), area under the curve (AUC), clearance, and volume of distribution (Vd).[13]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in the evaluation and mechanism of action of these nanoparticles, the following diagrams illustrate a typical experimental workflow and the primary cellular uptake pathways.

experimental_workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invivo In Vivo Studies cluster_pk Pharmacokinetic Analysis cluster_bd Biodistribution Analysis Formulation Formulation of Lipid Nanoparticles Characterization Physicochemical Characterization (Size, Zeta, etc.) Formulation->Characterization Administration Intravenous Administration Characterization->Administration AnimalModel Animal Model Selection (e.g., Mouse, Rat) AnimalModel->Administration BloodSampling Serial Blood Sampling Administration->BloodSampling TissueHarvest Tissue Harvesting Administration->TissueHarvest DrugQuantification Drug Quantification (HPLC/LC-MS) BloodSampling->DrugQuantification PK_Analysis Pharmacokinetic Modeling DrugQuantification->PK_Analysis DataInterpretation Data Interpretation & Comparison PK_Analysis->DataInterpretation Quantification Quantification (Imaging/Radioactivity) TissueHarvest->Quantification Quantification->DataInterpretation

A typical experimental workflow for in vivo analysis.

The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. The two most predominant pathways for nanoparticles are clathrin-mediated and caveolae-mediated endocytosis.[16]

cellular_uptake cluster_membrane Cell Membrane cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis NP Nanoparticle ClathrinPit Clathrin-Coated Pit Formation NP->ClathrinPit Binds to Receptors Caveolae Caveolae Invagination NP->Caveolae Enters Caveolae ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Caveosome Caveosome Caveolae->Caveosome Golgi Golgi Apparatus Caveosome->Golgi ER Endoplasmic Reticulum Caveosome->ER

Major cellular uptake pathways for nanoparticles.

Conclusion

The inclusion of this compound in lipid nanoparticle formulations offers a significant advantage in prolonging circulation half-life and altering biodistribution, which can be leveraged for improved drug delivery to target tissues. However, the choice of the optimal nanocarrier depends on the specific therapeutic application, the physicochemical properties of the drug, and the desired in vivo performance. Conventional liposomes, while rapidly cleared, may be suitable for targeting the MPS. SLNs and NLCs offer alternatives with high drug loading and stability. LPHNs provide a versatile platform combining the advantages of both lipids and polymers. A thorough understanding of the comparative pharmacokinetics and biodistribution, as detailed in this guide, is essential for the rational design of effective nanomedicines.

References

The "Stealth" Advantage: A Comparative Guide to Mpeg-dspe Coated Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving prolonged circulation of nanocarriers is a critical hurdle in the quest for more effective targeted therapies. The ability of nanoparticles to evade the body's natural defense mechanisms—a property often referred to as "stealth"—is paramount for maximizing drug delivery to the intended site. Mpeg-dspe (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]) has long been the gold standard for conferring these stealth characteristics. This guide provides an objective comparison of the performance of this compound coated nanoparticles against emerging alternatives, supported by experimental data, to aid in the selection of optimal drug delivery platforms.

The primary mechanism by which nanoparticles are cleared from circulation is through opsonization, a process where blood proteins adsorb onto the nanoparticle surface, marking them for recognition and uptake by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[1][2] this compound, an amphiphilic polymer, forms a hydrophilic shield around the nanoparticle, sterically hindering protein adsorption and thereby reducing macrophage uptake, which significantly extends the nanoparticle's circulation half-life.[3][4]

Performance Benchmarks: this compound vs. Alternatives

The effectiveness of a stealth coating is primarily assessed through three key experimental evaluations: protein adsorption, macrophage uptake, and in vivo circulation time. The following tables summarize quantitative data from various studies, comparing this compound coated nanoparticles with uncoated nanoparticles and those coated with promising alternative polymers.

Table 1: Protein Adsorption on Nanoparticles with Various Surface Coatings

Nanoparticle CoatingCore MaterialProtein SourceProtein Adsorption (%)Reference
UncoatedPolystyreneHuman Serum100 (normalized)[5]
This compound GoldFetal Bovine SerumSignificantly Reduced[6]
DSPE-PNMVALipid-basedNot SpecifiedComparable to DSPE-PEG[7]
Polysarcosine (PSar)Lipid-basedNot SpecifiedMinimized[8]
Poly(2-oxazoline)s (POx)Not SpecifiedNot SpecifiedReduced[8]

Table 2: Macrophage Uptake of Nanoparticles

Nanoparticle CoatingNanoparticle Size (nm)Macrophage Cell LineUptake (% of administered dose)Reference
Uncoated100J774.A1High (not quantified)[9]
This compound 100Murine Macrophages6.2 ± 0.9[10]
This compound 40Murine Macrophages1.4 ± 2.3[10]
This compound 30Murine Macrophages1.1 ± 0.3[10]
NH2 (PEG)Not SpecifiedJ774.A1Detectable, but low[9]

Table 3: In Vivo Circulation Half-Life of Nanoparticles

Nanoparticle CoatingCore MaterialAnimal ModelCirculation Half-life (t1/2)Reference
Non-PEGylatedPLANot Specified< 10% in circulation at 6h[11]
This compound PLANot Specified~10% in circulation at 6h[11]
This compound mPEG-PCLRat0.3 ± 0.14 h (α-phase)[12]
This compound GoldRat57.0 h (β-phase)[13][14]
DSPE-PNMVA24Lipid-basedMouseExtended circulation[7]

Visualizing the Stealth Mechanism and Experimental Workflows

To further elucidate the processes involved in nanoparticle clearance and the experimental approaches used to assess stealth properties, the following diagrams are provided.

Signaling_Pathway cluster_blood Bloodstream cluster_macrophage Macrophage cluster_stealth Stealth Mechanism Nanoparticle Nanoparticle Opsonized_NP Opsonized Nanoparticle Nanoparticle->Opsonized_NP Protein Adsorption (Opsonization) Opsonins Opsonins Opsonins->Opsonized_NP Macrophage Macrophage Opsonized_NP->Macrophage Recognition Phagocytosis Phagocytosis Macrophage->Phagocytosis Clearance Systemic Clearance Phagocytosis->Clearance Mpeg_dspe_NP This compound Nanoparticle Reduced_Opsonization Reduced_Opsonization Mpeg_dspe_NP->Reduced_Opsonization Steric Hindrance Prolonged_Circulation Prolonged_Circulation Reduced_Opsonization->Prolonged_Circulation Evades MPS

Caption: Mechanism of nanoparticle clearance and the role of this compound.

Experimental_Workflow cluster_protein Protein Adsorption Assay cluster_macrophage Macrophage Uptake Assay cluster_invivo In Vivo Circulation Study Incubate_Serum Incubate Nanoparticles with Serum/Plasma Separate_NP Separate Nanoparticles (e.g., Centrifugation) Incubate_Serum->Separate_NP Analyze_Proteins Analyze Adsorbed Proteins (e.g., SDS-PAGE, LC-MS/MS) Separate_NP->Analyze_Proteins Culture_Macrophages Culture Macrophages (e.g., J774.A1) Incubate_NP Incubate with Labeled Nanoparticles Culture_Macrophages->Incubate_NP Wash_Cells Wash to Remove Non-internalized NPs Incubate_NP->Wash_Cells Quantify_Uptake Quantify Internalized NPs (e.g., Fluorescence, ICP-MS) Wash_Cells->Quantify_Uptake Inject_NP Inject Nanoparticles (i.v.) into Animal Model Collect_Blood Collect Blood Samples at Timed Intervals Inject_NP->Collect_Blood Measure_NP_Conc Measure Nanoparticle Concentration in Blood Collect_Blood->Measure_NP_Conc PK_Analysis Pharmacokinetic Analysis (Calculate Half-life) Measure_NP_Conc->PK_Analysis

Caption: Workflow for assessing nanoparticle stealth properties.

Detailed Experimental Protocols

1. Protein Adsorption Assay

  • Objective: To qualitatively and quantitatively assess the adsorption of plasma proteins onto the nanoparticle surface.

  • Methodology:

    • Nanoparticles are incubated with a biological fluid, typically fetal bovine serum (FBS) or human plasma, for a specified period (e.g., 1-4 hours) at 37°C to mimic physiological conditions.

    • Following incubation, the nanoparticles are separated from the unbound proteins. This is commonly achieved through centrifugation, where the nanoparticle-protein complexes are pelleted.

    • The pellet is washed multiple times with a buffer (e.g., PBS) to remove any loosely bound proteins.

    • The adsorbed proteins are then eluted from the nanoparticle surface using a lysis buffer, often containing a detergent like SDS.

    • The eluted proteins are analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for a qualitative assessment of the protein corona composition. For a more quantitative analysis, techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be employed to identify and quantify the specific proteins that have adsorbed.[6][15]

2. Macrophage Uptake Study

  • Objective: To quantify the internalization of nanoparticles by macrophages in vitro.

  • Methodology:

    • A macrophage cell line (e.g., J774.A1 or RAW 264.7) or primary macrophages are cultured in appropriate media.

    • The cells are then incubated with fluorescently labeled or radiolabeled nanoparticles at a specific concentration for a defined period (e.g., 2-24 hours).

    • After incubation, the cells are thoroughly washed with cold PBS to remove any nanoparticles that are adhered to the cell surface but not internalized.

    • The amount of internalized nanoparticles is then quantified. For fluorescently labeled nanoparticles, this can be done using flow cytometry or by lysing the cells and measuring the fluorescence intensity with a plate reader. For nanoparticles containing a metallic element, inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the amount of the element within the cells, which is then correlated to the number of nanoparticles.[9][10]

3. In Vivo Circulation Time Experiment

  • Objective: To determine the pharmacokinetic profile and circulation half-life of nanoparticles in a living organism.

  • Methodology:

    • A suitable animal model, typically mice or rats, is used.

    • The nanoparticles, often containing a radioactive or fluorescent label, are administered intravenously (i.v.) through the tail vein.

    • At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), small blood samples are collected from the animals.

    • The concentration of the nanoparticles in the blood samples is then measured using an appropriate technique (e.g., gamma counter for radiolabeled nanoparticles, fluorescence spectroscopy for fluorescently labeled nanoparticles).

    • The data of nanoparticle concentration in the blood versus time is plotted, and a pharmacokinetic model is used to calculate key parameters, including the circulation half-life (t1/2).[12][13][16]

Conclusion

This compound remains a highly effective and widely used polymer for creating stealth nanoparticles that can evade the mononuclear phagocyte system and achieve prolonged circulation times. The extent of this stealth effect is influenced by factors such as PEG density and chain length, as well as the size of the nanoparticle.[1][4] However, the emergence of alternative polymers like PNMVA, polysarcosine, and poly(2-oxazoline)s presents exciting new avenues for the development of next-generation drug delivery systems.[7][8] These alternatives may offer comparable or even enhanced stealth properties, potentially with reduced immunogenicity, a known concern with repeated administration of PEGylated formulations.[17] The choice of coating will ultimately depend on the specific application, the nature of the nanoparticle core, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these different stealth coatings, enabling researchers to make informed decisions in the design of more effective nanomedicines.

References

A Comparative Analysis of Methoxy(polyethylene glycol)-Distearoylphosphatidylethanolamine (Mpeg-DSPE) from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy(polyethylene glycol)-distearoylphosphatidylethanolamine (Mpeg-DSPE) is a critical component in the formulation of liposomes and lipid nanoparticles (LNPs), serving to enhance stability, prolong circulation time, and improve the overall efficacy of drug delivery systems.[1] The quality and purity of this compound can significantly impact the performance and safety of the final drug product.[2] This guide provides a comparative overview of this compound from different suppliers, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.

Recent studies have revealed significant variations in the quality of this compound sourced from different vendors. These differences manifest in impurity profiles, polyethylene (B3416737) glycol (PEG) chain length polydispersity, and average molecular weight, all of which can influence the characteristics of the resulting nanoparticles.[2][3]

Performance Data Summary

The following tables summarize key quality attributes of this compound from a comparative study of four different vendors (labeled A, B, C, and D for anonymity).

Table 1: Purity and Polydispersity Index (PDI) of this compound from Different Suppliers

SupplierStated Purity (%)Average Molar Mass (Da)Polydispersity Index (PDI)
A90 - 99+Not explicitly stated in the provided textComparable to other vendors
B90 - 99+Higher than other vendorsSimilar to Vendor D
C90 - 99+Not explicitly stated in the provided textComparable to other vendors
D90 - 99+Markedly different from Vendor BSimilar to Vendor B

Data synthesized from a study by Hackbusch et al., which highlighted that even with similar PDIs, the average molar masses could differ significantly.[3]

Table 2: Observed Impurities in this compound from Different Suppliers

SupplierCommon Impurities Observed
A, B, C, DImpurities with and without the polyethylene glycol moiety were detected. These likely result from starting materials, side products, and structural analogs of this compound created from impurities in the starting materials.[3]

Experimental Protocols

Accurate characterization of this compound is crucial for ensuring the quality and consistency of drug delivery formulations. A combination of analytical techniques is often necessary for a comprehensive understanding of the product's quality.[4]

Purity and Polydispersity Analysis using High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) and High-Resolution Mass Spectrometry (HRAMS)

This method is effective for investigating the polydispersity and purity of this compound, revealing differences in impurity profiles and PEG chain length distribution across suppliers.[3]

  • Sample Preparation: Dissolve this compound powder from each supplier in absolute ethanol (B145695) to a standard concentration of 1 mg/mL for injection.[3]

  • Chromatography: Perform reversed-phase HPLC.

  • Detection:

    • Charged Aerosol Detection (CAD): Provides a sensitive measure of non-volatile and semi-volatile compounds, allowing for the quantification of impurities.[3]

    • High-Resolution Accurate Mass (HRAM) Mass Spectrometry (MS): Used to determine the identity of impurities and to analyze the distribution of PEG chain lengths.[3]

  • Data Analysis:

    • Use software such as Compound Discoverer for the identification of non-PEGylated impurities.[3]

    • Manually interrogate multiply charged PEGylated impurities.[3]

    • Deconvolute the multiply charged ammonium (B1175870) adducts of the this compound peaks to generate monoisotopic mass distributions for comparing the polydispersity of the PEG subunits.[3]

Structural Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound and can detect impurities based on their unique chemical environments.[4][5]

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent.

  • Acquisition: Acquire 1D (¹H) and 2D (COSY, TOCSY, HSQC) NMR spectra.[6]

  • Analysis:

    • Assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound.[6]

    • Analyze the chemical shifts, peak multiplicities, and peak intensities to confirm the structure.

    • Additional peaks in the spectrum can indicate the presence of impurities.[5]

Liposome Preparation and Characterization

The performance of this compound is ultimately assessed by its function in a final formulation, such as a liposome.

  • Liposome Preparation (Thin-Film Hydration Method): [7]

    • Dissolve a mixture of lipids, including this compound, in an organic solvent (e.g., chloroform).[7]

    • Evaporate the solvent to form a thin lipid film.[7]

    • Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs).[7]

  • Size Reduction (Extrusion): [7]

    • Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).[7]

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).[7]

    • Zeta Potential: Determine the surface charge of the liposomes.

    • Encapsulation Efficiency (EE) and Drug Loading (LC): Separate the unencapsulated drug from the liposomes using techniques like dialysis or size exclusion chromatography. Disrupt the liposomes and quantify the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[7]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for this compound Comparison

The following diagram illustrates a typical workflow for the comparative analysis of this compound from different suppliers.

G cluster_procurement Procurement & Preparation cluster_analysis Analytical Characterization cluster_formulation Formulation & Performance Testing cluster_comparison Comparative Evaluation s1 Source this compound from Suppliers A, B, C, D s2 Prepare standardized 1 mg/mL solutions in ethanol s1->s2 a1 HPLC-CAD-HRAMS Analysis (Purity, Polydispersity, Impurities) s2->a1 a2 NMR Spectroscopy (Structural Verification) s2->a2 f1 Liposome Formulation (Thin-film hydration & Extrusion) s2->f1 c1 Data Tabulation & Analysis a1->c1 a2->c1 f2 Liposome Characterization (DLS, Zeta Potential, EE%) f1->f2 f2->c1 c2 Supplier Selection c1->c2

Caption: Workflow for comparing this compound from different suppliers.

Mechanism of this compound in Drug Delivery

This compound is integral to the "stealth" properties of liposomes, enabling them to evade the immune system and prolong circulation, thereby enhancing drug delivery to target sites like tumors through the Enhanced Permeability and Retention (EPR) effect.[8][9]

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment liposome This compound Liposome (with encapsulated drug) macrophage Macrophage (Immune Cell) liposome->macrophage Evades Uptake blood_vessel Leaky Vasculature liposome->blood_vessel Prolonged Circulation drug_release Drug Release blood_vessel->drug_release Extravasation (EPR Effect) tumor_cell Tumor Cell drug_release->tumor_cell Drug Uptake

Caption: Role of this compound in enhancing drug delivery to tumors.

Conclusion

The selection of an this compound supplier should be based on rigorous analytical characterization and, ideally, performance in the final drug delivery formulation. While stated purities may be similar, significant differences in impurity profiles and PEG chain length distribution can exist between suppliers.[3] These variations can impact the stability, efficacy, and safety of the therapeutic product. Therefore, it is imperative for researchers and drug developers to conduct their own comparative studies to ensure the selection of a high-quality this compound that meets the specific requirements of their application.

References

Safety Operating Guide

Proper Disposal of MPEG-DSPE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Methoxy(polyethylene glycol)-distearoylphosphatidylethanolamine (MPEG-DSPE), a common excipient in drug delivery systems. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste effectively and safely.

Core Safety and Hazard Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) or Regulation (EC) No. 1272/2008.[1][2] However, it is crucial to handle all laboratory chemicals with care, as the toxicological properties may not be fully investigated.[3] Standard laboratory hygiene and safety practices should always be observed.

Parameter Information Source
Hazard Classification Not classified as a hazardous substance or mixture.[1][2]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[1]
First Aid Measures Move to fresh air if inhaled; wash with soap and water upon skin contact; flush eyes with water as a precaution; rinse mouth with water if swallowed.[1]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Incompatible Materials Strong oxidizing agents.[1]
Spill Response Absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container. Do not flush to sewer.[1]
Storage Store in a cool, dry, and well-ventilated place.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for disposing of pure this compound, solutions containing this compound, and contaminated labware.

1. Waste Identification and Segregation:

  • Solid this compound Waste: Unused or expired pure this compound powder.

  • Liquid this compound Waste: Solutions containing this compound, including residual amounts from experimental procedures.

  • Contaminated Labware: Glassware, plasticware, and other equipment that has come into direct contact with this compound.

2. Collection and Containment:

  • Solid Waste:

    • Collect solid this compound waste in a designated, clearly labeled, and sealable chemical waste container.

    • Ensure the container is compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, leak-proof container.[4]

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Label the container clearly with "this compound Waste" and list any other components of the solution.

  • Contaminated Labware:

    • Disposable Items: Place items such as pipette tips, tubes, and gloves in a designated solid waste container.

    • Reusable Glassware: Rinse glassware three times with an appropriate solvent (e.g., ethanol (B145695) or chloroform, depending on the formulation) to remove residual this compound. The first rinse should be collected as chemical waste.[5][6] Subsequent rinses can typically be disposed of down the drain, but always check local regulations.

3. Final Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) office or the local environmental protection department for specific disposal instructions.[1]

  • Arrange for a pickup of the chemical waste by a licensed hazardous waste disposal company, as per your institution's procedures.

  • Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[1]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

mpeg_dspe_disposal_workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste  Solid liquid_waste Liquid Containing this compound waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware   collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid segregate_labware Segregate Labware contaminated_labware->segregate_labware final_disposal Consult EHS and Arrange for Licensed Disposal collect_solid->final_disposal collect_liquid->final_disposal disposable Disposable Labware segregate_labware->disposable Disposable reusable Reusable Labware segregate_labware->reusable Reusable dispose_disposable Place in Solid Chemical Waste Container disposable->dispose_disposable rinse_reusable Triple Rinse with Appropriate Solvent reusable->rinse_reusable dispose_disposable->final_disposal collect_rinse Collect First Rinse as Chemical Waste rinse_reusable->collect_rinse collect_rinse->final_disposal

References

Personal protective equipment for handling Mpeg-dspe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Methoxy(polyethylene glycol)-distearoylphosphatidylethanolamine (Mpeg-dspe). It includes detailed operational procedures, personal protective equipment (PPE) guidelines, and a comprehensive disposal plan to ensure laboratory safety and regulatory compliance.

I. Personal Protective Equipment (PPE) for Handling this compound

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, prudent laboratory practices necessitate the use of appropriate personal protective equipment to minimize exposure and ensure safety.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Safety GogglesShould be worn at all times when handling this compound in powder or solution form to protect against splashes.
Hand Protection Chemical-Resistant GlovesStandard laboratory gloves (e.g., nitrile) are generally sufficient. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection Not generally requiredWork in a well-ventilated area. A fume hood is recommended when handling large quantities of the powder to avoid inhalation. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from accidental spills.

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

A. General Handling Precautions:

  • Avoid Contact: Minimize contact with skin and eyes.[1]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

B. Storage:

  • Temperature: Store this compound in a tightly sealed container in a dry place, typically at -20°C for long-term storage.

  • Inert Atmosphere: For optimal stability, materials may be handled and stored under an inert gas.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[1]

III. Experimental Protocol: Preparation of this compound Containing Liposomes

This compound is a critical component in the formation of "stealth" liposomes and lipid nanoparticles (LNPs) for drug delivery, as it enhances stability and circulation time. The following is a detailed methodology for the preparation of this compound-containing liposomes using the thin-film hydration method.

A. Materials and Equipment:

  • This compound

  • Other lipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

  • Dynamic Light Scattering (DLS) instrument for size analysis

B. Step-by-Step Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: The lipid film is further dried under a high vacuum for several hours to remove any residual solvent.

  • Hydration: The dry lipid film is hydrated with an aqueous buffer, which may contain the drug to be encapsulated. This process is typically done above the phase transition temperature of the lipids and results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: The MLV suspension is then sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification: Unencapsulated drug is removed from the liposome (B1194612) suspension by methods such as dialysis or size exclusion chromatography.

  • Characterization: The resulting liposomes are characterized for their size, zeta potential, and encapsulation efficiency.

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_purify Purification A 1. Dissolve Lipids (including this compound) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate Film with Aqueous Buffer (forms MLVs) C->D E 5. Size Reduction (Sonication/Extrusion) (forms SUVs) D->E F 6. Remove Unencapsulated Drug (Dialysis/SEC) E->F G 7. Analyze Liposome Properties F->G H Size & PDI (DLS) G->H I Zeta Potential G->I J Encapsulation Efficiency G->J caption Workflow for this compound Liposome Preparation and Characterization

Caption: Workflow for this compound Liposome Preparation and Characterization.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental protection and laboratory safety. Although not classified as hazardous, it should be handled as a chemical waste.

A. Waste Segregation and Collection:

  • Solid Waste:

    • Uncontaminated this compound: Collect in a designated, clearly labeled, leak-proof container for chemical waste.

    • Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in a designated chemical waste container.

  • Liquid Waste:

    • This compound Solutions: Collect aqueous and organic solutions containing this compound in separate, clearly labeled, leak-proof containers for chemical waste. Do not pour down the drain.[1]

    • Rinsate: Rinsate from cleaning glassware that contained this compound should also be collected as chemical waste.

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

B. Accidental Spills:

  • Containment: In case of a spill, wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1]

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled container for chemical waste.

  • Decontamination: Clean the spill area with soap and water.

C. Final Disposal:

  • All waste containers should be sealed and disposed of through your institution's hazardous waste management program. Consult your local environmental protection department for specific regulations.[1]

G cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A This compound Waste (Solid, Liquid, Sharps) B Segregate by Waste Type A->B C Solid Chemical Waste (Labeled, Leak-proof Container) B->C D Liquid Chemical Waste (Labeled, Leak-proof Container) B->D E Sharps Chemical Waste (Designated Sharps Container) B->E F Institutional Hazardous Waste Management Program C->F D->F E->F G Licensed Waste Disposal Contractor F->G caption Disposal Workflow for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mpeg-dspe
Reactant of Route 2
Mpeg-dspe

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。